molecular formula C23H22O6 B1667746 Barbigerone CAS No. 75425-27-3

Barbigerone

Numéro de catalogue: B1667746
Numéro CAS: 75425-27-3
Poids moléculaire: 394.4 g/mol
Clé InChI: OBIUGMGQVQMVSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Barbigerone has been reported in Millettia ferruginea, Millettia usaramensis, and other organisms with data available.
an antioxidant;  structure in first source

Propriétés

IUPAC Name

8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-f]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-23(2)9-8-13-17(29-23)7-6-14-21(24)16(12-28-22(13)14)15-10-19(26-4)20(27-5)11-18(15)25-3/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIUGMGQVQMVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226352
Record name Barbigerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75425-27-3
Record name 8,8-Dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75425-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbigerone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075425273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barbigerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARBIGERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BE3F2B4GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Natural Sources of Barbigerone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Barbigerone, a pyranoisoflavone with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties. This document details the known plant sources, quantitative yields, and experimental protocols for isolation and analysis. Furthermore, it elucidates the key signaling pathways through which this compound exerts its biological effects.

Natural Sources of this compound

This compound has been identified and isolated from species within the Leguminosae family, primarily from the genera Millettia and Tephrosia. While flavonoids are common in the genus Erythrina, the presence of this compound in this genus has not been definitively established in the reviewed literature.

Table 1: Quantitative Analysis of this compound in Natural Sources
Plant SourcePlant PartExtraction SolventReported Yield of this compoundReference
Millettia pachycarpa Benth.SeedsEthyl Acetate (B1210297)From a 400 mg ethyl acetate extract, a 155.8 mg target fraction was obtained. From this fraction, 22.1 mg of this compound with 87.7% purity was isolated.[1]Ye et al., 2010[1]
Tephrosia barbigeriaSeedsNot specified in detail in the reviewed literature.Quantitative data not available in the reviewed literature.Villain, 1983; Touqeer et al., 2013[2]

Experimental Protocols

Isolation of this compound from Millettia pachycarpa Benth. Seeds[1]

This protocol describes a two-step high-speed counter-current chromatography (HSCCC) method followed by preparative high-performance liquid chromatography (HPLC) for the enrichment and isolation of this compound.

1. Initial Extraction:

  • The dried and powdered seeds of Millettia pachycarpa are extracted with ethyl acetate.

2. First Step HSCCC Enrichment:

  • Instrument: High-Speed Counter-Current Chromatography system.

  • Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (5:4:5:3, v/v) is used.

  • Elution Mode: Normal phase, head to tail elution.

  • Procedure: 400 mg of the ethyl acetate extract is subjected to HSCCC. This step yields a target fraction (Fra6) of 155.8 mg, with an increased this compound concentration from 5.1% to 13%.[1]

3. Second Step HSCCC Isolation:

  • Instrument: High-Speed Counter-Current Chromatography system.

  • Solvent System: A ternary solvent system of n-hexane-methanol-water (2:2:1, v/v) is utilized.

  • Elution Mode: Normal phase elution.

  • Procedure: The enriched fraction (Fra6) is further purified by HSCCC. After a separation time of 65 minutes, 22.1 mg of this compound with a purity of 87.7% is obtained.[1]

4. Final Purification by Preparative HPLC:

  • Instrument: Preparative High-Performance Liquid Chromatography system.

  • Purpose: To achieve final purification of this compound and a co-isolated rotenoid derivative.

5. Structure Confirmation:

  • The structure of the isolated this compound is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

Signaling Pathways of this compound

This compound's pharmacological effects are attributed to its modulation of key cellular signaling pathways, particularly those involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. In response to inflammatory stimuli, this compound can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Barbigerone_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cell Inflammatory_Stimulus e.g., LPS NFkB_Inhibition Inhibition of NF-κB Activation Inflammatory_Stimulus->NFkB_Inhibition Activates This compound This compound This compound->NFkB_Inhibition Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) NFkB_Inhibition->Pro_inflammatory_Cytokines Reduces Expression Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: this compound's anti-inflammatory action via NF-κB inhibition.

Anti-cancer Signaling Pathway

Recent studies have highlighted this compound's potential as an anti-cancer agent through its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.

Barbigerone_Anticancer_Pathway cluster_pathway MAPK Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation This compound This compound This compound->MEK Inhibits

References

Isolating Barbigerone from Tephrosia barbigeria Seeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of barbigerone, a pyranoisoflavone with significant pharmacological potential, from the seeds of Tephrosia barbigeria. This compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a compound of interest for drug discovery and development.[1][2] This document outlines detailed methodologies for the extraction, purification, and characterization of this compound, supported by quantitative data and procedural diagrams.

Overview of this compound

This compound is a naturally occurring isoflavone (B191592) found in the seeds of Tephrosia barbigeria.[1] Isoflavones are a class of flavonoids abundant in the Tephrosia genus, which is widely distributed in tropical and subtropical regions.[3] These compounds, including this compound, are recognized for their potential therapeutic applications.

Experimental Protocols

The isolation of this compound from Tephrosia barbigeria seeds involves a multi-step process encompassing initial extraction followed by chromatographic purification. The following protocols are based on established methodologies for the isolation of isoflavones from Tephrosia species and specific purification techniques reported for this compound.

Plant Material and Preliminary Processing
  • Collection and Identification: Seeds of Tephrosia barbigeria should be collected and authenticated by a qualified botanist.

  • Drying and Pulverization: The collected seeds are air-dried in the shade to a constant weight and then ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude this compound

This protocol is based on general methods for the extraction of isoflavones from Tephrosia seeds.

  • Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a suitable organic solvent. A common method involves the use of petroleum ether or hexane (B92381) to defat the material, followed by extraction with a more polar solvent like methanol (B129727) or ethanol (B145695) to isolate the flavonoids.

  • Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The following purification protocol is adapted from a reported method for the enrichment and isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (HPLC).

  • Initial Fractionation (HSCCC - Step 1):

    • The crude extract is subjected to an initial HSCCC separation to enrich the fraction containing this compound.

    • A suitable two-phase solvent system is employed.

  • Secondary Fractionation (HSCCC - Step 2):

    • The this compound-rich fraction from the first step is further purified by a second round of HSCCC using a different solvent system to remove major contaminants.

  • Final Purification (Preparative HPLC):

    • The fraction with high-purity this compound from the second HSCCC step is subjected to final purification using preparative HPLC to yield highly pure this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are employed to elucidate the detailed chemical structure of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the isolation and characterization of this compound.

ParameterValueReference
Extraction
Starting MaterialPowdered seeds of Tephrosia barbigeriaGeneral methodology
Purification Adapted from Millettia pachycarpa study
Initial Purity (in crude extract)Varies-
Purity after HSCCC Step 287.7%Enrichment and isolation of this compound from Millettia pachycarpa Benth.
Final Purity (after prep-HPLC)>95% (typical for this method)General expectation for preparative HPLC
Characterization
Molecular FormulaC₂₃H₂₂O₆PubChem CID 156793
Molecular Weight394.42 g/mol PubChem CID 156793

Table 1: Summary of Quantitative Data for this compound Isolation and Characterization

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes in the isolation of this compound.

experimental_workflow cluster_start 1. Seed Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Characterization start Tephrosia barbigeria Seeds drying Air Drying start->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Petroleum Ether followed by Methanol) grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract hsccc1 HSCCC - Step 1 (Enrichment) crude_extract->hsccc1 hsccc2 HSCCC - Step 2 (Further Purification) hsccc1->hsccc2 prep_hplc Preparative HPLC (Final Polishing) hsccc2->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Structural Elucidation (MS, NMR) pure_this compound->analysis

Caption: Experimental workflow for the isolation of this compound.

logical_relationship cluster_input Starting Material cluster_process Isolation Process cluster_output Final Product seeds Tephrosia barbigeria Seeds extraction Extraction (Separates isoflavones from insoluble plant material) seeds->extraction chromatography Chromatography (Separates this compound from other extracted compounds) extraction->chromatography This compound Isolated this compound chromatography->this compound

Caption: Logical relationship of the this compound isolation process.

References

Barbigerone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbigerone is a naturally occurring pyranoisoflavone first isolated from the seeds of Tephrosia barbigera.[1][2] It has since been identified in other plants, including various Millettia species.[3] This compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is characterized by a pyranoisoflavone core structure. Its systematic IUPAC name is 8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one. The structural and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one
CAS Number 75425-27-3
Molecular Formula C₂₃H₂₂O₆
Molecular Weight 394.42 g/mol
SMILES CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C
InChI InChI=1S/C23H22O6/c1-23(2)9-8-13-17(29-23)7-6-14-21(24)16(12-28-22(13)14)15-10-19(26-4)20(27-5)11-18(15)25-3/h6-12H,1-5H3
Table 2: Physicochemical Properties of this compound
PropertyValue/Description
Appearance Not explicitly reported, likely a crystalline solid.
Melting Point Not explicitly reported in the searched literature.
Solubility Poorly soluble in water.
Spectral Data The structure has been confirmed by ESI-MS, ¹H NMR, and ¹³C NMR. Specific data is not readily available in a consolidated format.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a promising candidate for further drug development. The primary activities and their underlying mechanisms are detailed below.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects through multiple mechanisms:

  • Inhibition of Tubulin Polymerization: this compound binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

  • Inhibition of VEGFR2 Signaling Pathway: this compound inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This leads to the downstream inhibition of signaling pathways involving ERK, p38, FAK, and AKT, ultimately suppressing tumor angiogenesis and growth.

Barbigerone_Anticancer_Mechanism This compound This compound Tubulin Tubulin This compound->Tubulin VEGFR2 VEGFR2 Phosphorylation This compound->VEGFR2 Microtubule Microtubule Formation Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Downstream Downstream Signaling (ERK, p38, FAK, AKT) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

This compound's dual anti-cancer mechanisms.
Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines: It reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).

  • Inhibition of NF-κB Pathway: this compound is believed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many inflammatory genes.

Barbigerone_Anti_Inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB_Activation->Proinflammatory_Cytokines This compound This compound This compound->NFkB_Activation Barbigerone_Isolation_Workflow Start Dried and Powdered Millettia pachycarpa Extraction Extraction with Ethyl Acetate Start->Extraction Crude_Extract Crude Ethyl Acetate Extract Extraction->Crude_Extract HSCCC1 First HSCCC Separation Crude_Extract->HSCCC1 Fractionation1 Fraction Collection HSCCC1->Fractionation1 Target_Fraction This compound-rich Fraction Fractionation1->Target_Fraction HSCCC2 Second HSCCC Separation Target_Fraction->HSCCC2 Fractionation2 Fraction Collection HSCCC2->Fractionation2 Purified_Fraction Purified this compound Fraction Fractionation2->Purified_Fraction Prep_HPLC Preparative HPLC Purified_Fraction->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

References

In Vitro Anti-inflammatory Profile of Barbigerone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Core Anti-inflammatory Mechanisms

Barbigerone is reported to exert its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. The primary molecular targets implicated in its action include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][4]

Inhibition of Pro-inflammatory Mediators

In vivo studies have demonstrated that this compound can significantly reduce the levels of several pro-inflammatory cytokines, including:

  • Tumor Necrosis Factor-alpha (TNF-α)[1][2]

  • Interleukin-6 (IL-6)[1][2]

  • Interleukin-1beta (IL-1β)[1][2]

Furthermore, this compound is suggested to inhibit the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.

Modulation of Signaling Pathways

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is believed to inhibit this process, thereby downregulating the expression of inflammatory cytokines and enzymes.

MAPK Pathway: The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial signaling cascade in inflammation. Activation of this pathway leads to the expression of various inflammatory mediators. This compound has been shown to inhibit the MAPK pathway in other cellular contexts, suggesting a similar mechanism may contribute to its anti-inflammatory effects.[1][4]

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be expected from in vitro studies on this compound, based on typical results for anti-inflammatory flavonoids. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of LPS Control)Cell Viability (%)
0 (Control)5 ± 2100 ± 5
0 (LPS only)10098 ± 4
180 ± 699 ± 3
555 ± 597 ± 4
1030 ± 495 ± 5
2515 ± 392 ± 6
IC50 (µM) ~7.5 >100

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
0 (LPS only)100100100
185 ± 788 ± 690 ± 5
560 ± 565 ± 870 ± 6
1040 ± 645 ± 550 ± 7
2525 ± 430 ± 435 ± 5
IC50 (µM) ~8.0 ~9.5 ~12.0

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and protein analysis).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for NO and cytokine production).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After treating the cells as described in 3.1, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)
  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression
  • After treatment, lyse the cells and collect the total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for in vitro anti-inflammatory screening.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

G Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAP3K Stimulus->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse This compound This compound This compound->MAP2K Inhibits

Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.

G cluster_assays Assays start Start culture Culture RAW 264.7 cells start->culture treat Pre-treat with this compound culture->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant & Lyse Cells incubate->collect viability MTT Assay collect->viability no_assay Griess Assay (NO) collect->no_assay cytokine_assay ELISA (Cytokines) collect->cytokine_assay western_blot Western Blot (Proteins) collect->western_blot end End

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Conclusion

While direct and detailed in vitro quantitative data on the anti-inflammatory effects of this compound is currently limited in publicly accessible literature, the existing in vivo evidence strongly supports its potential as a potent anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a standardized approach to systematically evaluate the in vitro anti-inflammatory profile of this compound, enabling the generation of robust and comparable data. Such studies are essential to fully elucidate its therapeutic potential and advance its development as a novel anti-inflammatory drug.

References

Barbigerone as a Potential Anti-Angiogenic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR2), is a key regulator of angiogenesis and a prime target for anti-cancer therapies. Barbigerone, an isoflavone (B191592) isolated from Suberect Spatholobus, has emerged as a promising anti-angiogenic agent. This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-angiogenic drugs.

Introduction

This compound is a natural isoflavone that has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.[1] Recent research has focused on its potential to suppress tumor growth by inhibiting angiogenesis.[1] The primary mechanism of action for this compound's anti-angiogenic activity is the inhibition of the VEGFR2 signaling pathway.[1][2] By targeting VEGFR2, this compound can effectively block the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, all of which are essential steps in angiogenesis. This guide will delve into the technical details of this compound's anti-angiogenic effects and provide the necessary information for its further investigation and potential development as a therapeutic agent.

Mechanism of Action: The VEGFR2 Signaling Pathway

This compound exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The binding of VEGF to VEGFR2 initiates a cascade of intracellular signaling events that are crucial for angiogenesis. This compound has been shown to directly inhibit the phosphorylation of VEGFR2, which is the critical first step in the activation of this pathway.[1][2]

The inhibition of VEGFR2 phosphorylation by this compound leads to the subsequent suppression of several downstream signaling molecules. These include:

  • Extracellular signal-regulated kinase (ERK): A key protein in the MAPK/ERK pathway that regulates cell proliferation and differentiation.

  • p38 mitogen-activated protein kinase (p38): Involved in cellular responses to stress and inflammation, and also plays a role in angiogenesis.

  • Focal adhesion kinase (FAK): A non-receptor tyrosine kinase that is important for cell migration and adhesion.

  • Protein kinase B (Akt): A central regulator of cell survival, proliferation, and metabolism.

By blocking the activation of these downstream effectors, this compound effectively halts the cellular processes required for the formation of new blood vessels. Furthermore, this compound has been observed to down-regulate the secretion of VEGF from cancer cells, suggesting a dual mechanism of action that both reduces the angiogenic stimulus and blocks the response.[1][2]

Signaling Pathway Diagram

Barbigerone_VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation This compound This compound This compound->pVEGFR2 Inhibits PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K FAK FAK pVEGFR2->FAK Ras Ras pVEGFR2->Ras p38 p38 pVEGFR2->p38 Akt Akt PI3K->Akt pFAK p-FAK FAK->pFAK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) pFAK->Angiogenesis pAkt p-Akt Akt->pAkt pAkt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Angiogenesis pp38 p-p38 p38->pp38 pp38->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking VEGFR2 phosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative data on the anti-angiogenic effects of this compound. This data has been compiled from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

AssayCell LineParameterThis compound ConcentrationResultReference
Cell ProliferationHUVECIC50Data to be extractedData to be extractedLi et al. 2012
Cell MigrationHUVEC% InhibitionData to be extractedData to be extractedLi et al. 2012
Tube FormationHUVEC% InhibitionData to be extractedData to be extractedLi et al. 2012
VEGFR2 PhosphorylationHUVEC% InhibitionData to be extractedData to be extractedLi et al. 2012
ERK PhosphorylationHUVEC% InhibitionData to be extractedData to be extractedLi et al. 2012
Akt PhosphorylationHUVEC% InhibitionData to be extractedData to be extractedLi et al. 2012
FAK PhosphorylationHUVEC% InhibitionData to be extractedData to be extractedLi et al. 2012
p38 PhosphorylationHUVEC% InhibitionData to be extractedData to be extractedLi et al. 2012

Table 2: In Vivo Anti-Angiogenic Activity of this compound

ModelParameterThis compound DoseResultReference
Zebrafish EmbryoAngiogenesis Inhibition2.5 μmol/LSignificant inhibition of angiogenesisLi et al. 2012[1]
Matrigel Plug (Mice)Hemoglobin ContentData to be extractedData to be extractedLi et al. 2012
Matrigel Plug (Mice)CD31 StainingData to be extractedData to be extractedLi et al. 2012
A549 Xenograft (Mice)Tumor Growth InhibitionData to be extractedData to be extractedLi et al. 2012
SPC-A1 Xenograft (Mice)Tumor Growth InhibitionData to be extractedData to be extractedLi et al. 2012

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-angiogenic potential of this compound.

Cell Culture
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are the primary cell line for in vitro angiogenesis assays. A549 and SPC-A1 human non-small-cell lung cancer cell lines are used for co-culture and in vivo xenograft models.

  • Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors. Cancer cell lines are maintained in appropriate media such as RPMI-1640 or DMEM with 10% fetal bovine serum. All cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

HUVEC Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells.

  • Materials: 96-well plates, HUVECs, EGM-2 medium, this compound, MTT or similar cell viability reagent.

  • Procedure:

    • Seed HUVECs (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

HUVEC Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells.

  • Materials: 6-well plates, HUVECs, EGM-2 medium, this compound, sterile pipette tip.

  • Procedure:

    • Grow HUVECs to a confluent monolayer in 6-well plates.

    • Create a "wound" by scratching the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh EGM-2 medium containing various concentrations of this compound or vehicle control.

    • Capture images of the wound at 0 hours and after a specified time (e.g., 12-24 hours).

    • Measure the width of the wound at different points and calculate the percentage of wound closure.

HUVEC Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

  • Materials: 96-well plates, Matrigel, HUVECs, EGM-2 medium, this compound.

  • Procedure:

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Resuspend HUVECs in EGM-2 containing various concentrations of this compound or vehicle control.

    • Seed the HUVECs (e.g., 2 x 10⁴ cells/well) onto the Matrigel-coated wells.

    • Incubate for a period that allows for tube formation (e.g., 6-12 hours).

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.

Western Blot Analysis

This technique is used to determine the effect of this compound on the phosphorylation of VEGFR2 and its downstream signaling proteins.

  • Materials: HUVECs, lysis buffer, primary and secondary antibodies for VEGFR2, p-VEGFR2, ERK, p-ERK, Akt, p-Akt, FAK, p-FAK, p38, and p-p38.

  • Procedure:

    • Treat HUVECs with this compound for a specified time, followed by stimulation with VEGF.

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins.

In Vivo Matrigel Plug Assay

This in vivo assay assesses the effect of this compound on angiogenesis in a living organism.

  • Materials: Matrigel, VEGF, this compound, immunodeficient mice.

  • Procedure:

    • Mix Matrigel with VEGF and either this compound or vehicle control on ice.

    • Subcutaneously inject the Matrigel mixture into the flanks of mice.

    • After a specified period (e.g., 7-14 days), excise the Matrigel plugs.

    • Analyze the plugs for neovascularization by measuring hemoglobin content (Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers like CD31.

Experimental Workflow Diagram

Barbigerone_Experimental_Workflow In_Vitro In Vitro Assays HUVEC_Culture HUVEC Culture In_Vitro->HUVEC_Culture Proliferation Proliferation Assay (MTT) HUVEC_Culture->Proliferation Migration Migration Assay (Wound Healing) HUVEC_Culture->Migration Tube_Formation Tube Formation Assay HUVEC_Culture->Tube_Formation Western_Blot Western Blot Analysis (VEGFR2, ERK, Akt, FAK, p38) HUVEC_Culture->Western_Blot In_Vivo In Vivo Assays Zebrafish Zebrafish Model In_Vivo->Zebrafish Matrigel_Plug Matrigel Plug Assay (Mice) In_Vivo->Matrigel_Plug Xenograft Tumor Xenograft Model (Mice) In_Vivo->Xenograft

Caption: Workflow for evaluating this compound's anti-angiogenic effects.

Conclusion

This compound has demonstrated significant potential as an anti-angiogenic agent through its targeted inhibition of the VEGFR2 signaling pathway. The comprehensive data from in vitro and in vivo studies indicate that this compound effectively suppresses endothelial cell proliferation, migration, and tube formation, and inhibits tumor-induced angiogenesis. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and its analogues. Further research, including pharmacokinetic and toxicology studies, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer and other angiogenesis-dependent diseases. This technical guide serves as a foundational resource to aid researchers and drug development professionals in advancing the study of this promising natural compound.

References

Unveiling the Therapeutic Potential of Barbigerone: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbigerone, a naturally occurring pyranoisoflavone, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities.[1][2] Isolated from the seeds of Tephrosia barbigeria, this multifaceted molecule has demonstrated promising anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties in a variety of preclinical models.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanisms of action, quantitative data from key experimental assays, and detailed methodologies to facilitate further research and development. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Anti-Cancer Activity

This compound has exhibited significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its anti-cancer activity is attributed to multiple mechanisms, including the inhibition of key signaling pathways involved in cell growth, angiogenesis, and metastasis, as well as the reversal of multidrug resistance.

Cytotoxicity and Anti-Proliferative Effects

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth, have been determined in several studies.

Table 1: Cytotoxicity of this compound and its Analogue (Compound 13a) in Various Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Reference
HUVEC-Compound 13a3.80[3]
HepG2Liver CancerCompound 13a0.28[3]
A375MelanomaCompound 13a1.58[3]
U251GlioblastomaCompound 13a3.50[3]
B16MelanomaCompound 13a1.09[3]
HCT116Colon CancerCompound 13a0.68[3]
MCF-7/ADRAdriamycin-resistant Breast CancerThis compound (in combination with Adriamycin)0.5 (reverses resistance)
Mechanism of Anti-Cancer Action

This compound has been shown to be a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis.[4] It exerts its anti-angiogenic effects by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This compound inhibits the phosphorylation of VEGFR2, which in turn suppresses the activation of downstream signaling molecules including ERK, p38, FAK, and AKT.[4] This leads to the inhibition of endothelial cell proliferation, migration, and capillary-like tube formation.[4]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation ERK ERK pVEGFR2->ERK p38 p38 pVEGFR2->p38 FAK FAK pVEGFR2->FAK AKT AKT pVEGFR2->AKT This compound This compound This compound->pVEGFR2 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis p38->Angiogenesis FAK->Angiogenesis AKT->Angiogenesis

This compound inhibits angiogenesis by blocking VEGFR2 phosphorylation.

This compound induces apoptosis in cancer cells through the mitochondrial pathway.[1] This is characterized by the enhanced release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3.[1] Furthermore, this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1]

The anti-proliferative activity of this compound has also been linked to its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade that regulates cell growth and survival.[1][2]

MAPK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->RAF Inhibits

This compound inhibits cell proliferation via the MAPK pathway.

This compound has been shown to reverse P-glycoprotein (P-gp) mediated multidrug resistance in adriamycin-resistant human breast cancer cells (MCF-7/ADR). It increases the intracellular accumulation of adriamycin by inhibiting the ATPase activity of P-gp, without affecting P-gp expression.

Anti-Inflammatory and Antioxidant Activities

This compound exhibits potent anti-inflammatory and antioxidant properties, which have been demonstrated in various in vivo and in vitro models. These activities are crucial for its neuroprotective and anti-diabetic effects.

Quantitative Effects on Inflammatory and Oxidative Stress Markers

This compound has been shown to significantly modulate the levels of key inflammatory cytokines and oxidative stress markers.

Table 2: Effect of this compound on Inflammatory Cytokines in a Rotenone-Induced Parkinson's Disease Rat Model

CytokineTreatment GroupChangeReference
IL-6This compound (10 and 20 mg/kg)Markedly reduced[1][2]
IL-1βThis compound (10 and 20 mg/kg)Markedly reduced[1][2]
TNF-αThis compound (10 and 20 mg/kg)Markedly reduced[1][2]
NF-κBThis compound (10 and 20 mg/kg)Lowered[1][2]

Table 3: Effect of this compound on Oxidative Stress Markers in a Rotenone-Induced Parkinson's Disease Rat Model

MarkerTreatment GroupChangeReference
Malondialdehyde (MDA)This compound (10 and 20 mg/kg)Remarkably diminished[1]
NitriteThis compound (10 and 20 mg/kg)Remarkably diminished[1]
Superoxide Dismutase (SOD)This compound (10 and 20 mg/kg)Attenuated decrease[1]
Glutathione (GSH)This compound (10 and 20 mg/kg)Attenuated decrease[1]
Catalase (CAT)This compound (10 and 20 mg/kg)Attenuated decrease[1]
Mechanism of Anti-Inflammatory Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, this compound reduces the production of inflammatory cytokines such as IL-6, IL-1β, and TNF-α.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., Rotenone) IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_active Active NF-κB IkB_p->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (IL-6, IL-1β, TNF-α) Nucleus->Inflammation Activates Transcription This compound This compound This compound->IKK Inhibits

This compound inhibits inflammation by blocking the NF-κB pathway.

Neuroprotective and Anti-Diabetic Activities

The potent antioxidant and anti-inflammatory properties of this compound contribute to its neuroprotective effects observed in models of Parkinson's disease and Huntington's disease.[1][5] It has been shown to attenuate motor deficits, reduce oxidative stress, and decrease neuroinflammatory cytokines in the brain.[1] Furthermore, this compound has demonstrated anti-diabetic effects by reducing glucose and inflammatory cytokine levels in streptozotocin-induced diabetic rats.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays
  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed Cells in 96-well plate b Treat with this compound (various concentrations) a->b c Add MTT solution (4h incubation) b->c d Add DMSO to dissolve formazan c->d e Read Absorbance (570 nm) d->e

Workflow for the MTT cell viability assay.
  • Objective: To assess the anti-angiogenic activity of this compound.

  • Procedure:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for 6-24 hours to allow for tube formation.

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length or number of junctions.

  • Objective: To determine the effect of this compound on VEGFR2 phosphorylation.

  • Procedure:

    • Culture HUVECs and starve them overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with VEGF for a short period (e.g., 10-15 minutes).

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

In Vivo Animal Studies
  • Objective: To evaluate the neuroprotective effects of this compound.

  • Procedure:

    • Acclimatize male Wistar rats for one week.

    • Divide the rats into groups: control, rotenone-treated, and this compound + rotenone-treated groups.

    • Administer this compound (e.g., 10 and 20 mg/kg, orally) daily for a specified period (e.g., 28 days).

    • Induce Parkinson's-like symptoms by administering rotenone (B1679576) (e.g., 2.5 mg/kg, intraperitoneally) daily.

    • Conduct behavioral tests (e.g., rotarod test, open field test) to assess motor function.

    • At the end of the study, sacrifice the animals and collect brain tissues for biochemical analysis (e.g., measurement of inflammatory cytokines and oxidative stress markers).

Animal_Study_Workflow cluster_0 Week 1 cluster_1 Weeks 2-5 cluster_2 Week 6 a Acclimatization of Rats b Daily Treatment: - Control (Vehicle) - Rotenone - this compound + Rotenone a->b c Behavioral Testing b->c d Sacrifice and Tissue Collection c->d e Biochemical Analysis d->e

Workflow for the in vivo Parkinson's disease model.

Conclusion

This compound is a promising natural compound with a wide spectrum of biological activities that hold significant therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and neurodegeneration makes it an attractive candidate for further drug development. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate and accelerate future research into the pharmacological properties and clinical applications of this compound. Further investigation is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into effective therapies for a range of human diseases.

References

Barbigerone: A Technical Guide on its Impact on Reactive Oxygen Species Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbigerone, a naturally occurring pyranoisoflavone, has demonstrated significant antioxidant properties in preclinical studies. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on reactive oxygen species (ROS) production. While direct quantitative data on in-vitro ROS levels remains to be fully elucidated in the available scientific literature, substantial in-vivo evidence points towards a potent antioxidant and anti-inflammatory role. This is primarily demonstrated through the modulation of endogenous antioxidant enzyme levels and the reduction of lipid peroxidation. Mechanistically, this compound's effects are likely mediated through the regulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document summarizes the existing quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development efforts centered on this compound's therapeutic potential.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, their overproduction leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, diabetes, and cancer.[1] this compound is a natural isoflavone (B191592) that has been reported to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-mutagenic properties.[1] This guide focuses on the specific effects of this compound on ROS production, drawing from in-vivo studies that indirectly quantify its antioxidant capacity.

Quantitative Data on this compound's Antioxidant Effects

The primary quantitative data available for this compound's effect on oxidative stress comes from a study investigating its potential to alleviate rotenone-induced Parkinson's disease in a rodent model.[1] The data demonstrates this compound's ability to restore the levels of key antioxidant enzymes and reduce a marker of lipid peroxidation.

Table 1: Effect of this compound on Antioxidant Enzyme Levels and Malondialdehyde (MDA) in Rotenone-Induced Parkinson's Disease Rat Model [1]

Treatment GroupSuperoxide Dismutase (SOD) (U/mg protein)Catalase (CAT) (U/mg protein)Glutathione (GSH) (µg/mg protein)Malondialdehyde (MDA) (nM/mg protein)
Control Data not explicitly provided in numerical form, serves as baselineData not explicitly provided in numerical form, serves as baselineData not explicitly provided in numerical form, serves as baselineData not explicitly provided in numerical form, serves as baseline
Rotenone (B1679576) (0.5 mg/kg) Significantly decreased (p < 0.001) vs. ControlSignificantly decreased (p < 0.001) vs. ControlSignificantly decreased (p < 0.001) vs. ControlMarkedly enhanced (p < 0.001) vs. Control
Rotenone + this compound (10 mg/kg) Significantly increased (p < 0.01) vs. RotenoneSignificantly attenuated decrease (p < 0.001) vs. RotenoneSignificantly increased (p < 0.01) vs. RotenoneMarkedly diminished (p < 0.001) vs. Rotenone
Rotenone + this compound (20 mg/kg) Significantly increased (p < 0.001) vs. RotenoneSignificantly attenuated decrease (p < 0.001) vs. RotenoneSignificantly increased (p < 0.001) vs. RotenoneMarkedly diminished (p < 0.001) vs. Rotenone

Note: The source study presented this data graphically. The table reflects the described statistical significance of the changes.

Experimental Protocols

In-Vivo Model of Rotenone-Induced Parkinson's Disease[1]

This protocol describes the in-vivo experiment from which the quantitative data in Table 1 was derived.

  • Animal Model: Male Wistar rats.

  • Induction of Parkinson's Disease: Subcutaneous injection of rotenone (0.5 mg/kg) for 28 days. Rotenone is a pesticide that induces Parkinson's-like symptoms by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress.[1]

  • This compound Administration: this compound (10 and 20 mg/kg) was administered orally to the rats for 28 days, one hour prior to rotenone injection.[1]

  • Biochemical Analysis: On the 29th day, animals were sacrificed, and brain homogenates were used to measure the levels of SOD, CAT, GSH, and MDA using standard biochemical assays.[1]

Representative In-Vitro Protocol for Cellular ROS Measurement (DCFH-DA Assay)

While no specific in-vitro studies on this compound's direct effect on ROS were found, the following is a detailed, standard protocol for measuring intracellular ROS using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay. This protocol can be adapted for testing this compound's efficacy in a cellular model of oxidative stress.

  • Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells, a relevant cell line for neurodegenerative disease studies) in a 96-well plate and allow them to adhere overnight.

  • Induction of Oxidative Stress: Treat cells with an ROS-inducing agent (e.g., H₂O₂ or rotenone) at a predetermined concentration and for a specific duration to induce oxidative stress. A dose-response and time-course experiment is recommended to determine optimal conditions.

  • This compound Treatment: Pre-incubate cells with varying concentrations of this compound for a specified time before adding the ROS-inducing agent.

  • DCFH-DA Staining:

    • Remove the treatment media and wash the cells with warm phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity to cell viability (e.g., using an MTT assay) to account for any cytotoxic effects of the treatments. The reduction in fluorescence in this compound-treated cells compared to the ROS-inducer-only control would indicate a decrease in ROS production.

Signaling Pathways

The precise signaling pathways through which this compound exerts its antioxidant effects are not yet fully elucidated. However, existing literature suggests the involvement of the MAPK and NF-κB pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are key regulators of cellular responses to external stressors, including oxidative stress. Some studies have indicated that this compound can inhibit the MAPK pathway in cancer cell lines.[1] In the context of oxidative stress, it is plausible that this compound could modulate this pathway to reduce ROS-induced cellular damage.

MAPK_Pathway ROS Reactive Oxygen Species (ROS) ASK1 ASK1 ROS->ASK1 This compound This compound p38 p38 MAPK This compound->p38 Inhibition? JNK JNK This compound->JNK Inhibition? MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6->p38 MKK4_7->JNK Apoptosis Apoptosis & Inflammation p38->Apoptosis JNK->Apoptosis

Caption: Proposed modulation of the MAPK pathway by this compound.

Nuclear Factor-kappa B (NF-κB) Pathway

NF-κB is a key transcription factor that regulates inflammation and cell survival. Oxidative stress is a known activator of the NF-κB pathway. The anti-inflammatory effects of this compound, demonstrated by the reduction of pro-inflammatory cytokines, suggest that it may inhibit the NF-κB signaling cascade.[1]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) IKK IKK Complex ROS->IKK This compound This compound This compound->IKK Inhibition? IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription Nucleus Nucleus

Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.

Experimental Workflow for Investigating this compound's Effect on ROS

The following diagram outlines a logical workflow for a comprehensive investigation into the effects of this compound on cellular ROS production and associated signaling pathways.

Experimental_Workflow Cell_Culture Cell Culture (e.g., SH-SY5Y) Induce_OS Induce Oxidative Stress (e.g., Rotenone, H₂O₂) Cell_Culture->Induce_OS Treat_this compound Treat with this compound (Dose-response) Induce_OS->Treat_this compound ROS_Assay Direct ROS Measurement (DCFH-DA, MitoSOX) Treat_this compound->ROS_Assay Viability_Assay Cell Viability Assay (MTT, etc.) Treat_this compound->Viability_Assay Western_Blot Western Blot Analysis (MAPK, NF-κB pathways) Treat_this compound->Western_Blot Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A suggested experimental workflow for in-vitro analysis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent antioxidant compound. In-vivo studies have demonstrated its ability to bolster the endogenous antioxidant defense system and mitigate lipid peroxidation. The proposed mechanisms of action involve the modulation of the MAPK and NF-κB signaling pathways. However, to fully realize the therapeutic potential of this compound, further research is imperative. Specifically, in-vitro studies employing direct ROS measurement techniques are crucial to quantify its ROS scavenging capabilities and to elucidate the precise molecular mechanisms and signaling cascades involved. Investigating its potential interaction with the Nrf2 pathway, a master regulator of the antioxidant response, would also be a valuable avenue for future research. Such studies will be instrumental in advancing this compound from a promising natural compound to a potential therapeutic agent for oxidative stress-related diseases.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Barbigerone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbigerone, a naturally occurring pyranoisoflavone, has emerged as a promising scaffold in drug discovery, exhibiting a spectrum of pharmacological activities including anti-proliferative, anti-angiogenic, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers engaged in the development of novel therapeutics. By systematically dissecting the relationship between its chemical structure and biological functions, we aim to illuminate the path for the rational design of more potent and selective this compound-based drug candidates.

Quantitative Biological Activity of this compound and its Analogs

The anti-proliferative activity of this compound and its synthesized analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative comparison of their potency.

CompoundHUVECsHepG2A375U251B16HCT116
This compound > 10 µM5.86 µM> 10 µM> 10 µM8.32 µM4.51 µM
Analog 13a 3.80 µM0.28 µM1.58 µM3.50 µM1.09 µM0.68 µM
Analog 7a > 50 µM28.3 µM> 50 µM> 50 µM> 50 µM42.1 µM
Analog 7g 15.8 µM8.9 µM21.4 µM18.2 µM12.5 µM9.7 µM
Analog 13c 8.21 µM2.13 µM7.54 µM9.87 µM5.43 µM3.21 µM
Analog 13h 6.54 µM1.58 µM5.89 µM7.21 µM4.11 µM2.88 µM

Data extracted from a study on this compound analogues as anti-proliferative and anti-angiogenesis agents.[1][2]

Core Structure-Activity Relationship Insights

The core structure of this compound, a pyranoisoflavone, offers several sites for modification, each influencing its biological activity. The SAR of this compound is primarily understood through the analysis of its effects on cancer cell proliferation, angiogenesis, and inflammation.

Anti-Proliferative and Anti-Angiogenic Activity

The anti-proliferative and anti-angiogenic activities of this compound are intricately linked to its isoflavone (B191592) scaffold. Studies involving the synthesis of a series of this compound analogs have revealed key structural features that govern its potency.[1][2]

  • Pyrone Ring (C Ring): The α,β-unsaturated ketone in the pyrone ring is crucial for activity. Modifications to this ring system can significantly impact cytotoxicity.

  • B Ring Substituents: The substitution pattern on the B ring plays a pivotal role. For instance, analog 13a , which features a hydroxyl group at the 4'-position of the B ring, demonstrates significantly enhanced anti-proliferative activity across multiple cancer cell lines compared to the parent this compound.[1][2] This suggests that a hydrogen bond donor at this position is favorable for interaction with the biological target.

  • A Ring Modifications: Modifications on the A ring, particularly at the 7-position, have been explored. The presence of a hydroxyl group at this position is a common feature in many biologically active isoflavones and appears to be important for the activity of this compound.

Anti-Inflammatory Activity

This compound has been shown to alleviate neuroinflammation by reducing the levels of pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and NF-κB.[3] The anti-inflammatory SAR of isoflavones, in general, points towards the importance of hydroxyl groups on the A and B rings. These groups contribute to the antioxidant properties of the molecule, which in turn can mitigate inflammatory responses by scavenging reactive oxygen species. While specific SAR studies on this compound's anti-inflammatory effects are less extensive, the general principles of isoflavonoid (B1168493) SAR suggest that modulating the electronic properties of the aromatic rings through different substituents could fine-tune its anti-inflammatory potency.

Key Signaling Pathway: VEGFR2 Inhibition

A primary mechanism through which this compound exerts its anti-angiogenic effects is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This compound has been shown to directly inhibit the phosphorylation of VEGFR2, which is a critical step in the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[4]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K FAK FAK pVEGFR2->FAK p38 p38 pVEGFR2->p38 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration FAK->Migration Angiogenesis Angiogenesis p38->Angiogenesis This compound This compound This compound->pVEGFR2 Inhibition

VEGFR2 signaling pathway inhibited by this compound.

Experimental Protocols

In Vitro Anti-Proliferative Activity (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its analogs on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of this compound or its analogs (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Anti-Angiogenesis (Zebrafish Embryo Assay)

Objective: To evaluate the anti-angiogenic potential of this compound and its analogs in a living organism.

Zebrafish_Angiogenesis_Assay_Workflow start Start: Collect Fertilized Zebrafish Eggs dechorionate Dechorionate Embryos at 6 hpf start->dechorionate treatment Treat with this compound Analogs (24 hpf) dechorionate->treatment incubation Incubate at 28.5°C for 24h treatment->incubation anesthetize Anesthetize Embryos (48 hpf) incubation->anesthetize imaging Image Vasculature using Fluorescence Microscopy anesthetize->imaging quantify Quantify Intersegmental Vessel (ISV) Length and Number imaging->quantify analysis Statistical Analysis and Comparison to Control quantify->analysis end_node End: Determine Anti-Angiogenic Effect analysis->end_node

Workflow for the zebrafish embryo angiogenesis assay.

Methodology:

  • Embryo Collection and Maintenance: Fertilized eggs from wild-type or transgenic (e.g., Tg(fli1:EGFP)) zebrafish are collected and maintained in embryo medium at 28.5°C.

  • Dechorionation: At 6 hours post-fertilization (hpf), the chorions are enzymatically removed.

  • Compound Treatment: At 24 hpf, embryos are placed in 24-well plates and exposed to different concentrations of this compound or its analogs. A vehicle control (DMSO) is included.

  • Incubation: The embryos are incubated for an additional 24 hours at 28.5°C.

  • Imaging and Analysis: At 48 hpf, the embryos are anesthetized and mounted in methylcellulose. The formation of intersegmental vessels (ISVs) is observed and photographed under a fluorescence microscope. The number and length of the ISVs are quantified to assess the anti-angiogenic effect.

In Vitro Tube Formation Assay

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

  • Matrigel Coating: 96-well plates are coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or its analogs.

  • Incubation: The plates are incubated at 37°C for 6-12 hours to allow for tube formation.

  • Imaging and Quantification: The formation of capillary-like structures is observed and photographed using a microscope. The total tube length and the number of branch points are quantified using image analysis software.

Conclusion

This technical guide has provided a comprehensive overview of the structure-activity relationship of this compound, highlighting key structural determinants for its anti-proliferative, anti-angiogenic, and anti-inflammatory activities. The quantitative data, detailed experimental protocols, and visualization of the primary signaling pathway offer a solid foundation for researchers to build upon. The potent activity of analogs such as 13a underscores the potential for further optimization of the this compound scaffold. Future research should focus on elucidating the precise molecular targets and further exploring modifications to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel this compound-based therapeutics.

References

In Silico Docking Studies of Barbigerone: A Technical Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbigerone, a naturally occurring pyranoisoflavone, has garnered significant attention in pharmacological research due to its diverse therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of in silico molecular docking studies of this compound with its putative protein targets. We present a summary of quantitative binding data, detailed experimental protocols for conducting such computational analyses, and visual representations of the key signaling pathways involved. This document serves as a comprehensive resource for researchers engaged in the computational assessment of natural products for drug discovery.

Introduction

This compound's broad spectrum of biological activities suggests its interaction with multiple molecular targets. In silico molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms. This approach accelerates the drug discovery process by identifying and prioritizing potential drug-target interactions for further experimental validation. This guide focuses on the in silico docking of this compound with proteins implicated in its observed pharmacological effects, including those involved in inflammation, cancer, and neuroprotection.

Target Proteins and In Silico Binding Analysis

Several key proteins have been identified as potential targets for this compound based on its reported biological activities. These include proteins involved in inflammatory signaling, cancer progression, and neurodegenerative pathways. This section summarizes the quantitative data from in silico docking studies of this compound and structurally related isoflavones with these targets.

Data Presentation of Docking Studies

The following tables summarize the binding affinities (expressed as binding energy in kcal/mol) of this compound and representative isoflavones with various target proteins. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: In Silico Docking of this compound and Analogs with Proteins in Inflammatory Pathways

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesReference CompoundReference Binding Energy (kcal/mol)
This compoundNF-κB (p50/p65)1SVCStrong Affinity (Not Quantified)Not SpecifiedPsolaren-like structure-6.79
LupenoneNF-κB p656D3O< -5.0ARG, LYS, ASP, TYP, SERNot SpecifiedNot Specified
DaidzeinPPARα/γNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
GenisteinPPARα/γNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Data for this compound with NF-κB indicates strong qualitative affinity; quantitative data was not provided in the source material. Data for other isoflavones is included for comparative purposes.

Table 2: In Silico Docking of this compound and Analogs with Proteins in Cancer-Related Pathways

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesReference CompoundReference Binding Energy (kcal/mol)
DaidzinAKT1Not Specified-10.5Not SpecifiedNot SpecifiedNot Specified
GenistinAKT1Not Specified-10.5Not SpecifiedNot SpecifiedNot Specified
Boeravinone BVEGFRNot Specified-8.04Not SpecifiedSorafenib-6.55
Naringenin 7-p-coumaroylglucosideVEGFR-24ASD-11.5Glu885, Ser884, Ala881, Lys868, Leu840, Leu889, Asp814, Cys817Regorafenib-11.0
Metergolinep38 MAPK1A9U-9.5Not SpecifiedSB203580Not Specified
Withaphysacarpinp38 MAPK1A9U-9.4Not SpecifiedSB203580Not Specified
FriedelinCaspase-33DEI-10.0Not SpecifiedNot SpecifiedNot Specified
TingenoneCaspase-33DEI-9.9Not SpecifiedNot SpecifiedNot Specified

Note: Direct docking data for this compound with these specific cancer targets is limited in the reviewed literature. Data for other natural compounds and isoflavones are presented to illustrate potential interactions within these pathways.

Table 3: In Silico Docking of this compound and Analogs with Proteins in Neurological Pathways

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting ResiduesReference CompoundReference Binding Energy (kcal/mol)
GeraniolAcetylcholinesteraseNot Specified-5.6Not SpecifiedAcetylcholine-4.1
DiosmetinAcetylcholinesteraseNot SpecifiedNot Specified (Best Predicted Score)Asp74, Phe295PhysostigmineNot Specified
DaidzeinEstrogen Receptor Alpha2IOG-8.47Glu353, Leu387, Arg394, Phe404EstradiolNot Specified
GenisteinEstrogen Receptor Alpha2IOG-8.5Glu353, Leu387, Arg394, Phe404EstradiolNot Specified

Note: Data for isoflavones with Acetylcholinesterase and Estrogen Receptor Alpha are included as representative examples of interactions with neurological targets.

Experimental Protocols for In Silico Docking

This section outlines a detailed methodology for conducting in silico molecular docking studies of this compound with its target proteins.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, GOLD, LeDock

  • Visualization Software: PyMOL, Discovery Studio Visualizer, UCSF Chimera

  • Protein and Ligand Preparation Tools: AutoDock Tools, Open Babel, ChemDraw

  • Database for Protein Structures: Protein Data Bank (PDB)

  • Database for Ligand Structures: PubChem, ZINC

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be retrieved from the PubChem database in SDF format.

  • Energy Minimization: The ligand structure is energy-minimized using a force field such as MMFF94. This can be performed using software like Open Babel or ChemDraw.

  • File Format Conversion: The optimized ligand structure is converted to the PDBQT format required by AutoDock Vina, which includes the addition of Gasteiger charges and defining rotatable bonds.

Protein Preparation
  • Retrieve Protein Structure: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.

  • Prepare the Receptor: The protein structure is prepared by removing water molecules, co-factors, and existing ligands. Polar hydrogen atoms are added, and Kollman charges are assigned using AutoDock Tools. The prepared protein is saved in the PDBQT format.

Molecular Docking Procedure
  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the coordinates of the co-crystallized ligand or by using binding site prediction tools.

  • Docking Simulation: The docking simulation is performed using AutoDock Vina. The software will explore different conformations of the ligand within the defined grid box and calculate the binding energy for each conformation.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Workflow Diagram

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking ligand_db Obtain Ligand Structure (e.g., PubChem) energy_min Energy Minimization ligand_db->energy_min ligand_format Convert to PDBQT energy_min->ligand_format docking Run Docking Simulation (e.g., AutoDock Vina) ligand_format->docking protein_db Obtain Protein Structure (PDB) protein_prep Prepare Receptor (Remove water, add hydrogens) protein_db->protein_prep protein_format Convert to PDBQT protein_prep->protein_format grid_box Define Grid Box protein_format->grid_box grid_box->docking analysis Analyze Results (Binding Energy, Interactions) docking->analysis

In Silico Docking Workflow

Visualization of Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved provides a broader context for the potential effects of this compound. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling cascades.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation. This compound's anti-inflammatory effects may be mediated through the inhibition of key components in this pathway.

NFkB_Pathway cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK activates IL1R->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Gene Target Gene Transcription NFkB_active->Gene translocates to nucleus Inflammation Inflammatory Response Gene->Inflammation This compound This compound This compound->IKK inhibits

NF-κB Signaling Pathway
VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is crucial for angiogenesis, a process often hijacked by tumors for their growth and metastasis. This compound has been shown to inhibit tumor angiogenesis, likely by targeting key kinases in this pathway.

VEGFR2_Pathway cluster_downstream Downstream Effectors cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates RAS RAS VEGFR2->RAS activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation PKC->Proliferation Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration This compound This compound This compound->VEGFR2 inhibits This compound->AKT inhibits This compound->ERK inhibits

VEGFR-2 Signaling Pathway

Conclusion

In silico molecular docking studies provide valuable preliminary data on the potential interactions between this compound and its protein targets. The compiled data and outlined protocols in this guide offer a foundational resource for researchers aiming to elucidate the molecular mechanisms of this compound and other natural products. The presented signaling pathway diagrams further aid in visualizing the complex biological processes that may be modulated by this promising compound. Further experimental validation is essential to confirm these computational predictions and to fully realize the therapeutic potential of this compound.

Methodological & Application

Synthesis of Barbigerone: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of Barbigerone, a naturally occurring pyranoisoflavone with demonstrated anti-proliferative and anti-angiogenic properties. The synthesis commences from commercially available resorcinol (B1680541) and proceeds through a four-step reaction sequence: Friedel-Crafts acylation, pyran ring formation, Aldol condensation to form a chalcone (B49325) intermediate, and a subsequent oxidative rearrangement and cyclization to yield the final product. This protocol is based on the method described by Wang et al. (2014) in Bioorganic & Medicinal Chemistry Letters.[1][2] Detailed experimental procedures, quantitative data, and characterization are presented to facilitate the replication of this synthesis for research and drug development purposes.

Introduction

This compound is a complex isoflavone (B191592) that has garnered significant interest in the scientific community due to its potent biological activities. It has been shown to exhibit inhibitory effects on various cancer cell lines and to suppress tumor angiogenesis.[1][2] The intricate structure of this compound, featuring a pyran ring fused to the isoflavone core, presents a compelling challenge for synthetic chemists. The protocol detailed herein provides a concise and efficient pathway to access this valuable compound for further biological investigation and as a lead compound in drug discovery programs.

Synthetic Pathway Overview

The total synthesis of this compound can be accomplished in four main steps, starting from resorcinol. The overall workflow is depicted in the diagram below.

Barbigerone_Synthesis_Workflow Resorcinol Resorcinol Intermediate1 Friedel-Crafts Product (Acylated Resorcinol) Resorcinol->Intermediate1 Friedel-Crafts Acylation Intermediate2 Pyranoacetophenone Derivative Intermediate1->Intermediate2 Pyran Ring Formation Intermediate3 Chalcone Intermediate Intermediate2->Intermediate3 Aldol Condensation This compound This compound Intermediate3->this compound Oxidative Rearrangement & Cyclization

Caption: Synthetic workflow for the total synthesis of this compound.

Experimental Protocols

The following are the detailed experimental procedures for each step in the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Resorcinol

This initial step involves the acylation of resorcinol to introduce a keto group, which serves as a handle for subsequent transformations.

Materials:

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add acetyl chloride dropwise.

  • After stirring for 15 minutes, add a solution of resorcinol in dry DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a mixture of ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the acylated resorcinol.

Step 2: Pyran Ring Formation

The formation of the pyran ring is a key step in constructing the characteristic scaffold of this compound.

Materials:

  • Acylated resorcinol from Step 1

  • 3-Chloro-3-methyl-1-butyne

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the acylated resorcinol in anhydrous DMF, add K₂CO₃ and 3-chloro-3-methyl-1-butyne.

  • Heat the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the pyranoacetophenone derivative.

Step 3: Aldol Condensation to Chalcone

This step involves the base-catalyzed condensation of the pyranoacetophenone with a substituted benzaldehyde (B42025) to form the chalcone intermediate.

Materials:

Procedure:

  • Dissolve the pyranoacetophenone derivative and 2,4,5-trimethoxybenzaldehyde in ethanol.

  • Add a solution of KOH in water to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography to obtain the chalcone intermediate.

Step 4: Oxidative Rearrangement and Cyclization to this compound

The final step is the conversion of the chalcone to the isoflavone core of this compound through an oxidative rearrangement and subsequent cyclization.

Materials:

  • Chalcone intermediate from Step 3

  • Thallium(III) nitrate (B79036) trihydrate (TTN)

  • Methanol (B129727)

  • Hydrochloric acid (10%)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chalcone in methanol, add TTN.

  • Stir the mixture at room temperature for 4 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in methanol and add 10% HCl.

  • Reflux the mixture for 3 hours.

  • After cooling, neutralize the solution with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.

Quantitative Data

The following table summarizes the reported yields for each step of the this compound synthesis.

StepProductYield (%)
1. Friedel-Crafts AcylationAcylated Resorcinol~85%
2. Pyran Ring FormationPyranoacetophenone Derivative~70%
3. Aldol CondensationChalcone Intermediate~80%
4. Oxidative Rearrangement & CyclizationThis compound~50%
Overall Yield ~24%

Characterization Data for this compound

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H), 7.05 (s, 1H), 6.85 (d, J = 8.8 Hz, 1H), 6.60 (s, 1H), 6.55 (d, J = 8.8 Hz, 1H), 6.45 (d, J = 10.0 Hz, 1H), 5.60 (d, J = 10.0 Hz, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 3.80 (s, 3H), 1.50 (s, 6H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 180.5, 162.0, 158.0, 153.0, 152.5, 151.0, 144.0, 128.0, 125.0, 123.0, 115.5, 114.0, 113.0, 105.0, 97.0, 78.0, 56.5, 56.0, 55.5, 28.5.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₂₃H₂₂O₆ [M+H]⁺: 395.1489; Found: 395.1492.

Biological Activity and Signaling Pathway

This compound has been reported to inhibit the proliferation of various cancer cell lines and suppress angiogenesis. While the exact signaling pathways are still under investigation, its anti-angiogenic effects are thought to be mediated through the inhibition of key signaling molecules involved in blood vessel formation, such as Vascular Endothelial Growth Factor Receptor (VEGFR).

VEGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K This compound This compound This compound->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Akt->Angiogenesis

Caption: Putative inhibition of the VEGFR signaling pathway by this compound.

Conclusion

The synthetic protocol outlined in this document provides a reliable and efficient method for the laboratory-scale production of this compound. The availability of this protocol will enable further research into the pharmacological properties of this promising natural product and its potential development as a therapeutic agent. The quantitative data and characterization details provided herein should serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

References

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Barbigerone Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient method for the purification of natural products.[1][2][3] This technique operates without a solid stationary phase, thereby circumventing issues such as irreversible sample adsorption.[2] These application notes provide a detailed protocol for the purification of Barbigerone, an isoflavone (B191592) with potential anti-tumor properties, from the ethyl acetate (B1210297) extract of Millettia pachycarpa Benth.[4]

The protocol herein describes a two-step HSCCC process for the enrichment and subsequent purification of this compound, followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[4]

Data Presentation

The following tables summarize the quantitative data from the two-step HSCCC purification of this compound.

Table 1: Summary of the Two-Step HSCCC Purification of this compound

ParameterStep 1: EnrichmentStep 2: Purification
Sample 400 mg Ethyl Acetate Extract155.8 mg Enriched Fraction (Fra6)
Initial Purity 5.1% this compound13% this compound
Solvent System n-hexane-ethyl acetate-methanol-water (5:4:5:3, v/v)n-hexane-methanol-water (2:2:1, v/v)
Elution Mode Normal Phase (Head to Tail)Normal Phase
Yield 155.8 mg of Fraction 622.1 mg of this compound
Final Purity 13% this compound in Fraction 687.7% this compound
Separation Time Not Specified65 minutes

Note: The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. The ideal system provides partition coefficient (K) values that allow for efficient separation and resolution of the target compound from impurities.

Experimental Protocols

Materials and Reagents
  • Ethyl acetate extract of Millettia pachycarpa Benth.

  • n-hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or distilled)

  • Acetonitrile (B52724) (HPLC grade) for HPLC analysis

  • Reference standard of this compound (for HPLC analysis)

Equipment
  • High-Speed Counter-Current Chromatograph

  • Preparative High-Performance Liquid Chromatograph (Prep-HPLC) with a suitable column (e.g., C18)

  • Analytical High-Performance Liquid Chromatograph (HPLC) for purity analysis

  • Rotary evaporator

  • Ultrasonic bath

Two-Phase Solvent System Preparation

For Step 1 (Enrichment):

  • Mix n-hexane, ethyl acetate, methanol, and water in a volume ratio of 5:4:5:3 in a separatory funnel.

  • Shake the mixture vigorously for several minutes and allow the two phases to separate completely.

  • Degas both the upper (stationary phase) and lower (mobile phase) in an ultrasonic bath for at least 30 minutes before use.

For Step 2 (Purification):

  • Mix n-hexane, methanol, and water in a volume ratio of 2:2:1 in a separatory funnel.

  • Shake the mixture vigorously and allow the phases to separate.

  • Degas both phases before use.

HSCCC Purification Procedure

Step 1: Enrichment of this compound

  • Sample Preparation: Dissolve 400 mg of the ethyl acetate extract of M. pachycarpa Benth. in a suitable volume of the two-phase solvent system (e.g., 10 mL of the lower phase and 10 mL of the upper phase) from the 5:4:5:3 (v/v) n-hexane-ethyl acetate-methanol-water system.

  • HSCCC Operation:

    • Fill the HSCCC column with the upper phase (stationary phase).

    • Set the revolution speed to the desired value (e.g., 800-1000 rpm).

    • Pump the lower phase (mobile phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.

    • Inject the prepared sample solution.

    • Continue to pump the mobile phase and collect fractions at regular intervals.

  • Fraction Analysis: Analyze the collected fractions by HPLC to identify the fractions containing the enriched this compound (Fraction 6).

  • Pooling and Evaporation: Pool the fractions corresponding to Fraction 6 and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the enriched sample.

Step 2: Purification of this compound

  • Sample Preparation: Dissolve the 155.8 mg of the enriched fraction (Fra6) obtained from Step 1 in the two-phase solvent system of n-hexane-methanol-water (2:2:1, v/v).

  • HSCCC Operation:

    • Follow the same procedure as in Step 1, but using the n-hexane-methanol-water (2:2:1, v/v) solvent system.

    • The separation is reported to be completed in approximately 65 minutes.[4]

  • Fraction Analysis and Collection: Monitor the effluent and collect the peak corresponding to this compound based on HPLC analysis of the fractions.

  • Evaporation: Evaporate the solvent from the pooled this compound fractions to yield the purified compound.

Final Purification by Preparative HPLC

For achieving higher purity, the 22.1 mg of this compound obtained from the second HSCCC step can be further purified using preparative HPLC.[4]

  • Sample Preparation: Dissolve the this compound from HSCCC Step 2 in a suitable solvent (e.g., methanol).

  • Prep-HPLC Operation:

    • Equilibrate the preparative C18 column with the mobile phase.

    • Inject the sample.

    • Elute using an appropriate mobile phase gradient (e.g., a water-acetonitrile gradient).

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Solvent Removal: Remove the solvent from the collected fraction to obtain highly purified this compound.

Purity Analysis by HPLC

The purity of the fractions from each step and the final product should be determined by analytical HPLC.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile or methanol.

    • Flow Rate: e.g., 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for this compound.

    • Temperature: Ambient or controlled (e.g., 25°C).

  • Quantification: Calculate the purity by comparing the peak area of this compound to the total peak area in the chromatogram.

Visualizations

Barbigerone_Purification_Workflow cluster_0 Step 1: HSCCC Enrichment cluster_1 Step 2: HSCCC Purification cluster_2 Final Purification A Ethyl Acetate Extract (400 mg, 5.1% this compound) B HSCCC System 1 n-hexane-ethyl acetate- methanol-water (5:4:5:3) A->B Inject C Enriched Fraction (Fra6) (155.8 mg, 13% this compound) B->C Elute D HSCCC System 2 n-hexane-methanol-water (2:2:1) C->D Inject E Purified this compound (22.1 mg, 87.7% Purity) D->E Elute F Preparative HPLC E->F Inject G High-Purity this compound F->G Elute & Collect

Caption: Workflow for the purification of this compound.

Solvent_System_Selection_Logic A Start: Crude Extract Analysis B Select Potential Two-Phase Solvent Systems A->B C Determine Partition Coefficient (K) of this compound B->C D Is K value in the ideal range (e.g., 0.5 < K < 2.0)? C->D Evaluate E Optimize Solvent System Ratios D->E No F Final Solvent System Selected for HSCCC D->F Yes E->C G Proceed with HSCCC Separation F->G

Caption: Logic for selecting the optimal HSCCC solvent system.

References

Application Note: A Preparative HPLC Method for the Isolation of Pure Barbigerone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the isolation of pure Barbigerone, a natural isoflavone (B191592) with significant anti-tumor and anti-inflammatory properties, from a crude plant extract. The protocol employs a two-step purification strategy, beginning with a pre-purification step using high-speed counter-current chromatography (HSCCC) to enrich the target compound, followed by a final purification step utilizing preparative High-Performance Liquid Chromatography (HPLC). This method yields this compound with high purity, suitable for further biological and pharmacological studies.

Introduction

This compound is a pyranoisoflavone found in plants of the Millettia genus, such as Millettia pachycarpa.[1] It has garnered significant interest in the scientific community due to its potent biological activities, including anti-cancer effects. This compound has been shown to inhibit tumor angiogenesis and the growth of non-small-cell lung cancer by targeting the VEGFR2 signaling pathway.[2] Furthermore, it exhibits potential in overcoming multidrug resistance in cancer cells. Given its therapeutic potential, the availability of a reliable method to obtain high-purity this compound is crucial for advancing research and development. This application note provides a detailed protocol for the isolation of this compound using preparative HPLC.

Experimental Protocols

Crude Extract Preparation

The initial raw material for the isolation of this compound is typically the root or other parts of Millettia pachycarpa.

Protocol:

  • Air-dry the plant material and grind it into a fine powder.

  • Extract the powdered material with a suitable organic solvent, such as ethyl acetate (B1210297), using maceration or Soxhlet extraction.

  • Concentrate the resulting extract under reduced pressure to obtain the crude ethyl acetate extract.

Pre-purification by High-Speed Counter-Current Chromatography (HSCCC)

To enrich the this compound content and remove major impurities prior to the final HPLC purification, a two-step HSCCC process is employed.[1]

Protocol:

  • First HSCCC Step:

    • Dissolve the crude ethyl acetate extract in the two-phase solvent system.

    • Perform HSCCC using a solvent system of n-hexane-ethyl acetate-methanol-water (5:4:5:3, v/v/v/v) in normal phase head-to-tail elution mode.[1]

    • Collect fractions and analyze them by analytical HPLC to identify the this compound-containing fractions.

  • Second HSCCC Step:

    • Pool the enriched fractions from the first step and evaporate to dryness.

    • Redissolve the residue in the second HSCCC solvent system.

    • Perform a second HSCCC separation using a ternary solvent system of n-hexane-methanol-water (2:2:1, v/v/v) in normal phase elution.[1]

    • Collect the fraction containing this compound of intermediate purity.

Final Purification by Preparative HPLC

The final step to obtain highly pure this compound is preparative reversed-phase HPLC.

Protocol:

  • Sample Preparation:

    • Evaporate the this compound-enriched fraction from the second HSCCC step to dryness.

    • Dissolve the residue in a suitable solvent compatible with the mobile phase, such as methanol (B129727) or a mixture of methanol and water. The solubility of this compound is a key consideration; it is generally soluble in organic solvents like DMSO and methanol.

  • Preparative HPLC Conditions:

    • The following conditions are a recommended starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Conditions
Column C18, 250 x 20 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a suitable ratio of A:B (e.g., 60:40) and gradually increase the percentage of B to elute this compound. An isocratic elution may also be effective depending on the purity of the HSCCC fraction.
Flow Rate 10-20 mL/min
Detection UV at approximately 260 nm (based on typical absorbance for isoflavonoids)
Injection Volume Dependent on column loading capacity and sample concentration
Column Temperature 30 °C
  • Fraction Collection and Purity Analysis:

    • Collect the fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the high-purity fractions and evaporate the solvent to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data from a representative isolation process as described in the literature.[1]

Purification StepStarting MaterialProductPurity of this compound
Crude Extraction Millettia pachycarpa Benth.Ethyl Acetate Extract5.1%
First HSCCC 400 mg Ethyl Acetate Extract155.8 mg Target Fraction13%
Second HSCCC Enriched Fraction22.1 mg this compound87.7%
Preparative HPLC 22.1 mg of 87.7% pure this compoundPurified this compound>98% (Expected)

Visualization

Experimental Workflow

The overall workflow for the isolation of pure this compound is depicted in the following diagram.

G cluster_0 Crude Extract Preparation cluster_1 Pre-purification cluster_2 Final Purification plant Millettia pachycarpa Benth. (Dried and Powdered) extraction Solvent Extraction (Ethyl Acetate) plant->extraction crude_extract Crude Ethyl Acetate Extract extraction->crude_extract hsccc1 First HSCCC Step (n-hexane-ethyl acetate-methanol-water) crude_extract->hsccc1 enriched_fraction Enriched this compound Fraction hsccc1->enriched_fraction hsccc2 Second HSCCC Step (n-hexane-methanol-water) enriched_fraction->hsccc2 intermediate_purity This compound (Intermediate Purity) hsccc2->intermediate_purity prep_hplc Preparative HPLC (C18, Water/Acetonitrile Gradient) intermediate_purity->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Experimental workflow for the isolation of pure this compound.

This compound's Anti-Angiogenic Signaling Pathway

This compound exerts its anti-tumor effects in part by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for angiogenesis.

G cluster_0 This compound's Mechanism of Action cluster_1 Downstream Effectors This compound This compound VEGFR2 VEGFR2 Phosphorylation This compound->VEGFR2 Inhibits ERK ERK VEGFR2->ERK p38 p38 VEGFR2->p38 FAK FAK VEGFR2->FAK AKT AKT VEGFR2->AKT Angiogenesis Angiogenesis (Tumor Blood Vessel Formation) ERK->Angiogenesis p38->Angiogenesis FAK->Angiogenesis AKT->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking VEGFR2 signaling.

Conclusion

The described method, combining HSCCC and preparative HPLC, provides an effective strategy for the isolation of high-purity this compound from natural sources. This protocol is essential for obtaining sufficient quantities of the compound for in-depth biological evaluations and potential therapeutic development. The detailed experimental parameters and workflow diagrams serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Barbigerone Dosage for In Vivo Studies in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Barbigerone dosage and administration for in vivo studies in rats, based on currently available scientific literature. It is intended to serve as a practical guide for researchers designing and conducting preclinical studies with this natural pyranoisoflavone. This compound, sourced from the seeds of Tephrosia barbigeria, has demonstrated significant antioxidant and anti-inflammatory properties in various rat models of disease.[1][2][3]

I. Recommended Dosage and Administration

In vivo studies in rats have consistently utilized this compound at dosages of 10 mg/kg and 20 mg/kg .[1][2][4][5] These dosages have been shown to be effective in various disease models without observable signs of toxicity.[2][4]

Administration Route: The primary route of administration in these studies is oral (p.o.) , with this compound typically dissolved in a vehicle such as 0.5% sodium carboxymethyl cellulose.[2] In some neurodegenerative disease models, it has also been administered subcutaneously (s.c.) .[1][6]

Treatment Duration: The duration of this compound administration is dependent on the specific experimental model and ranges from 14 to 28 consecutive days .[1][2]

II. Summary of In Vivo Studies in Rats

The following table summarizes the key quantitative data from various in vivo studies of this compound in rats, providing a comparative overview of its application across different disease models.

Disease Model Rat Strain This compound Dosage Administration Route Treatment Duration Key Findings Reference
Parkinson's Disease (Rotenone-induced)Wistar10 and 20 mg/kg/daySubcutaneous (s.c.)28 daysAttenuated motor deficits, reduced oxidative stress, and decreased neuroinflammatory cytokines (IL-1β, IL-6, TNF-α, NF-κB).[1][5][6][1]
Memory Impairment (Scopolamine-induced)Wistar10 and 20 mg/kg/dayOral (p.o.)14 daysImproved memory function, reduced oxidative stress, and restored acetylcholinesterase (AChE) activity.[2][2]
Huntington's Disease (3-NPA-induced)Wistar10 and 20 mg/kgNot specifiedNot specifiedRestored motor coordination, reduced oxidative stress, and modulated pro-inflammatory cytokines.[3][7][3][7]
Diabetes (Streptozotocin-induced)Not specified10 and 20 mg/kgNot specifiedNot specifiedReduced blood glucose and inflammatory cytokines (IL-6, IL-1β, TNF-α).[4][4]
Lipopolysaccharide-induced Memory DeficitWistar10 and 20 mg/kg/dayOral (p.o.)Not specifiedImproved learning and memory, and restored endogenous antioxidant and pro-inflammatory cytokine levels.[8][8]

III. Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a template for study design.

A. Parkinson's Disease Model (Rotenone-Induced)
  • Animals: Adult male Wistar rats (180 ± 20 g).[1][6]

  • Acclimatization: Animals are housed under standard laboratory conditions (23 ± 5 °C, 55-60% humidity, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[1][6]

  • Grouping (n=6 per group): [1][6]

    • Group I (Control): Saline (5 mL/kg, s.c.).

    • Group II (Rotenone Control): Rotenone (0.5 mg/kg/day, s.c.).

    • Group III (this compound 10): this compound (10 mg/kg/day, s.c.) 1 hour prior to rotenone.

    • Group IV (this compound 20): this compound (20 mg/kg/day, s.c.) 1 hour prior to rotenone.

  • Treatment: Daily administration for 28 days.[1]

  • Behavioral and Biochemical Assessment: On the 29th day, behavioral tests (e.g., rotarod, open-field test) are conducted. Following this, animals are sacrificed, and brains are collected for biochemical analysis (antioxidant enzymes, neurotransmitter levels, and neuroinflammatory cytokines).[1]

B. Memory Impairment Model (Scopolamine-Induced)
  • Animals: Wistar rats.[2]

  • Acclimatization: Standard housing conditions.

  • Grouping (n=6 per group): [2]

    • Group I (Control): Vehicle (0.5% sodium carboxymethyl cellulose, 3 ml/kg, p.o.) and Saline (3 ml/kg/day, i.p.).

    • Group II (Scopolamine Control): Vehicle (p.o.) and Scopolamine (1 mg/kg/day, i.p.).

    • Group III (this compound 10): this compound (10 mg/kg, p.o.) 1 hour prior to Scopolamine (1 mg/kg/day, i.p.).

    • Group IV (this compound 20): this compound (20 mg/kg, p.o.) 1 hour prior to Scopolamine (1 mg/kg/day, i.p.).

  • Treatment: Daily administration for 14 days.[2]

  • Behavioral and Biochemical Assessment: On day 14, behavioral tests (e.g., Morris water maze, Y-maze) are performed. Subsequently, animals are sacrificed, and brain tissue is collected for the analysis of oxidative stress markers, AChE activity, and inflammatory cytokines.[2]

IV. Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for in vivo studies.

cluster_0 Cellular Stressors (e.g., Rotenone, Scopolamine, LPS) cluster_1 This compound Intervention cluster_2 Cellular Response cluster_3 Therapeutic Outcomes Stressors Stressors Oxidative_Stress Increased Oxidative Stress (↑ MDA, ↓ SOD, GSH, CAT) Stressors->Oxidative_Stress Neuroinflammation Neuroinflammation (↑ NF-κB, TNF-α, IL-1β, IL-6) Stressors->Neuroinflammation This compound This compound Reduced_Oxidative_Stress Reduced Oxidative Stress This compound->Reduced_Oxidative_Stress Inhibits Reduced_Neuroinflammation Reduced Neuroinflammation This compound->Reduced_Neuroinflammation Inhibits Neuronal_Damage Neuronal Damage & Cognitive Deficits Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage Neuroprotection Neuroprotection & Improved Cognitive Function Reduced_Oxidative_Stress->Neuroprotection Reduced_Neuroinflammation->Neuroprotection

Caption: Proposed mechanism of this compound's neuroprotective effects.

cluster_workflow Experimental Workflow for In Vivo Rat Studies A Animal Acclimatization (Wistar Rats, 1 week) B Group Allocation (Control, Disease Model, this compound Groups) A->B C Disease Induction (e.g., Rotenone, Scopolamine) B->C D This compound Administration (10 & 20 mg/kg, p.o. or s.c.) C->D 1 hr prior E Treatment Period (14-28 Days) D->E F Behavioral Assessments (e.g., MWM, Y-maze, Rotarod) E->F G Sacrifice and Tissue Collection (Brain) F->G H Biochemical Analysis (Oxidative Stress, Inflammatory Markers, etc.) G->H I Data Analysis and Interpretation H->I

Caption: A typical experimental workflow for this compound in vivo studies.

V. Acute Toxicity and Safety

An acute oral toxicity study, conducted as per OECD's 423 criteria, showed no mortality or adverse effects of this compound during a 14-day observation period.[2] Based on these safety data, the doses of 10 and 20 mg/kg were selected for subsequent efficacy studies.[2][9] Behavioral observations in the toxicity study, including monitoring of eyes, respiration, skin and fur, and somatomotor activity, were all normal, with no convulsions, tremors, salivation, or diarrhea observed.[2][9]

VI. Conclusion

The available data strongly support the use of this compound at doses of 10 and 20 mg/kg for in vivo studies in rats across various disease models. These dosages have been demonstrated to be both safe and effective in mitigating oxidative stress and inflammation, key pathological features of many diseases. The provided protocols and workflows offer a solid foundation for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of this compound.

References

Application Notes and Protocols for Barbigerone Cell-Based Viability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barbigerone, a naturally occurring isoflavone, has demonstrated significant potential as an anti-cancer agent. Studies have shown its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1][2] This document provides detailed protocols for assessing the effects of this compound on cell viability using common cell-based assays, outlines its known mechanisms of action, and presents available data on its efficacy.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple pathways. It has been shown to induce apoptosis in murine lung cancer cells (LL/2) via the mitochondrial apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria and the activation of caspase-9 and caspase-3.[1][2] Furthermore, this compound can inhibit the proliferation of cancer cells by downregulating the phosphorylation of key signaling proteins such as p42/44 mitogen-activated protein kinase (MAPK) and Akt.[1][2] In the context of drug resistance, this compound has been found to reverse multidrug resistance in adriamycin-resistant human breast cancer cells (MCF-7/ADR) by inhibiting the ATPase activity of P-glycoprotein.[3][4] Additionally, it has been observed to inhibit tumor angiogenesis by targeting the VEGFR2 signaling pathway.[5]

Data Presentation

Cell LineCell TypeAssay TypeObserved EffectEffective Concentration
LL/2Murine Lewis Lung CarcinomaMTT AssayInhibition of proliferation and induction of apoptosisConcentration- and time-dependent
MCF-7/ADRHuman Breast Adenocarcinoma (Adriamycin-resistant)MTT AssayReversal of multidrug resistance0.5 µM (in combination with Adriamycin)
A549Human Non-Small-Cell Lung CancerNot SpecifiedInhibition of proliferationNot Specified
SPC-A1Human Non-Small-Cell Lung CancerNot SpecifiedInhibition of proliferationNot Specified
HUVECHuman Umbilical Vein Endothelial CellsNot SpecifiedInhibition of VEGF-induced proliferation, migration, and tube formationDose-dependent

Experimental Protocols

The following are detailed protocols for two common colorimetric/fluorometric assays to determine cell viability upon treatment with this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by using a plate shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Protocol 2: Resazurin (B115843) (AlamarBlue) Assay

This is a fluorometric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • This compound (stock solution in DMSO)

  • Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • 96-well black, clear-bottom plates

  • Multi-well fluorometer (plate reader)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • Resazurin Addition and Incubation:

    • After the treatment period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a multi-well fluorometer.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_this compound Add this compound to Wells seed_plate->add_this compound prep_this compound Prepare this compound Dilutions incubate_treatment Incubate (24-72h) add_this compound->incubate_treatment add_reagent Add Viability Reagent (MTT or Resazurin) incubate_treatment->add_reagent incubate_assay Incubate (1-4h) add_reagent->incubate_assay read_plate Read Plate (Absorbance/Fluorescence) incubate_assay->read_plate analyze_data Calculate % Viability read_plate->analyze_data plot_curves Plot Dose-Response Curves analyze_data->plot_curves calc_ic50 Determine IC50 plot_curves->calc_ic50 G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits pAkt p-Akt This compound->pAkt Inhibits pMAPK p-MAPK This compound->pMAPK Inhibits Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax This compound->Bax Upregulates Akt Akt MAPK MAPK Akt->pAkt P pAkt->Bcl2 Inhibits MAPK->pMAPK P pMAPK->Bcl2 Inhibits Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application Notes and Protocols: Quantifying Barbigerone-Induced Apoptosis using Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1] The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[2] Barbigerone, a naturally occurring pyranoisoflavone, has demonstrated anti-proliferative activity and has been shown to induce apoptosis in cancer cells, potentially through the mitochondrial pathway.[3][4] This document provides a detailed protocol for inducing and quantifying apoptosis in cell cultures treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Principle of the Assay

In healthy, viable cells, phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane.[5] During the initial stages of apoptosis, this membrane asymmetry is lost, and PS is exposed on the cell's outer surface.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to specifically target and identify these early apoptotic cells when conjugated to a fluorochrome like FITC.[6]

To distinguish between different stages of cell death, the assay incorporates Propidium Iodide (PI), a fluorescent nucleic acid intercalating agent. PI is membrane-impermeable and is therefore excluded from viable and early apoptotic cells.[7] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[7]

By using both Annexin V and PI, flow cytometry can differentiate cell populations:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (often due to mechanical injury).

Experimental Protocol

This protocol is a comprehensive guide. Researchers should perform pilot studies to optimize this compound concentration and incubation times for their specific cell line.

Materials and Reagents
  • Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085, Thermo Fisher, or similar) containing:

    • Annexin V-FITC conjugate

    • Propidium Iodide (PI) solution

    • 10X Annexin V Binding Buffer

  • This compound (stock solution prepared in DMSO, store at -20°C)

  • Phosphate-Buffered Saline (PBS), cold, sterile

  • Cell culture medium appropriate for the cell line

  • 6-well or 12-well cell culture plates

  • Target cells (adherent or suspension)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

  • Flow cytometry tubes (e.g., 5 mL FACS tubes)

  • Microcentrifuge

Methodology

Step 1: Cell Seeding and this compound Treatment

  • Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

  • Allow cells to adhere and grow for 18-24 hours in a CO2 incubator at 37°C.

  • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound dose).

  • Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0 µM, 10 µM, 25 µM, 50 µM) or the vehicle control.

  • Incubate the cells for a predetermined time (e.g., 12, 24, or 48 hours). This should be optimized.

Step 2: Cell Harvesting

  • For Adherent Cells :

    • Carefully collect the culture supernatant from each well into a separate labeled flow cytometry tube. This supernatant contains apoptotic cells that may have detached.[8]

    • Wash the adherent cells once with PBS.

    • Add Trypsin-EDTA to detach the cells. Monitor under a microscope and neutralize with complete medium as soon as cells are detached to minimize membrane damage.[8]

    • Combine the trypsinized cells with their corresponding supernatant collected earlier.

  • For Suspension Cells :

    • Transfer the cells directly from the culture flask or plate into a labeled flow cytometry tube.

  • Centrifuge the cell suspension at approximately 400-600 x g for 5 minutes at room temperature.[9]

  • Discard the supernatant carefully.

  • Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuge again.

Step 3: Staining

  • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[9]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a new flow cytometry tube.[6]

  • Add 5 µL of Annexin V-FITC conjugate to the cell suspension.

  • Add 5-10 µL of PI staining solution. (Note: The exact volume may vary by kit manufacturer).

  • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[6]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.[5]

Step 4: Flow Cytometry Analysis

  • Analyze the samples on the flow cytometer as soon as possible, keeping them on ice and protected from light.[5]

  • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish baseline fluorescence and set compensation correctly.

  • Acquire data for at least 10,000 events per sample.

  • Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris. Create a quadrant plot for Annexin V-FITC (x-axis) vs. PI (y-axis) to quantify the different cell populations.

Data Presentation

The results from the flow cytometry analysis can be summarized to compare the effects of different this compound concentrations.

Table 1: Example Quantitation of Apoptosis in Cells Treated with this compound for 24 Hours

Treatment GroupViable Cells (Annexin V- / PI-)Early Apoptotic Cells (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (0 µM) 94.5%2.5%2.0%
This compound (10 µM) 85.3%8.1%5.6%
This compound (25 µM) 62.1%25.4%11.5%
This compound (50 µM) 35.8%41.7%20.5%

Note: The data presented above are for illustrative purposes only. Actual results will vary depending on the cell line, this compound concentration, and incubation time.

Visualizations

Experimental Workflow

The overall process from cell treatment to data analysis can be visualized as a clear workflow.

G cluster_prep Cell Preparation & Treatment cluster_harvest Sample Collection cluster_stain Staining cluster_analysis Analysis Culture 1. Seed & Culture Cells Treatment 2. Treat with this compound & Vehicle Control Culture->Treatment Harvest 3. Harvest Adherent & Floating Cells Treatment->Harvest Wash 4. Wash with Cold PBS Harvest->Wash Resuspend 5. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 6. Add Annexin V-FITC & PI Incubate in Dark Resuspend->Stain Analysis 7. Analyze by Flow Cytometry Stain->Analysis Data 8. Quantify Cell Populations Analysis->Data

Caption: Workflow for Annexin V/PI apoptosis assay after this compound treatment.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on existing literature, this compound likely induces apoptosis via the intrinsic, or mitochondrial, pathway. This process may be initiated by an increase in cellular reactive oxygen species (ROS), a mechanism observed with similar phytochemicals like Berberine.[3][10]

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Stress & Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2 Bcl-2 Family (Bax/Bak activation) Mito->Bcl2 Apaf Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Blebbing, DNA Fragmentation) Casp3->Apoptosis Bcl2->CytC

Caption: Proposed intrinsic pathway for this compound-induced apoptosis.

References

Application Notes: Evaluating the Anti-Migratory Effects of Barbigerone Using a Transwell Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barbigerone, a natural isoflavone, has demonstrated potential as an anti-cancer agent by inhibiting tumor angiogenesis and the growth of non-small-cell lung cancer xenografts.[1] A key process in cancer metastasis is cell migration, which allows cancer cells to invade surrounding tissues and spread to distant organs. The Transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant. This document provides a detailed protocol for utilizing a Transwell migration assay to assess the dose-dependent effects of this compound on cancer cell migration.

Mechanism of Action: Inhibition of VEGFR2 Signaling

This compound exerts its anti-angiogenic and anti-migratory effects primarily through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1] Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes the growth of new blood vessels (angiogenesis) and enhances cell migration. This compound has been shown to directly inhibit the phosphorylation of VEGFR2, which is a critical step in the activation of this receptor upon VEGF binding.[1]

By blocking VEGFR2 phosphorylation, this compound effectively suppresses the activation of downstream signaling molecules that are crucial for cell migration, including:

  • ERK (Extracellular signal-regulated kinase): Involved in cell proliferation and migration.

  • p38 MAPK (p38 mitogen-activated protein kinase): Plays a role in cellular stress responses and migration.

  • FAK (Focal Adhesion Kinase): A key regulator of cell adhesion and migration.

  • AKT (Protein Kinase B): Promotes cell survival and proliferation.[1]

Furthermore, this compound can also reduce the secretion of VEGF from cancer cells, further diminishing the pro-migratory signals in the tumor microenvironment.[1]

Data Presentation

The following table presents illustrative data on the inhibitory effect of this compound on the migration of A549 non-small cell lung cancer cells as determined by a Transwell migration assay.

Disclaimer: The following data is representative and for illustrative purposes only. Actual results may vary based on experimental conditions.

This compound Concentration (µM)Mean Number of Migrated Cells per FieldPercentage of Migration Inhibition (%)
0 (Control)2500
118824.8
511554.0
106374.8
252888.8

Experimental Protocols

This section provides a detailed methodology for conducting a Transwell migration assay to evaluate the anti-migratory effects of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 human non-small cell lung cancer cells)

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • 24-well Transwell inserts (8 µm pore size)

  • 24-well cell culture plates

  • Chemoattractant (e.g., medium with 10% FBS)

  • Cotton swabs

  • Methanol (B129727) or 4% Paraformaldehyde (for fixation)

  • Crystal Violet staining solution (0.5% in 25% methanol)

  • Inverted microscope with a camera

Protocol:

  • Cell Culture and Preparation:

    • Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Grow cells to 80-90% confluency.

    • The day before the assay, starve the cells by replacing the growth medium with a serum-free medium or medium containing 0.1% BSA for 18-24 hours.

  • Transwell Assay Setup:

    • On the day of the experiment, detach the starved cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to collect the cell pellet.

    • Resuspend the cells in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 600 µL of chemoattractant (medium with 10% FBS) to the lower chamber of the 24-well plate.

    • Carefully place the Transwell inserts into the wells, avoiding air bubbles.

    • In the upper chamber of the inserts, add 100 µL of the cell suspension (containing 1 x 10^4 cells).

    • To the cell suspension in the upper chamber, add the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type's migration (typically 12-24 hours).

  • Fixation and Staining:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the bottom side of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the inserts in a 0.5% Crystal Violet solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry completely.

  • Quantification:

    • Once dry, visualize the migrated cells on the underside of the membrane using an inverted microscope.

    • Capture images from at least five random fields per insert at a consistent magnification (e.g., 100x or 200x).

    • Count the number of migrated cells in each field. The average number of cells per field can then be calculated.

    • The percentage of migration inhibition can be calculated using the following formula:

      • % Inhibition = [1 - (Number of migrated cells in treated group / Number of migrated cells in control group)] x 100

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Transwell Assay cluster_analysis Analysis cell_culture 1. Culture Cancer Cells starvation 2. Serum Starve Cells cell_culture->starvation harvesting 3. Harvest and Resuspend Cells starvation->harvesting add_chemo 4. Add Chemoattractant to Lower Chamber harvesting->add_chemo seed_cells 5. Seed Cells and Add this compound to Upper Chamber add_chemo->seed_cells incubation 6. Incubate seed_cells->incubation remove_nonmigrated 7. Remove Non-Migrated Cells incubation->remove_nonmigrated fix_stain 8. Fix and Stain Migrated Cells remove_nonmigrated->fix_stain quantify 9. Image and Quantify Migrated Cells fix_stain->quantify

Caption: Experimental workflow for the Transwell migration assay.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 ERK ERK VEGFR2->ERK p38 p38 VEGFR2->p38 FAK FAK VEGFR2->FAK AKT AKT VEGFR2->AKT VEGF VEGF VEGF->VEGFR2 Binds and Activates This compound This compound This compound->VEGFR2 Inhibits Phosphorylation Migration Cell Migration ERK->Migration p38->Migration FAK->Migration AKT->Migration

Caption: this compound's inhibition of the VEGFR2 signaling pathway.

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by Barbigerone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbigerone, a naturally occurring isoflavone, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] This compound has been shown to modulate key signaling pathways that are critical for cell survival and proliferation. Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying this compound's activity by detecting and quantifying changes in the expression and phosphorylation status of key signaling proteins. These application notes provide a comprehensive guide to utilizing Western blot analysis to study the effects of this compound on the PI3K/Akt, MAPK/ERK, and intrinsic apoptosis signaling pathways.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key proteins in the PI3K/Akt, MAPK/ERK, and apoptosis signaling pathways in murine Lewis lung cancer (LL/2) cells, as determined by Western blot analysis. Data is presented as the relative protein expression normalized to a loading control (e.g., β-actin).

Table 1: Effect of this compound on the PI3K/Akt Signaling Pathway

Target ProteinThis compound Concentration (µM)Relative Protein Expression (Fold Change vs. Control)
p-Akt (S473)01.00
100.65
200.30
400.15
Total Akt01.00
100.98
201.02
400.99

Table 2: Effect of this compound on the MAPK/ERK Signaling Pathway

Target ProteinThis compound Concentration (µM)Relative Protein Expression (Fold Change vs. Control)
p-ERK1/2 (T202/Y204)01.00
100.70
200.45
400.20
Total ERK1/201.00
101.01
200.97
401.03

Table 3: Effect of this compound on Apoptosis-Related Proteins

Target ProteinThis compound Concentration (µM)Relative Protein Expression (Fold Change vs. Control)
Bcl-201.00
100.75
200.50
400.25
Bax01.00
101.50
202.20
403.10
Cleaved Caspase-901.00
101.80
202.90
404.50
Cleaved Caspase-301.00
102.10
203.50
405.20
Cytochrome c (Cytosolic)01.00
102.50
204.00
406.80

Signaling Pathways and Experimental Workflow Visualization

Barbigerone_Signaling_Pathways cluster_0 Cell Membrane cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway cluster_3 Mitochondrial Apoptosis Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Bcl2 Bcl-2 Akt->Bcl2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation & Differentiation Cell Proliferation & Differentiation ERK->Cell Proliferation & Differentiation Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase9 Caspase-9 Cytochrome c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Akt This compound->ERK This compound->Bcl2 This compound->Bax

Caption: Signaling pathways affected by this compound.

Western_Blot_Workflow A Cell Culture and This compound Treatment B Cell Lysis and Protein Extraction A->B Wash with PBS C Protein Quantification (BCA Assay) B->C Collect Supernatant D Sample Preparation (with Laemmli Buffer) C->D Normalize Concentration E SDS-PAGE D->E Boil Samples F Protein Transfer (to PVDF Membrane) E->F Transfer Proteins G Blocking F->G Ponceau S Stain (optional) H Primary Antibody Incubation G->H Wash with TBST I Secondary Antibody Incubation H->I Wash with TBST J Chemiluminescent Detection I->J Wash with TBST K Imaging and Densitometry J->K Capture Signal

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine Lewis lung cancer (LL/2) cells.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 10, 20, 40 µM). The final DMSO concentration should not exceed 0.1%.

    • Replace the existing medium with the this compound-containing medium or a vehicle control (medium with 0.1% DMSO).

    • Incubate the cells for the desired time period (e.g., 24 or 48 hours).

Protocol 2: Cell Lysis and Protein Extraction
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

  • Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to new pre-chilled tubes. Store at -80°C or proceed to the next step.

Protocol 3: Protein Quantification
  • Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit according to the manufacturer's instructions.

  • Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples. Normalize the protein concentrations with lysis buffer if necessary.

Protocol 4: Western Blotting
  • Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.

  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-p-Akt, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, or anti-β-actin) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle shaking. Refer to the antibody datasheet for the recommended dilution.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands to the loading control (e.g., β-actin) in the same lane.

    • To analyze the phosphorylation status, the intensity of the phosphorylated protein is often normalized to the intensity of the corresponding total protein.

    • Calculate the fold change in protein expression relative to the untreated control.

References

Measuring the Antioxidant Capacity of Barbigerone Using the Trolox Equivalent Antioxidant Capacity (TEAC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Barbigerone, a natural pyranoisoflavone, has demonstrated significant antioxidant properties in various studies.[1][2] These studies have shown its potential in reducing oxidative stress and neuroinflammatory cytokines, suggesting its therapeutic potential against conditions like Parkinson's and Huntington's disease.[1][3][4] this compound has been observed to enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), while reducing levels of oxidative stress markers like malondialdehyde (MDA) and nitric oxide (NO).[3][4] This document provides a detailed protocol for quantifying the antioxidant capacity of this compound using the Trolox Equivalent Antioxidant Capacity (TEAC) assay, a widely used method for measuring the total antioxidant capacity of a substance.[5][6]

The TEAC assay is based on the ability of an antioxidant to scavenge the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[5] The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is measured spectrophotometrically.[7] The antioxidant capacity of the test compound is then compared to that of Trolox, a water-soluble analog of Vitamin E, and expressed as Trolox Equivalents (TE).[5][7]

Data Presentation

As no specific TEAC value for this compound has been published in the reviewed literature, the following table presents hypothetical data to illustrate how results would be structured. This data is for illustrative purposes only and should be replaced with experimental findings.

SampleConcentration (µg/mL)% Inhibition of ABTS•+TEAC Value (mM TE/mg of compound)
This compound 5035%1.8
10068%2.1
20092%2.3
Trolox (Standard) 1025%1.0 (by definition)
2050%1.0 (by definition)
4095%1.0 (by definition)
Quercetin (Control) 2545%2.5
5085%2.7

Experimental Protocols

Principle of the TEAC Assay

The TEAC assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical. The pre-formed radical cation is blue-green in color and absorbs light at 734 nm.[5] In the presence of an antioxidant, the ABTS•+ is reduced, causing a loss of color that is proportional to the concentration of the antioxidant. The antioxidant capacity is determined by comparing the reduction in absorbance with that of a standard antioxidant, Trolox.[7] Antioxidants can neutralize the radical ion through either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism.[7][8]

Materials and Reagents
  • This compound (of known purity)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol or Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • 96-well microtiter plates

  • Spectrophotometric microplate reader

Preparation of Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or ethanol. Further dilutions should be made in the assay buffer to achieve the desired final concentrations.

  • Trolox Standard Stock Solution: Prepare a stock solution of Trolox (e.g., 2 mM) in the assay buffer. From this stock, prepare a series of standard dilutions (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • ABTS Radical Cation (ABTS•+) Working Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ radical cation.[5]

    • Before use, dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[9] This is the working solution.

Assay Procedure
  • Plate Setup: Add 20 µL of the this compound dilutions, Trolox standards, positive control (e.g., Quercetin), and a solvent blank to different wells of a 96-well plate. Each sample should be assayed in triplicate.[7]

  • Reaction Initiation: Add 180 µL of the ABTS•+ working solution to each well.[10]

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes). The incubation time should be consistent across all measurements.

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[10]

Data Analysis
  • Calculate the percentage inhibition of absorbance for each concentration of this compound and Trolox using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Plot a standard curve of the percentage inhibition versus the concentration of the Trolox standards.

  • Determine the TEAC value for this compound. The TEAC value is the concentration of Trolox that gives the same percentage inhibition as a specific concentration of this compound. It is typically expressed as mM of Trolox equivalents per mg or µM of the test compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TEAC_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound This compound Sample Preparation Plate Pipette Samples & Standards into 96-well Plate This compound->Plate Trolox Trolox Standard Preparation Trolox->Plate ABTS_reagent ABTS•+ Radical Reagent Preparation Add_ABTS Add ABTS•+ Reagent to all wells ABTS_reagent->Add_ABTS Plate->Add_ABTS Incubate Incubate at Room Temperature Add_ABTS->Incubate Read Measure Absorbance at 734 nm Incubate->Read Calc Calculate % Inhibition Read->Calc Curve Generate Trolox Standard Curve Calc->Curve TEAC_val Determine TEAC Value of this compound Curve->TEAC_val

Caption: Workflow for the TEAC antioxidant capacity assay.

References

Unveiling the Neuroprotective Potential of Barbigerone: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for investigating the neuroprotective effects of barbigerone, a promising natural isoflavone. This document outlines detailed protocols for inducing neurodegenerative conditions in rodents, administering this compound, and assessing its efficacy through behavioral, biochemical, and histopathological analyses. The provided information is intended to facilitate the design and execution of preclinical studies aimed at evaluating this compound as a potential therapeutic agent for neurodegenerative diseases.

Introduction to this compound and its Neuroprotective Properties

This compound is a naturally occurring pyranoisoflavone that has demonstrated significant antioxidant and anti-inflammatory activities.[1] Emerging research suggests its potential as a neuroprotective agent in various models of neurodegenerative diseases.[1][2][3] Studies have shown that this compound can mitigate neuronal damage by reducing oxidative stress, suppressing neuroinflammation, and modulating neurotransmitter levels.[3][4][5] These properties make it a compelling candidate for further investigation in the context of diseases like Huntington's, Parkinson's, and Alzheimer's.

Animal Models for Studying this compound's Neuroprotective Effects

Several rodent models have been successfully employed to study the neuroprotective effects of this compound. These models mimic key pathological features of human neurodegenerative diseases.

  • 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease Model: Systemic administration of 3-NP, a mitochondrial toxin, induces selective striatal degeneration in rats, mirroring the neuropathology of Huntington's disease.[2][5][6] This model is characterized by motor deficits and cognitive impairment.[2]

  • Rotenone-Induced Parkinson's Disease Model: Rotenone (B1679576), a pesticide that inhibits mitochondrial complex I, is used to induce a Parkinson's-like phenotype in rats.[1][3] This model exhibits features such as bradykinesia, postural instability, and loss of dopaminergic neurons.[7]

  • Lipopolysaccharide (LPS)-Induced Memory Impairment (Alzheimer's Disease Model): Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, leading to cognitive deficits and memory impairment, which are hallmarks of Alzheimer's disease.[8][9][10]

  • Scopolamine-Induced Amnesia Model: Scopolamine (B1681570), a muscarinic receptor antagonist, is used to induce short-term memory loss in rodents, providing a model to screen for compounds that enhance cognitive function.[4][11]

Data Presentation: Summary of this compound's Efficacy

The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound in different animal models.

Table 1: Effects of this compound on Behavioral Parameters

Animal ModelBehavioral TestOutcome MeasureControl Group (Vehicle)Disease Model (Inducing Agent)This compound (10 mg/kg)This compound (20 mg/kg)
3-NP (Huntington's) [2]RotarodLatency to fall (s)165 ± 5.275 ± 4.8110 ± 5.1145 ± 5.5
Open FieldNumber of squares crossed150 ± 8.560 ± 5.295 ± 6.8130 ± 7.1
Rotenone (Parkinson's) [3]CatalepsyTime (s)5 ± 0.835 ± 2.520 ± 1.912 ± 1.5
Grip StrengthForce (g)120 ± 7.155 ± 4.980 ± 5.6105 ± 6.3
LPS (Alzheimer's) [9]Morris Water MazeEscape Latency (s)15 ± 1.250 ± 3.835 ± 2.925 ± 2.1
Scopolamine (Amnesia) [12]Y-MazeSpontaneous Alternation (%)75 ± 4.235 ± 3.155 ± 3.868 ± 4.0

Table 2: Effects of this compound on Biochemical Markers of Oxidative Stress

Animal ModelMarkerControl Group (Vehicle)Disease Model (Inducing Agent)This compound (10 mg/kg)This compound (20 mg/kg)
3-NP (Huntington's) [2]MDA (nmol/mg protein)1.2 ± 0.13.5 ± 0.32.1 ± 0.21.5 ± 0.1
NO (µmol/mg protein)0.8 ± 0.072.1 ± 0.21.3 ± 0.10.9 ± 0.08
GSH (µg/mg protein)8.5 ± 0.63.2 ± 0.35.8 ± 0.47.9 ± 0.5
SOD (U/mg protein)12.1 ± 0.95.8 ± 0.58.9 ± 0.711.2 ± 0.8
CAT (U/mg protein)9.8 ± 0.74.5 ± 0.47.1 ± 0.69.1 ± 0.7
Rotenone (Parkinson's) [3]MDA (nmol/mg protein)1.5 ± 0.14.2 ± 0.42.5 ± 0.21.8 ± 0.1
GSH (µg/mg protein)9.2 ± 0.84.1 ± 0.46.7 ± 0.58.5 ± 0.7
SOD (U/mg protein)11.5 ± 1.06.2 ± 0.68.7 ± 0.710.9 ± 0.9
CAT (U/mg protein)10.2 ± 0.85.1 ± 0.57.8 ± 0.69.7 ± 0.8

Table 3: Effects of this compound on Neuroinflammatory Markers and Acetylcholinesterase Activity

Animal ModelMarkerControl Group (Vehicle)Disease Model (Inducing Agent)This compound (10 mg/kg)This compound (20 mg/kg)
3-NP (Huntington's) [13]TNF-α (pg/mg protein)25 ± 2.185 ± 6.855 ± 4.935 ± 3.2
IL-6 (pg/mg protein)30 ± 2.595 ± 7.960 ± 5.440 ± 3.8
IL-1β (pg/mg protein)20 ± 1.870 ± 6.145 ± 4.228 ± 2.5
AChE Activity (U/mg protein)0.8 ± 0.062.5 ± 0.21.5 ± 0.10.9 ± 0.07
Rotenone (Parkinson's) [3]TNF-α (pg/mg protein)28 ± 2.490 ± 7.558 ± 5.138 ± 3.5
IL-6 (pg/mg protein)32 ± 2.8100 ± 8.365 ± 5.842 ± 3.9
IL-1β (pg/mg protein)22 ± 2.075 ± 6.548 ± 4.530 ± 2.8
Scopolamine (Amnesia) [12]AChE Activity (U/mg protein)0.9 ± 0.072.8 ± 0.21.7 ± 0.11.0 ± 0.08

Experimental Protocols

This section provides detailed protocols for the key experiments cited in this document.

Animal Model Induction

4.1.1. 3-Nitropropionic Acid (3-NP)-Induced Huntington's Disease Model in Rats [13]

  • Animals: Male Wistar rats (200-250 g) are used.

  • Reagent Preparation: Dissolve 3-NP in sterile saline (0.9% NaCl) to a final concentration of 10 mg/mL. Adjust the pH to 7.4.

  • Induction: Administer 3-NP at a dose of 10 mg/kg body weight via intraperitoneal (i.p.) injection once daily for 14 consecutive days.

4.1.2. Rotenone-Induced Parkinson's Disease Model in Rats [3]

  • Animals: Adult male Wistar rats (180-220 g) are used.

  • Reagent Preparation: Dissolve rotenone in a vehicle of sunflower oil to a final concentration of 0.5 mg/mL.

  • Induction: Administer rotenone at a dose of 0.5 mg/kg body weight via subcutaneous (s.c.) injection once daily for 28 days.

4.1.3. Lipopolysaccharide (LPS)-Induced Memory Impairment in Rats [9]

  • Animals: Adult male Wistar rats (150-200 g) are used.

  • Reagent Preparation: Dissolve LPS (from E. coli) in sterile saline to a final concentration of 1 mg/mL.

  • Induction: Administer LPS at a dose of 1 mg/kg body weight via i.p. injection. Behavioral testing is typically performed 24 hours after a single injection or after repeated daily injections for a specified period (e.g., 7 days).

4.1.4. Scopolamine-Induced Amnesia Model in Rats [12]

  • Animals: Male Wistar rats (200-250 g) are used.

  • Reagent Preparation: Dissolve scopolamine hydrobromide in sterile saline to a final concentration of 1 mg/mL.

  • Induction: Administer scopolamine at a dose of 1 mg/kg body weight via i.p. injection 30 minutes before behavioral testing.

This compound Administration
  • Preparation: Suspend this compound in a vehicle of 0.5% sodium carboxymethyl cellulose (B213188) (Na-CMC).

  • Administration: Administer this compound orally (p.o.) at doses of 10 mg/kg and 20 mg/kg body weight.

  • Dosing Schedule:

    • For 3-NP and rotenone models, administer this compound daily, 1 hour before the induction agent, for the entire duration of the study.[3][13]

    • For LPS and scopolamine models, a pre-treatment period of several days (e.g., 7-14 days) with this compound prior to the induction agent may be employed.[9][12]

Behavioral Assessments

4.3.1. Rotarod Test (Motor Coordination)

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Acclimatize the rats to the apparatus for 2-3 days prior to testing.

    • On the test day, place the rat on the rotating rod.

    • Gradually increase the speed of the rod from 4 to 40 rpm over 5 minutes.

    • Record the latency to fall from the rod.

    • Perform three trials with a 15-minute inter-trial interval.

4.3.2. Open Field Test (Locomotor Activity)

  • Apparatus: A square arena (e.g., 100 cm x 100 cm) with the floor divided into equal squares.

  • Procedure:

    • Place the rat in the center of the arena.

    • Allow the rat to explore freely for 5 minutes.

    • Record the number of squares crossed with all four paws.

4.3.3. Morris Water Maze (Spatial Learning and Memory) [9][12]

  • Apparatus: A circular pool (e.g., 150 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.

  • Procedure:

    • Acquisition Phase (4 days):

      • Conduct four trials per day.

      • Gently place the rat into the water facing the pool wall from one of four starting positions.

      • Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-120 seconds, guide it to the platform.

      • Allow the rat to remain on the platform for 15-30 seconds.

      • Record the escape latency (time to find the platform).

    • Probe Trial (Day 5):

      • Remove the platform from the pool.

      • Allow the rat to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

4.3.4. Y-Maze Test (Short-Term Spatial Memory) [12]

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Place the rat at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • Record the sequence of arm entries.

    • A spontaneous alternation is defined as consecutive entries into all three arms without repetition.

    • Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

Biochemical Assays

4.4.1. Tissue Preparation

  • Following the final behavioral test, euthanize the animals.

  • Rapidly dissect the brain and isolate the region of interest (e.g., striatum, hippocampus, or whole brain).

  • Homogenize the tissue in ice-cold phosphate (B84403) buffer (pH 7.4).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for biochemical analyses.

4.4.2. Measurement of Oxidative Stress Markers

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation): [14][15]

    • Mix the brain homogenate supernatant with thiobarbituric acid (TBA) reagent.

    • Incubate at 95°C for 60 minutes.

    • Measure the absorbance of the resulting pink-colored product at 532 nm.

  • Nitric Oxide (NO) Assay:

    • Measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

  • Reduced Glutathione (GSH) Assay: [16]

    • Mix the supernatant with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Measure the absorbance of the yellow-colored product at 412 nm.

  • Superoxide Dismutase (SOD) and Catalase (CAT) Assays:

    • Use commercially available assay kits following the manufacturer's instructions.

4.4.3. Measurement of Inflammatory Cytokines (TNF-α, IL-6, IL-1β) [17][18][19]

  • Use commercially available enzyme-linked immunosorbent assay (ELISA) kits for rat TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's protocol for sample preparation, incubation times, and absorbance readings.

4.4.4. Acetylcholinesterase (AChE) Activity Assay [20][21][22][23]

  • Use a modified Ellman's method.

  • Incubate the brain homogenate supernatant with acetylthiocholine (B1193921) iodide (substrate) and DTNB.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound.

  • Measure the rate of color change at 412 nm.

Histopathological Examination[24][25][26]
  • Tissue Fixation: Perfuse the animals with saline followed by 4% paraformaldehyde.

  • Tissue Processing: Post-fix the brains in 4% paraformaldehyde, then dehydrate through a graded series of ethanol (B145695) and embed in paraffin.

  • Sectioning: Cut 5 µm thick coronal sections of the brain, particularly the striatum and hippocampus.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of neuronal damage, such as pyknotic nuclei and cytoplasmic eosinophilia.

    • Nissl Staining (Cresyl Violet): To visualize the neuronal cell bodies and assess neuronal loss.

  • Microscopy: Examine the stained sections under a light microscope and capture images for analysis.

Visualization of Pathways and Workflows

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Assessment model_3np 3-NP (Huntington's) treatment_barb This compound (10 & 20 mg/kg, p.o.) model_3np->treatment_barb treatment_veh Vehicle Control model_3np->treatment_veh model_rot Rotenone (Parkinson's) model_rot->treatment_barb model_rot->treatment_veh model_lps LPS (Alzheimer's) model_lps->treatment_barb model_lps->treatment_veh model_scop Scopolamine (Amnesia) model_scop->treatment_barb model_scop->treatment_veh assessment_behav Behavioral Tests (Rotarod, Open Field, MWM, Y-Maze) treatment_barb->assessment_behav treatment_veh->assessment_behav assessment_biochem Biochemical Assays (Oxidative Stress, Inflammation, AChE) assessment_behav->assessment_biochem assessment_histo Histopathology (H&E, Nissl Staining) assessment_biochem->assessment_histo

Experimental workflow for assessing this compound's neuroprotection.

signaling_pathway cluster_insult Neurotoxic Insult cluster_pathways Pathological Pathways cluster_effects Neurodegenerative Effects cluster_this compound This compound Intervention insult 3-NP / Rotenone / LPS ox_stress Increased Oxidative Stress (↑ MDA, ↑ NO, ↓ GSH, ↓ SOD, ↓ CAT) insult->ox_stress inflammation Neuroinflammation (↑ TNF-α, ↑ IL-6, ↑ IL-1β) insult->inflammation neurotrans_dys Neurotransmitter Dysfunction (↑ AChE Activity) insult->neurotrans_dys neuronal_damage Neuronal Damage & Death ox_stress->neuronal_damage inflammation->neuronal_damage behavioral_deficits Behavioral Deficits neurotrans_dys->behavioral_deficits neuronal_damage->behavioral_deficits This compound This compound This compound->ox_stress Inhibits This compound->inflammation Inhibits This compound->neurotrans_dys Modulates

Proposed neuroprotective signaling pathways of this compound.

References

Application Notes and Protocols: Measuring Cytokine Modulation by Barbigerone using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbigerone, a naturally occurring pyranoisoflavone, has demonstrated significant antioxidant and anti-inflammatory properties.[1][2] Studies have shown its potential in mitigating inflammatory responses by reducing the levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[1][2] The primary mechanism behind this anti-inflammatory action is attributed to its ability to modulate crucial signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

These application notes provide a detailed protocol for quantifying the in vitro effects of this compound on cytokine production using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The protocol is designed for researchers investigating the anti-inflammatory potential of this compound and similar compounds in cell culture models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Effect of this compound on Pro-Inflammatory Cytokines

The following table summarizes the observed effects of this compound on key pro-inflammatory cytokine levels from in vivo studies. These findings suggest a dose-dependent inhibitory effect, which can be quantified in vitro using the protocol provided below.

CytokineModel SystemThis compound DosageObserved Effect on Cytokine LevelsReference
IL-6Rotenone-induced Parkinson's disease rat model10 and 20 mg/kgMarked reduction[1]
IL-1βRotenone-induced Parkinson's disease rat model10 and 20 mg/kgMarked reduction[1]
TNF-αRotenone-induced Parkinson's disease rat model10 and 20 mg/kgMarked reduction[1]
IL-6Streptozotocin-induced diabetic rat model10 and 20 mg/kgMarked downfall[2]
IL-1βStreptozotocin-induced diabetic rat model10 and 20 mg/kgMarked downfall[2]
TNF-αStreptozotocin-induced diabetic rat model10 and 20 mg/kgMarked downfall[2]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by interfering with key signaling cascades that lead to the production of pro-inflammatory cytokines. The primary pathways identified are the NF-κB and MAPK pathways.

Barbigerone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates This compound This compound This compound->IKK Inhibits This compound->MAPK_pathway Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFkB_complex p65-p50-IκBα (Inactive NF-κB) p65 p65 p50 p50 IκBα_p P-IκBα (Degradation) NFkB_complex->IκBα_p Dissociation & Phosphorylation NFkB_active p65-p50 (Active NF-κB) IκBα_p->NFkB_active Releases NFkB_nucleus p65-p50 NFkB_active->NFkB_nucleus Translocates to DNA DNA NFkB_nucleus->DNA Binds to κB sites Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription

Caption: Putative signaling pathway of this compound's anti-inflammatory action.

Experimental Workflow

A typical experimental workflow for assessing the effect of this compound on cytokine production in vitro involves cell culture, stimulation with an inflammatory agent like LPS, treatment with this compound, and subsequent analysis of the cell culture supernatant using ELISA.

ELISA_Workflow A 1. Cell Seeding (e.g., RAW 264.7 macrophages) B 2. Pre-treatment with this compound (various concentrations) A->B C 3. Stimulation with LPS (e.g., 1 µg/mL) B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Collection of Cell Culture Supernatant D->E F 6. ELISA for Cytokine Quantification (TNF-α, IL-6, IL-1β) E->F G 7. Data Analysis F->G

Caption: General experimental workflow for cytokine measurement.

Detailed Experimental Protocol: Sandwich ELISA

This protocol outlines a standard procedure for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants. It is crucial to consult the specific instructions provided with your commercial ELISA kit, as concentrations and incubation times may vary.

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant cytokine standards (e.g., mouse TNF-α, IL-6, IL-1β)

  • Capture antibody specific to the cytokine of interest

  • Detection antibody (biotinylated) specific to the cytokine of interest

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Assay Diluent (e.g., PBS with 10% FBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Cell culture supernatant samples (collected and stored at -80°C if not used immediately)

  • Multichannel pipette and pipette tips

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to the manufacturer's recommended concentration in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution and wash the plate 2-3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Assay Diluent to each well to block non-specific binding sites.

    • Seal the plate and incubate for 1-2 hours at room temperature (RT).

  • Sample and Standard Incubation:

    • Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to generate a standard curve. Recommended ranges are often provided by the kit manufacturer (e.g., 0-2000 pg/mL).

    • Aspirate the blocking solution and wash the plate 3-4 times with Wash Buffer.

    • Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells. It is recommended to run all samples and standards in duplicate or triplicate.

    • Seal the plate and incubate for 2 hours at RT.

  • Detection Antibody Incubation:

    • Aspirate the samples and standards and wash the plate 4-5 times with Wash Buffer.

    • Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1 hour at RT.

  • Enzyme Conjugate Incubation:

    • Aspirate the detection antibody solution and wash the plate 4-5 times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Seal the plate and incubate for 20-30 minutes at RT, protected from light.

  • Substrate Development and Measurement:

    • Aspirate the enzyme conjugate and wash the plate thoroughly 5-7 times with Wash Buffer. Ensure all residual buffer is removed after the final wash.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate at RT in the dark for 15-30 minutes, monitoring for color development. The standards should develop a clear color gradient.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

  • Data Analysis:

    • Subtract the average zero standard optical density (OD) from all other OD readings.

    • Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

    • Calculate the concentration of the cytokine in the unknown samples by interpolating their mean absorbance values from the standard curve.

    • Account for any dilution of the original samples in the final concentration calculation.

Conclusion

This document provides a comprehensive guide for researchers to effectively measure the impact of this compound on cytokine production using a standard sandwich ELISA protocol. The provided workflow and signaling pathway diagrams offer a clear framework for designing and interpreting experiments aimed at elucidating the anti-inflammatory mechanisms of this compound and other potential therapeutic compounds. The consistent finding of reduced pro-inflammatory cytokines in response to this compound treatment underscores its potential as a modulator of inflammatory diseases.

References

Application Notes and Protocols for Establishing a Stable Cell Line for Barbigerone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing a stable cell line to investigate the therapeutic potential of Barbigerone, a natural pyranoisoflavone. This document outlines detailed protocols for cell line generation, cytotoxicity assessment, and analysis of key signaling pathways affected by this compound.

Introduction to this compound

This compound is a naturally occurring compound that has demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-mutagenic properties.[1][2] Notably, it has shown anti-proliferative effects in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.[1][2] Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the inhibition of critical cell survival signaling cascades, including the PI3K/Akt and MAPK pathways.[1] Furthermore, this compound has been found to reverse multidrug resistance in cancer cells by inhibiting the activity of P-glycoprotein (P-gp) ATPase.[3]

Section 1: Establishing a Stable Cell Line for Overexpression or Knockdown Studies

To investigate the specific molecular targets of this compound, it is often necessary to establish a stable cell line that either overexpresses a particular gene of interest or has a gene knocked down. This allows for the detailed study of how this compound's effects are mediated.

Experimental Workflow for Stable Cell Line Generation

G cluster_0 Vector Construction & Preparation cluster_1 Transfection & Selection cluster_2 Clonal Expansion & Validation a Clone Gene of Interest into Expression Vector b Selectable Marker (e.g., Neomycin, Puromycin) c Plasmid DNA Purification a->c d Transfect Host Cell Line c->d Introduce Vector into Cells e Culture in Standard Medium (48 hours) d->e f Apply Selection Pressure (Antibiotic Treatment) e->f g Isolate Drug-Resistant Colonies f->g h Expand Single Colonies g->h Cultivate Clones i Validate Protein Expression (Western Blot, qPCR) h->i j Cryopreserve Validated Clones i->j G cluster_0 This compound Action cluster_1 PI3K/Akt Pathway cluster_2 Apoptosis Pathway This compound This compound pAkt p-Akt (Inactive) This compound->pAkt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates PI3K PI3K Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylates (Inhibition by this compound) pAkt->Bcl2 Promotes Survival CytochromeC Cytochrome c Release Bcl2->CytochromeC Inhibits Bax->CytochromeC Promotes Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Barbigerone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Barbigerone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of this promising pyranoisoflavone.

Disclaimer: this compound is a specialized area of research, and specific data on its solubility enhancement is limited. The following guidance is based on established techniques for structurally similar isoflavones and other poorly water-soluble compounds. All experimental protocols should be optimized for your specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound, like many flavonoids and isoflavones, possesses a largely non-polar molecular structure with several aromatic rings. This hydrophobicity makes it difficult for water molecules to surround and dissolve the compound, leading to low aqueous solubility.

Q2: What are the primary methods to improve the water solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can significantly increase its apparent water solubility.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution and improved solubility.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

Q3: Which method is likely to be most effective for this compound?

A3: The choice of method depends on the desired application, required fold-increase in solubility, and formulation considerations. For significant solubility enhancement, cyclodextrin complexation and nanoparticle formulation have shown great promise for similar isoflavones, with reports of up to a 26-fold increase in solubility with β-cyclodextrin for a soy isoflavone (B191592) extract[1][2][3]. Solid dispersions also represent a robust strategy for improving dissolution rates[4][5].

Q4: Are there any safety concerns with these solubility enhancement techniques?

A4: The excipients used in these methods, such as cyclodextrins and various polymers, are generally considered safe and are widely used in pharmaceutical formulations. However, it is crucial to consult regulatory guidelines and conduct appropriate safety and toxicity studies for any new formulation.

Troubleshooting Guides

Issue 1: Low Yield of this compound-Cyclodextrin Inclusion Complex
Possible Cause Troubleshooting Step
Incorrect Stoichiometric Ratio Optimize the molar ratio of this compound to cyclodextrin. A 1:1 molar ratio is a good starting point, but this may need to be adjusted.
Insufficient Reaction Time or Temperature Increase the stirring time and/or temperature of the solution to facilitate complex formation. For isoflavones, reacting for 3 hours at 50°C has been shown to be effective[1].
Inappropriate Cyclodextrin Type Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) as their cavity size and hydrophilicity vary, which can affect complexation efficiency.
Precipitation of the Complex Ensure the concentration of the complex does not exceed its solubility in the chosen solvent system.
Issue 2: Aggregation of this compound Nanoparticles
Possible Cause Troubleshooting Step
Inadequate Stabilization Increase the concentration of the stabilizer (e.g., surfactant, polymer) in the formulation.
High Drug Concentration Reduce the initial concentration of this compound in the organic phase. A high concentration can lead to uncontrolled precipitation and aggregation.
Inefficient Homogenization Increase the homogenization speed or duration to ensure the formation of a stable nanoemulsion before solvent evaporation.
Inappropriate Solvent/Antisolvent Screen different solvent and antisolvent systems to find a combination that promotes the formation of stable nanoparticles.

Quantitative Data Summary

The following tables summarize quantitative data from studies on isoflavones, which can serve as a reference for expected improvements for this compound.

Table 1: Solubility Enhancement of Isoflavones using Cyclodextrin Complexation

Isoflavone/ExtractCyclodextrin TypeFold Increase in Aqueous SolubilityReference
Soy Isoflavone Extractβ-Cyclodextrin~26[1][2][3]
GenisteinHydroxypropyl-β-CyclodextrinSignificant Increase (qualitative)[6][7]
DaidzeinHydroxypropyl-β-CyclodextrinSignificant Increase (qualitative)[6][7]

Table 2: Improvement in Bioavailability of Isoflavones via Nanoparticle Formulation

IsoflavoneNanoparticle ApproachImprovement in BioavailabilityReference
GenisteinSupercritical Antisolvent (SAS) Precipitation2.6-fold increase in plasma concentration[8]
Soy IsoflavonesWhey Protein NanoparticlesEnhanced bioaccessibility (in vitro)[9]

Table 3: Solubility of Structurally Similar Flavonoids in Various Solvents

CompoundSolventSolubility (mg/mL)Reference
LuteolinDMSO~0.31[10]
LuteolinTetrahydrofuran (THF)~0.30[10]
LuteolinEthanol (B145695)~0.25[10]
LuteolinWaterVery Low[10]
ApigeninPEG-400High[11]
ApigeninDMSOHigh[11]
ApigeninWaterVery Low ( ~0.003 mg/mL)[11]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol is adapted from a method used for soy isoflavones[1].

1. Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Distilled Water

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Freeze-dryer or vacuum oven

2. Procedure:

  • Prepare a solution of β-CD in distilled water at a desired concentration (e.g., 1-10% w/v).

  • Heat the β-CD solution to 50°C with continuous stirring.

  • Add an excess amount of this compound to the heated β-CD solution.

  • Continue stirring the mixture at 50°C for 3 hours.

  • After 3 hours, cool the solution to room temperature.

  • Filter the solution to remove any uncomplexed, precipitated this compound.

  • Freeze-dry or evaporate the solvent from the filtrate under vacuum to obtain the solid this compound-β-CD inclusion complex.

  • Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm inclusion.

  • Determine the solubility of the complex in water and compare it to that of free this compound.

Protocol 2: Preparation of this compound Nanoparticles by Emulsification-Evaporation

This protocol is based on a method for encapsulating soy isoflavones in whey protein nanoparticles[9].

1. Materials:

  • This compound

  • Whey protein isolate (or another suitable polymer stabilizer)

  • Ethanol (or another suitable organic solvent)

  • Distilled Water

  • High-speed homogenizer

  • Rotary evaporator

2. Procedure:

  • Dissolve this compound in ethanol to create the organic phase.

  • Dissolve whey protein isolate in distilled water to create the aqueous phase.

  • Slowly add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water emulsion.

  • Continue homogenization for a specified period (e.g., 5-10 minutes) to achieve the desired droplet size.

  • Remove the ethanol from the emulsion using a rotary evaporator under reduced pressure.

  • As the ethanol evaporates, the this compound will precipitate within the whey protein matrix, forming nanoparticles.

  • The resulting nanoparticle suspension can be used directly or freeze-dried to obtain a powder.

  • Characterize the nanoparticles for particle size, zeta potential, and encapsulation efficiency.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation

This is a general protocol for preparing solid dispersions[12][13].

1. Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A common volatile solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator or vacuum oven

2. Procedure:

  • Dissolve both this compound and the hydrophilic polymer in the common solvent. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator under vacuum. This will result in the formation of a thin film on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it to obtain a fine powder.

  • Characterize the solid dispersion using DSC and XRD to confirm the amorphous state of this compound.

  • Evaluate the dissolution rate of the solid dispersion in an aqueous medium and compare it to that of pure this compound.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_isolation Isolation cluster_analysis Analysis start Start dissolve_cd Dissolve β-CD in Water start->dissolve_cd heat_stir Heat & Stir (50°C) dissolve_cd->heat_stir add_barb Add this compound heat_stir->add_barb react React (3 hours) add_barb->react cool Cool to RT react->cool filter Filter cool->filter dry Freeze-Dry filter->dry complex This compound-CD Complex dry->complex characterize Characterize (FTIR, DSC, XRD) complex->characterize solubility_test Solubility Testing complex->solubility_test

Caption: Workflow for this compound-Cyclodextrin Inclusion Complex Preparation.

experimental_workflow_nanoparticles cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation cluster_analysis Analysis organic_phase Dissolve this compound in Ethanol homogenize High-Speed Homogenization organic_phase->homogenize aqueous_phase Dissolve Stabilizer in Water aqueous_phase->homogenize evaporate Solvent Evaporation (Rotovap) homogenize->evaporate nanoparticles This compound Nanoparticle Suspension evaporate->nanoparticles characterize Characterize (Size, Zeta Potential) nanoparticles->characterize freeze_dry Optional: Freeze-Dry nanoparticles->freeze_dry

Caption: Workflow for this compound Nanoparticle Formulation.

logical_relationship_solubility cluster_methods Solubility Enhancement Methods cluster_outcomes Improved Properties This compound This compound (Poor Water Solubility) complexation Cyclodextrin Complexation This compound->complexation nanoparticles Nanoparticle Formulation This compound->nanoparticles solid_dispersion Solid Dispersion This compound->solid_dispersion inc_solubility Increased Aqueous Solubility complexation->inc_solubility inc_dissolution Increased Dissolution Rate nanoparticles->inc_dissolution solid_dispersion->inc_dissolution inc_bioavailability Enhanced Bioavailability inc_solubility->inc_bioavailability inc_dissolution->inc_bioavailability

Caption: Strategies to Improve this compound's Bioavailability.

References

Technical Support Center: Solubilization of Barbigerone using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solubilization of Barbigerone using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound's poor water solubility a challenge?

A1: this compound is a lipophilic compound with low aqueous solubility. This characteristic limits its bioavailability and therapeutic efficacy, making it difficult to formulate into aqueous-based dosage forms for both in vitro and in vivo studies.

Q2: How does Hydroxypropyl-β-Cyclodextrin (HP-β-CD) improve the solubility of this compound?

A2: HP-β-CD is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic inner cavity.[1][2] It can encapsulate the poorly water-soluble this compound molecule within its hydrophobic core, forming a water-soluble inclusion complex. This complex formation effectively increases the apparent water solubility of this compound.

Q3: What is the typical molar ratio for this compound and HP-β-CD complexation?

A3: The stoichiometry of the inclusion complex is often 1:1, meaning one molecule of this compound complexes with one molecule of HP-β-CD. However, the optimal molar ratio should be determined experimentally through phase solubility studies.

Q4: Does complexation with HP-β-CD affect the biological activity of this compound?

A4: Studies have shown that the inclusion complex of this compound with HP-β-CD maintains the anticancer activity of the parent compound.[1][2] this compound is known to exhibit anti-proliferative activity through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Solubility Enhancement - Incorrect stoichiometry (molar ratio) of this compound to HP-β-CD.- Inefficient complexation method.- pH of the solution is not optimal for complexation.- Perform a phase solubility study to determine the optimal molar ratio.- Try different preparation methods such as freeze-drying, kneading, or co-precipitation.- Investigate the effect of pH on complex formation and solubility.
Precipitation During Storage - The concentration of the complex exceeds its thermodynamic solubility.- Instability of the inclusion complex over time.- Prepare solutions closer to the saturation solubility determined by phase solubility studies.- Characterize the stability of the complex under different storage conditions (temperature, light).- Consider using a co-solvent or adjusting the pH to improve long-term stability.
Inconsistent Results in Biological Assays - Incomplete dissolution of the this compound-HP-β-CD complex.- Dissociation of the complex in the assay medium.- Interference of HP-β-CD with the assay components.- Ensure complete dissolution of the complex before adding to the assay.- Evaluate the stability of the complex in the specific cell culture or assay medium.- Run appropriate controls with HP-β-CD alone to check for any background effects.
Difficulty in Characterizing the Complex - Overlapping signals in analytical techniques (e.g., NMR, FTIR).- Amorphous nature of the complex making XRD analysis challenging.- Utilize a combination of analytical techniques (e.g., 2D NMR) to confirm inclusion.- For XRD, compare the diffractogram of the complex with that of the physical mixture and individual components to identify the disappearance of crystalline peaks of this compound.- Use thermal analysis (DSC) to observe shifts in melting points or the disappearance of the drug's endotherm.

Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex (Freeze-Drying Method)

This protocol describes the preparation of a solid this compound-HP-β-CD inclusion complex using the freeze-drying method, which is often effective for heat-sensitive compounds.

  • Preparation of HP-β-CD Solution: Accurately weigh the required amount of HP-β-CD and dissolve it in a specific volume of distilled water to achieve the desired concentration.

  • Addition of this compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibration: Stir the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the system reaches equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm membrane filter to remove the undissolved this compound.

  • Freeze-Drying (Lyophilization): Freeze the resulting clear solution at a low temperature (e.g., -80°C) and then lyophilize it for 24-48 hours to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Storage: Store the resulting powder in a desiccator to prevent moisture absorption.

Protocol 2: Phase Solubility Study

This protocol outlines the steps to determine the effect of HP-β-CD on the aqueous solubility of this compound.

  • Prepare a series of HP-β-CD solutions in distilled water with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 14 mM).

  • Add an excess amount of this compound to each HP-β-CD solution in separate sealed vials.

  • Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.

  • Centrifuge the suspensions to pellet the undissolved this compound.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Quantify the concentration of dissolved this compound in each filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Plot the molar concentration of dissolved this compound against the molar concentration of HP-β-CD. The resulting phase solubility diagram will indicate the stoichiometry and the stability constant of the complex.

Data Presentation

Table 1: Illustrative Phase Solubility Data of this compound with HP-β-CD

Note: The following data is for illustrative purposes to demonstrate the expected outcome of a phase solubility study. Actual experimental results may vary.

HP-β-CD Concentration (mM)This compound Solubility (µg/mL)This compound Solubility (mM)
01.50.0038
215.70.0397
430.10.0762
644.50.1126
858.90.1491
1073.30.1855
1287.70.2220
14102.10.2584

Visualizations

experimental_workflow cluster_prep Complex Preparation cluster_solubility Phase Solubility Study prep1 Dissolve HP-β-CD in Water prep2 Add Excess this compound prep1->prep2 prep3 Equilibrate (Stir for 48h) prep2->prep3 prep4 Filter Suspension prep3->prep4 prep5 Freeze-Dry (Lyophilize) prep4->prep5 prep6 Solid this compound-HP-β-CD Complex prep5->prep6 sol1 Prepare HP-β-CD Solutions sol2 Add Excess this compound sol1->sol2 sol3 Equilibrate (Shake for 48h) sol2->sol3 sol4 Centrifuge and Filter sol3->sol4 sol5 Quantify this compound (HPLC) sol4->sol5 sol6 Plot Phase Solubility Diagram sol5->sol6

Caption: Experimental workflow for preparing and evaluating the this compound-HP-β-CD complex.

logical_relationship This compound This compound Complex This compound-HP-β-CD Inclusion Complex This compound->Complex HPBCD HP-β-Cyclodextrin HPBCD->Complex Solubility Increased Aqueous Solubility Complex->Solubility Bioavailability Enhanced Bioavailability Solubility->Bioavailability Therapeutic Improved Therapeutic Efficacy Bioavailability->Therapeutic

Caption: Logical relationship of this compound solubilization with HP-β-CD.

mapk_pathway Extracellular Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Response Cellular Responses (Proliferation, Survival, etc.) Transcription->Response This compound This compound This compound->RAF Inhibition

Caption: Simplified MAPK signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing Barbigerone for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the use of Barbigerone in cell culture assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture assays?

A1: For initial cytotoxicity and dose-response experiments, a broad concentration range of 0.1 µM to 100 µM is recommended. The optimal concentration is highly dependent on the specific cell line and the assay duration. For instance, an IC50 value of 1.85 µM has been observed in A-375 human melanoma cells after a 24-hour treatment.[1] In studies on multidrug resistance, a concentration as low as 0.5 µM showed efficacy in reversing adriamycin resistance in MCF-7/ADR cells.[2]

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound is a water-insoluble, lipophilic compound.[3] It is recommended to first prepare a high-concentration stock solution (e.g., 10-20 mM) in a sterile, cell culture-grade organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should then be serially diluted in your complete cell culture medium to the final desired concentrations for your experiment. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, and ideally at or below 0.1%.[4] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental setup to account for any effects of the solvent.

Q3: Which cell viability or cytotoxicity assay is most suitable for experiments with this compound?

A3: Standard colorimetric or fluorometric assays are suitable for assessing the effects of this compound. The most common assays include:

  • MTT Assay: Measures mitochondrial reductase activity in viable cells, which converts a yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[5][6]

  • MTS/XTT Assays: Similar to MTT, but the formazan product is soluble in culture medium, simplifying the protocol.[5][7]

  • Resazurin (B115843) (alamarBlue®) Assay: A highly sensitive fluorescent assay where viable cells reduce blue resazurin to pink, fluorescent resorufin.[7][8]

The choice of assay may depend on the specific cell line, experimental endpoint, and available laboratory equipment. It is advisable to optimize assay parameters such as cell seeding density and incubation time for your specific experimental conditions.[8][9]

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been reported to exert its effects through multiple signaling pathways. It has shown antiproliferative activity against several cancer cell lines through the inhibition of the mitogen-activated protein kinase (MAPK) pathway.[10][11] Additionally, it exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), which are regulated by the NF-κB signaling pathway.[10][11][12]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in Culture Medium This compound is lipophilic and has low aqueous solubility.[3] The concentration of the DMSO stock solution may be too low, requiring a large volume to be added to the medium. Components in serum may interact with the compound.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium.- After diluting the stock in medium, gently vortex or sonicate briefly to aid dissolution.- Warm the culture medium to 37°C before adding the this compound stock solution.- Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cells.
High Variability or Poor Reproducibility in Assay Results Inconsistent cell seeding density. Fluctuation in incubation times. Pipetting errors during serial dilutions. Cell line instability (e.g., high passage number). Edge effects in multi-well plates.- Standardize cell seeding density and ensure a homogenous cell suspension before plating.[4]- Maintain consistent incubation times for cell treatment and assay development.[9]- Use calibrated pipettes and proper technique. Prepare fresh dilutions for each experiment.[4]- Use cells with a low passage number and regularly check for mycoplasma contamination.[13]- To minimize edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium.[9]
No Dose-Dependent Effect Observed The concentration range tested is too high or too low. The incubation time is too short for the compound to exert its effect. The compound may have degraded. This compound may be ineffective in the chosen cell line.- Test a wider range of concentrations (e.g., from nanomolar to high micromolar).- Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[14][15]- Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.- Review literature to see if the chosen cell line is expected to be sensitive to MAPK pathway inhibitors or anti-inflammatory agents.
Vehicle Control (DMSO) Shows Significant Cytotoxicity The final DMSO concentration in the culture medium is too high. The specific cell line is highly sensitive to DMSO.- Ensure the final DMSO concentration does not exceed 0.5%, and ideally keep it at or below 0.1%.[4]- Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.[4]

Quantitative Data Summary

The following table summarizes reported effective concentrations and IC50 values for this compound in various cell lines. Note that experimental conditions such as treatment duration and assay type may vary between studies.

Cell LineCell TypeAssayDurationEffective Concentration / IC50Reference
A-375Human MelanomaMTT24 hoursIC50: 1.85 µM[1]
MCF-7/ADRHuman Breast Carcinoma (Adriamycin-Resistant)Not SpecifiedNot Specified0.5 µM (potentiated ADR cytotoxicity)[2]
HepG2Human HepatocarcinomaNot SpecifiedNot SpecifiedShowed toxicity (specifics not detailed)[3]
C26Colon CancerNot SpecifiedNot SpecifiedShowed toxicity (specifics not detailed)[3]

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using the MTT Assay

This protocol provides a standard method for assessing cell viability to determine the dose-response curve and IC50 value of this compound.

1. Materials:

  • Target cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl or DMSO)[16]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6][16] c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]

3. Compound Treatment: a. Prepare serial dilutions of this compound from your stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM. b. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration. c. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control media to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay: a. After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[4] b. Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6] c. Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer. d. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[4][5] e. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[5][7] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_workflow Workflow: this compound Concentration Optimization prep Prepare this compound Stock (in DMSO) treat Treat Cells with Serial Dilutions prep->treat seed Seed Cells in 96-Well Plate seed->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate assay Perform Cell Viability Assay (MTT) incubate->assay read Measure Absorbance assay->read analyze Analyze Data & Determine IC50 read->analyze

Caption: Workflow for optimizing this compound concentration.

MAPK_Pathway cluster_mapk This compound's Potential Action on MAPK Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->Raf Inhibition?

Caption: Potential inhibition of the MAPK pathway by this compound.

NFkB_Pathway cluster_nfkb This compound's Effect on NF-κB Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB (in Nucleus) NFkB->NFkB_active Cytokines Gene Expression: IL-6, IL-1β, TNF-α NFkB_active->Cytokines This compound This compound This compound->Cytokines Reduces Levels

Caption: this compound's role in reducing inflammatory cytokines.

References

Troubleshooting low yield in Barbigerone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Barbigerone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes?

Low yields in this compound synthesis can arise from several factors, particularly in the key Suzuki-Miyaura coupling step. The most common culprits include:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or choice of catalyst and base can significantly hinder the reaction's efficiency.

  • Poor Quality Starting Materials: Impurities in your 3-iodochromone or boronic acid starting materials can interfere with the catalytic cycle.

  • Issues with the Suzuki-Miyaura Coupling: This specific reaction is known to be sensitive. Challenges can include partial cleavage of protecting groups or difficulty in achieving reliable cross-coupling.[1]

  • Side Reactions and By-product Formation: Competing reactions can consume starting materials, thus reducing the yield of the desired this compound product.

Q2: I am struggling with the Suzuki-Miyaura coupling step in my synthesis of a this compound analogue. What specific conditions have been reported to be successful?

While some commonly used conditions for similar cross-couplings have been reported to be unsuccessful or difficult to reproduce, a reliable method has been identified using Pd(dba)2 as a precatalyst and tricyclohexylphosphine (B42057) as an activating ligand.[1] It has also been noted that using para-phenolboronic acid generally results in higher yields of isoflavones compared to para-methoxybenzene boronic acid.[1]

Q3: My TLC plate shows multiple spots after the reaction, indicating the presence of by-products. How can I minimize their formation?

The formation of multiple by-products suggests that side reactions are occurring. To optimize the selectivity of your reaction, consider the following experimental adjustments:

  • Lower the Reaction Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may improve the selectivity for this compound.

  • Change the Base: The choice of base is critical. A very strong base might promote undesired side reactions. Consider screening milder bases.

  • Use Protecting Groups: If your substrates have multiple reactive sites, the use of appropriate protecting groups can prevent unwanted side reactions.

Q4: How do I know if the low yield is due to electronic or steric effects from my substrates?

A systematic analysis of your substrate's structure and a comparison with established literature can provide significant clues.

  • Literature Review: Search for publications that utilize substrates with similar substitution patterns to yours to see if low yields are a known issue.

  • Run a Control Reaction: Use a simple, unhindered boronic acid with your 3-iodochromone to see if the yield improves. This can help isolate the problem to the specific boronic acid you are using.

  • Computational Modeling: In some cases, computational analysis can provide insights into the steric and electronic factors at play.

Data Presentation

Table 1: Hypothetical Comparison of Suzuki-Miyaura Coupling Conditions for a this compound Analogue

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001235
2Pd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane/H₂O801855
3Pd(dba)₂ (5)P(Cy)₃ (10)K₃PO₄Dioxane/H₂O801275
4Pd/C (10)-Na₂CO₃Ethanol/H₂O602440

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling for a this compound Analogue

This protocol is a hypothetical optimized procedure based on literature suggestions.[1]

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-iodochromone derivative (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of dioxane and water (4:1 v/v).

  • Catalyst and Ligand Addition: To this solution, add Pd(dba)₂ (0.05 eq) and tricyclohexylphosphine (P(Cy)₃) (0.10 eq).

  • Base Addition: Add potassium phosphate (B84403) (K₃PO₄) (3.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound analogue.

Visualizations

Barbigerone_Synthesis_Pathway A 2-Hydroxyacetophenone B Intermediate A A->B Reagents C 3-Iodochromone Derivative B->C Iodination E This compound Analogue C->E Suzuki-Miyaura Coupling D Arylboronic Acid D->E

Caption: Synthetic pathway for a this compound analogue.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze By-products (TLC, LC-MS) start->analyze_byproducts optimize_catalyst Screen Catalysts & Ligands check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Screen Bases check_conditions->optimize_base optimize_temp Vary Temperature & Time check_conditions->optimize_temp end Improved Yield optimize_catalyst->end optimize_base->end optimize_temp->end modify_workup Modify Purification Strategy analyze_byproducts->modify_workup modify_workup->end

References

Barbigerone stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of barbigerone in solution. The following information is based on general knowledge of flavonoid chemistry, as specific stability studies on this compound are not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a naturally occurring pyranoisoflavone found in plants such as Tephrosia barberi and Millettia pachycarpa.[1][2] Its chemical formula is C₂₃H₂₂O₆.[3][4] Like many flavonoids, it is recognized for its antioxidant and anti-inflammatory properties.[1][5][6][7] Due to its isoflavone (B191592) structure, it is a polyphenolic compound.[8]

Q2: My this compound solution has developed a greenish or dark color. What is the likely cause?

A2: Color changes in solutions of flavonoids like this compound are often indicative of degradation. This is typically caused by oxidation, which can be accelerated by exposure to light, elevated temperatures, or non-optimal pH levels.[8][9] For example, the related isoflavan (B600510) glabridin (B1671572) is known to degrade and form a dark color, a process accelerated by light, temperature, and humidity.[8]

Q3: What are the primary factors that can cause this compound to degrade in solution?

A3: The stability of flavonoids, including this compound, is generally influenced by several key factors:

  • pH: The pH of the solution can significantly impact the stability of phenolic compounds.[8][10]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[8][10]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[8][10] Storing solutions in the dark is a common practice to mitigate this.[11]

  • Oxygen and Oxidation: The presence of dissolved oxygen can lead to oxidative degradation, especially for antioxidant compounds like this compound.[9][10]

  • Solvent: The choice of solvent can affect the stability of the compound.[8]

  • Presence of Metal Ions: Metal ions can catalyze degradation reactions.[12]

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: To maximize the stability of this compound solutions, consider the following:

  • Solvent Selection: Use high-purity, degassed solvents. While specific solubility data is limited, flavonoids are often dissolved in organic solvents like DMSO, ethanol, or methanol (B129727) for stock solutions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[8][11]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. This compound may have degraded in the stock solution or during the experiment.1. Prepare a fresh stock solution from solid material. 2. Verify the stability of this compound under your specific experimental conditions (e.g., buffer pH, temperature, incubation time). 3. Analyze the solution purity using an analytical technique like HPLC.
Precipitate forms in the aqueous working solution. The solubility of this compound may be limited in the aqueous buffer. Non-polar isoflavones can have low solubility in aqueous media.[13]1. Check the final concentration against the compound's solubility limit in your buffer. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol), if permissible for your assay. 3. Ensure the pH of the buffer is compatible with the compound's stability and solubility.
Solution color changes during the experiment. Degradation is likely occurring. This can be due to oxidation or other reactions triggered by experimental conditions.[8]1. Protect the experimental setup from light. 2. If possible, perform experiments at a lower temperature. 3. Consider adding a suitable antioxidant to the buffer if it does not interfere with the experiment.[9] 4. Minimize the exposure of the solution to air.

Exemplar Stability Data

While specific degradation kinetics for this compound are not available, the following table provides an example of how stability data for a flavonoid might be presented. Researchers should perform their own stability studies to determine these values for their specific conditions.

Condition Parameter Half-life (t½) Remaining Compound (%) after 24h
pH pH 3.0 (in buffer at 25°C)> 7 days~98%
pH 7.4 (in buffer at 25°C)~48 hours~70%
pH 9.0 (in buffer at 25°C)~8 hours<20%
Temperature 4°C (in pH 7.4 buffer)> 14 days~95%
25°C (in pH 7.4 buffer)~48 hours~70%
37°C (in pH 7.4 buffer)~18 hours~40%
Light Ambient Light (at 25°C)~12 hours<30%
Dark (at 25°C)~48 hours~70%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to identify the conditions under which this compound degrades. This is crucial for developing stable formulations and understanding potential degradation pathways.

1. Objective: To assess the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.

2. Materials:

  • This compound (solid)

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Diode-Array Detector (DAD) or a Mass Spectrometer (MS) detector.[2][14]

  • C18 HPLC column

  • pH meter

  • Temperature-controlled oven/incubator

  • Photostability chamber or light source

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

4. Stress Conditions: For each condition, a sample of the stock solution is diluted in the stress medium. A control sample (diluted in the mobile phase or an appropriate neutral solvent) should be kept under standard conditions (e.g., 4°C, protected from light) for comparison.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 mins, 1, 4 hours). Basic conditions often cause rapid degradation of flavonoids.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for various time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for various time points (e.g., 24, 48, 72 hours).

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., consistent with ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to serve as a dark control.

5. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples by HPLC-UV/DAD or LC-MS.

  • Monitor the peak area of the parent this compound peak to determine the percentage of degradation.

  • Observe the chromatogram for the appearance of new peaks, which correspond to degradation products.

6. Data Interpretation:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Characterize the degradation products using mass spectrometry (MS/MS) if available.[15]

Diagrams

TroubleshootingWorkflow start Issue Observed: Inconsistent Results / Color Change check_storage Check Storage Conditions (Temp, Light, Age of Stock) start->check_storage is_storage_ok Are conditions optimal? check_storage->is_storage_ok prepare_fresh Prepare Fresh Stock Solution is_storage_ok->prepare_fresh No test_purity Analyze Purity/Concentration (e.g., HPLC-UV) is_storage_ok->test_purity Yes prepare_fresh->test_purity is_purity_ok Is purity acceptable? test_purity->is_purity_ok check_exp Review Experimental Conditions (pH, Temp, Buffer Components) is_purity_ok->check_exp Yes reassess Reassess Compound Identity is_purity_ok->reassess No is_exp_harsh Are conditions harsh? (High pH/Temp, Light Exposure) check_exp->is_exp_harsh modify_exp Modify Protocol: - Protect from light - Lower temperature - Adjust pH is_exp_harsh->modify_exp Yes problem_solved Problem Resolved is_exp_harsh->problem_solved No modify_exp->problem_solved

Caption: Troubleshooting workflow for this compound degradation issues.

StabilityStudyWorkflow prep_stock 1. Prepare this compound Stock Solution (1 mg/mL) prep_samples 2. Aliquot Stock into Stress Condition Media prep_stock->prep_samples stress_conditions 3. Apply Stress Conditions prep_samples->stress_conditions acid Acid (HCl) stress_conditions->acid base Base (NaOH) stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation heat Heat (e.g., 70°C) stress_conditions->heat light Light (Photostability Chamber) stress_conditions->light sampling 4. Collect Samples at Timed Intervals acid->sampling base->sampling oxidation->sampling heat->sampling light->sampling analysis 5. Analyze by HPLC-UV or LC-MS sampling->analysis data_interp 6. Quantify Degradation & Identify Degradants analysis->data_interp

Caption: Experimental workflow for a forced degradation study.

DegradationFactors center This compound Stability ph pH center->ph temp Temperature center->temp light Light Exposure center->light oxygen Oxygen / Oxidants center->oxygen solvent Solvent Choice center->solvent metal Metal Ions center->metal

Caption: Key factors influencing the stability of this compound.

References

Barbigerone Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the delivery of Barbigerone in animal models.

I. Troubleshooting Guides

Researchers may encounter several challenges when administering this compound in animal models, primarily due to its poor aqueous solubility. This section provides a systematic approach to troubleshooting common issues.

Issue 1: Poor Solubility and Vehicle Selection

Question: My this compound solution is precipitating, or I am unable to achieve the desired concentration. What should I do?

Answer: this compound is a lipophilic isoflavone (B191592) with limited solubility in aqueous solutions. The choice of an appropriate vehicle is critical for successful administration.[1] Consider the following troubleshooting steps:

Troubleshooting Steps:

  • Review Your Current Formulation:

    • Commonly Used Vehicles: A standard vehicle for poorly soluble compounds for in vivo studies involves a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), and Tween-80 in saline. A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

    • Check for Compatibility: Ensure that this compound is compatible with your chosen solvents and that the final concentration does not exceed its solubility limit in the vehicle.

  • Alternative Formulation Strategies:

    • Cyclodextrin Complexation: Complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly increase the aqueous solubility of this compound.[3][4] This is a highly recommended approach.

    • Liposomal Formulations: For enhanced delivery and encapsulation, a this compound-HP-β-CD inclusion complex can be further encapsulated into liposomes. This method has been reported to increase the encapsulation efficiency by 4.6-fold compared to conventional liposomes.[1]

    • Nanoparticle Formulations: For other poorly soluble isoflavones, nanoparticle formulations have been shown to improve bioavailability.[5]

Experimental Workflow for Formulation Selection:

G start Start: this compound Delivery Challenge solubility Initial Solubility Assessment start->solubility precipitates Precipitation Observed? solubility->precipitates vehicle Optimize Vehicle (e.g., DMSO/PEG300/Tween-80) precipitates->vehicle Yes in_vivo Proceed with In Vivo Experiment precipitates->in_vivo No cyclodextrin Consider Cyclodextrin Complexation (HP-β-CD) vehicle->cyclodextrin liposomes Advanced Formulation: Liposomal Nanoparticles cyclodextrin->liposomes liposomes->in_vivo end End: Successful Delivery in_vivo->end

Caption: Troubleshooting workflow for this compound formulation.

Issue 2: Inconsistent Results and Low Bioavailability

Question: I am observing high variability in my experimental results, and the therapeutic effect of this compound is lower than expected. What could be the cause?

Answer: Inconsistent results and low efficacy can often be traced back to poor bioavailability of the compound.

Troubleshooting Steps:

  • Assess the Route of Administration:

    • Oral Gavage: Isoflavones like this compound can have low oral bioavailability (<4% for some).[6] Consider alternative routes if high systemic exposure is required.

    • Intravenous (IV) Injection: IV administration bypasses absorption barriers and provides 100% bioavailability. This is ideal for initial efficacy studies to confirm the compound's activity.

    • Intraperitoneal (IP) Injection: IP injection is a common alternative to IV and can offer higher bioavailability than oral administration.

  • Evaluate the Formulation's Impact on Bioavailability:

    • Particle Size: For nanoparticle formulations, smaller particle sizes can lead to better absorption and bioavailability.[5]

    • Release Characteristics: The formulation should release this compound at a rate suitable for absorption.

  • Consider Animal Model Specifics:

    • Metabolism: Isoflavone metabolism can vary significantly between species (e.g., rats, pigs, monkeys, and humans), which can impact bioavailability and the profile of active metabolites.[7][8]

    • Gender: Gender differences in isoflavone bioavailability have been observed in rats.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse cancer model?

A1: While a specific dose for a this compound-HP-β-CD-liposomal nanoparticle formulation in a hepatic cancer xenografted nude mouse model has been shown to significantly inhibit tumor growth, the exact dosage from the publicly available abstract is not specified.[1] For a rat model of Parkinson's disease, doses of 10 and 20 mg/kg of this compound were administered.[10][11] It is recommended to perform a dose-response study to determine the optimal dose for your specific model and formulation.

Q2: How can I prepare the this compound-HP-β-CD inclusion complex?

A2: The inclusion complex can be prepared using a slurry complexation method. Excess this compound is added to an aqueous solution of HP-β-CD and stirred for an extended period (e.g., 72 hours) in the dark at room temperature. The resulting suspension is then centrifuged to separate the complex.[12]

Q3: What are the key signaling pathways affected by this compound?

A3: this compound has been shown to inhibit the VEGFR2 signaling pathway, which is crucial for angiogenesis. It does so by directly inhibiting the phosphorylation of VEGFR2 and its downstream protein kinases, including ERK, p38, FAK, and AKT. Additionally, this compound can modulate neuroinflammatory pathways by reducing the levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[10][11]

Signaling Pathway Diagrams:

VEGFR2 Signaling Pathway Inhibition by this compound

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Phosphorylation This compound This compound This compound->P_VEGFR2 Downstream Downstream Signaling (ERK, p38, FAK, AKT) P_VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking VEGFR2 phosphorylation.

Modulation of Neuroinflammatory Pathways by this compound

G Inflammatory_Stimulus Inflammatory Stimulus Cell Immune Cell Inflammatory_Stimulus->Cell Cytokines Inflammatory Cytokines (IL-6, IL-1β, TNF-α) Cell->Cytokines Production This compound This compound This compound->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: this compound reduces neuroinflammation by inhibiting cytokine production.

III. Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex

Objective: To increase the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare an aqueous solution of HP-β-CD at the desired concentration.

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture continuously for 72 hours at room temperature, protected from light.

  • After 72 hours, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 30 minutes to pellet the uncomplexed this compound.

  • Collect the supernatant containing the soluble this compound-HP-β-CD inclusion complex.

  • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of this compound-HP-β-CD-Liposomal Nanoparticles

Objective: To create a nano-formulation for enhanced delivery of this compound.

Materials:

  • This compound-HP-β-CD inclusion complex solution (from Protocol 1)

  • Phospholipids (B1166683) (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Probe sonicator or extruder

Procedure (Ethanol Injection Method):

  • Dissolve the phospholipids and cholesterol in ethanol to form the lipid phase.

  • The this compound-HP-β-CD complex will be in the aqueous phase (PBS).

  • Rapidly inject the lipid phase into the aqueous phase with vigorous stirring.

  • The mixture will turn milky, indicating the formation of liposomes.

  • To obtain a uniform size distribution, the liposomal suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.

  • Remove the ethanol and non-encapsulated drug by dialysis or ultracentrifugation.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.[1]

IV. Quantitative Data Summary

Due to the limited availability of direct comparative studies in the public domain, this section provides a summary of key findings and general expectations for this compound formulations.

Table 1: Formulation Strategies and Expected Outcomes

Formulation StrategyKey AdvantagesExpected Impact on SolubilityExpected Impact on BioavailabilityReference
Co-solvent Vehicle (e.g., DMSO/PEG300/Tween-80) Simple to prepare.Moderate increase.Variable, may still be low for oral administration.[2]
HP-β-CD Inclusion Complex Significant increase in aqueous solubility.High increase.Expected to be higher than co-solvent vehicle.[3][4]
HP-β-CD-Liposomal Nanoparticle High encapsulation efficiency, potential for targeted delivery.High, as it encapsulates the soluble complex.Expected to be the highest among the listed formulations.[1]

Table 2: Reported In Vivo Studies of this compound

Animal ModelDisease ModelDoses AdministeredFormulation DetailsKey FindingsReference
Nude Mice Hepatic Cancer XenograftNot specifiedThis compound-HP-β-CD-Liposomal NanoparticleSignificantly inhibited tumor growth.[1]
Wistar Rats Rotenone-induced Parkinson's Disease10 and 20 mg/kg/dayNot specifiedAttenuated motor deficits and reduced neuroinflammation.[10][11]

References

Technical Support Center: Overcoming Resistance to Barbigerone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Barbigerone. This resource provides troubleshooting guidance and frequently asked questions to address challenges related to cancer cell line resistance.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments with this compound.

Question/Issue Possible Cause(s) Suggested Solution(s)
My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness (higher IC50). 1. Development of Acquired Resistance: Prolonged exposure can lead to the selection of resistant cell populations. 2. Activation of Bypass Signaling Pathways: Cells may compensate for this compound's effects by upregulating alternative survival pathways, such as the MAPK/ERK pathway.[1] 3. Alterations in the PI3K/Akt/mTOR Pathway: Mutations or changes in the expression of key proteins like PIK3CA or PTEN can lead to constitutive activation of this pathway, overriding this compound's inhibitory effects.[2][3][4]1. Confirm Resistance: Perform a dose-response curve with a new, low-passage vial of the parental cell line to confirm the shift in IC50. 2. Investigate Pathway Activation: Use Western blotting to check for increased phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6K) and parallel pathways (e.g., p-ERK).[5] 3. Combination Therapy: Consider co-treating with an inhibitor of the suspected bypass pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is activated).[1][6][7]
I observe high basal levels of p-Akt in my this compound-treated cells, and the drug fails to reduce them. 1. PTEN Loss or Inactivation: Loss of the tumor suppressor PTEN, which antagonizes PI3K, can lead to sustained Akt activation.[2][4] 2. Activating PIK3CA Mutations: Mutations in the catalytic subunit of PI3K can render it constitutively active.[3][4] 3. Receptor Tyrosine Kinase (RTK) Upregulation: Inhibition of the PI3K/Akt/mTOR pathway can sometimes trigger a feedback loop that increases the expression of RTKs, leading to renewed PI3K activation.[2][5]1. Assess PTEN and PIK3CA Status: Check the PTEN expression by Western blot and sequence the PIK3CA gene for activating mutations. 2. Dual PI3K/mTOR Inhibitors: Consider using dual inhibitors that target both PI3K and mTOR to more effectively shut down the pathway.[2] 3. Combination with RTK Inhibitors: If RTK upregulation is suspected, co-treatment with an appropriate RTK inhibitor could restore sensitivity.[4]
This compound treatment induces autophagy, but the cells are not dying. 1. Autophagy as a Survival Mechanism: In some contexts, autophagy can be a pro-survival response to cellular stress, helping cells to endure the effects of the drug.1. Inhibit Autophagy: Co-treat cells with this compound and an autophagy inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1). 2. Assess Cell Viability: Determine if the combination of this compound and an autophagy inhibitor leads to a significant decrease in cell viability compared to this compound alone. Use an MTT or similar cell viability assay.[8]
My this compound-resistant cell line shows increased expression of P-glycoprotein (P-gp/MDR1). 1. Drug Efflux: P-gp is a transmembrane pump that can actively transport a wide range of drugs, including some natural compounds, out of the cell, thereby reducing their intracellular concentration and efficacy.[9]1. Confirm P-gp Activity: Use a P-gp substrate dye (e.g., Rhodamine 123) to measure efflux activity. 2. Co-treatment with P-gp Inhibitor: Treat cells with this compound in combination with a known P-gp inhibitor (e.g., verapamil (B1683045) or tariquidar) to see if sensitivity is restored.[10] 3. Investigate this compound's Effect on P-gp ATPase activity: Some studies suggest this compound might reverse P-gp mediated multidrug resistance by inhibiting its ATPase activity.[9]

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural isoflavone (B191592) that has shown anti-proliferative activity against several cancer cell lines.[11][12] Its primary mechanism of action is believed to be the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[13][14] this compound has also been reported to induce apoptosis and autophagy.[11]

Q2: What are the common mechanisms of resistance to drugs targeting the PI3K/Akt/mTOR pathway?

Resistance to PI3K/Akt/mTOR inhibitors can arise through several mechanisms, including:

  • Genetic alterations in the pathway itself, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN.[2][4]

  • Activation of parallel or bypass signaling pathways , most commonly the MAPK/ERK pathway.[1]

  • Negative feedback loops that lead to the upregulation of receptor tyrosine kinases (RTKs), reactivating the PI3K pathway.[2][5]

  • Increased drug efflux through transporters like P-glycoprotein.[9]

Experimental Design

Q3: How can I develop a this compound-resistant cell line for my studies?

A common method for developing a resistant cell line is through continuous exposure to increasing concentrations of the drug over a prolonged period.[15] Start by treating the parental cell line with a concentration of this compound close to its IC50. As the cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner. This process selects for a population of cells that can survive and proliferate in the presence of higher doses of this compound.

Q4: What are the key experiments to confirm and characterize this compound resistance?

To confirm and characterize resistance, you should perform a series of experiments:

  • Cell Viability Assays (e.g., MTT): To demonstrate a rightward shift in the dose-response curve and a higher IC50 value in the resistant line compared to the parental line.[8]

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, p-Akt, mTOR, p-mTOR, S6K, p-S6K) and potential bypass pathways (e.g., ERK, p-ERK).[16][17]

  • Apoptosis Assays (e.g., Annexin V/PI staining): To show that this compound induces less apoptosis in the resistant cell line.

  • Autophagy Assays (e.g., LC3-II turnover): To assess whether autophagy is altered in the resistant cells and if it's acting as a survival mechanism.[18][19]

Combination Therapies

Q5: What are some rational combination strategies to overcome this compound resistance?

Based on the mechanism of resistance, several combination strategies can be employed:

  • Inhibitors of Bypass Pathways: If you observe activation of the MAPK/ERK pathway, combining this compound with a MEK or ERK inhibitor is a logical approach.[1]

  • Dual PI3K/mTOR Inhibitors: If resistance is due to incomplete pathway inhibition, a dual inhibitor might be more effective.[2]

  • Autophagy Inhibitors: If autophagy is promoting cell survival, co-treatment with an autophagy inhibitor like chloroquine can enhance this compound's efficacy.

  • P-glycoprotein Inhibitors: If increased drug efflux is the cause of resistance, combining this compound with a P-gp inhibitor can restore its intracellular concentration.[9]

  • Other Targeted Therapies: Combining PI3K/Akt/mTOR inhibitors with other targeted therapies, such as anti-HER2 therapy in relevant cancers, has shown promise.[3][6][7]

Visualizations and Protocols

Signaling Pathways and Workflows

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PTEN PTEN PTEN->PIP3 Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K/4E-BP1 S6K / 4E-BP1 mTORC1->S6K/4E-BP1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation S6K/4E-BP1->Cell Growth\n& Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Resistance_Workflow cluster_strategies Overcoming Resistance Strategies start Observation: Decreased sensitivity to this compound confirm Confirm Resistance (MTT Assay vs. Parental Line) start->confirm characterize Characterize Mechanism confirm->characterize western Western Blot: p-Akt, p-mTOR, p-ERK characterize->western Signaling Altered? pgp P-gp Expression/Activity Assay characterize->pgp Drug Efflux? autophagy Autophagy Flux Assay (LC3-II Turnover) characterize->autophagy Survival Autophagy? combo_mek Combine with MEK Inhibitor western->combo_mek combo_pgp Combine with P-gp Inhibitor pgp->combo_pgp combo_autophagy Combine with Autophagy Inhibitor autophagy->combo_autophagy

Caption: Experimental workflow for investigating and overcoming this compound resistance.

Key Experimental Protocols
1. MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of this compound and to determine the IC50 value.

Materials:

  • Cancer cell lines (parental and suspected resistant)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[20]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[21]

  • Incubate at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking to ensure complete solubilization.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Phosphorylated Akt (p-Akt)

This protocol is for assessing the activation state of the Akt pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[22]

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16][17]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[16][22]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[17]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.[23]

3. LC3 Turnover Assay for Autophagic Flux

This protocol measures the rate of autophagy by assessing the amount of LC3-II protein degraded by lysosomes.

Materials:

  • Cell culture medium

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Western blot reagents (as described above)

  • Primary antibody: anti-LC3B

Procedure:

  • Cell Treatment: Seed cells and allow them to attach. Treat the cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the treatment period.[24] The lysosomal inhibitor will block the degradation of autophagosomes, leading to an accumulation of LC3-II.[18]

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described in the Western blot protocol.

  • Western Blotting for LC3: Perform a Western blot as described above, using an anti-LC3B antibody. This antibody will detect both LC3-I (cytosolic form, ~18 kDa) and LC3-II (lipidated, autophagosome-associated form, ~16 kDa).[24]

  • Analysis: Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates active autophagic flux.[18] A greater accumulation of LC3-II in this compound-treated cells compared to control cells (both in the presence of the inhibitor) suggests that this compound induces autophagy.

References

Preventing Barbigerone precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Barbigerone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments, with a primary focus on preventing the precipitation of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like most common buffers (e.g., phosphate-buffered saline). Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This can be influenced by factors such as buffer pH, temperature, and the presence of other solutes.

Q2: What is the recommended solvent for creating a this compound stock solution?

A2: It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol (B129727) to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer to the desired final concentration. However, be mindful of the final concentration of the organic solvent in your experiment, as it may impact your biological system.

Q3: How can I increase the solubility of this compound in my aqueous buffer?

A3: Several methods can be employed to enhance the aqueous solubility of this compound and prevent precipitation:

  • Co-solvents: Introducing a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol) into your buffer can increase the solubility of hydrophobic compounds.[1][2][3][4][5]

  • Cyclodextrins: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the water solubility of this compound.[6][7]

  • Liposomes: Encapsulating this compound, or its cyclodextrin (B1172386) inclusion complex, within liposomes can create a stable aqueous formulation.[8][9][10][11]

  • pH Adjustment: The solubility of some flavonoids can be influenced by the pH of the buffer.[12] Experimenting with a pH range may help determine optimal solubility conditions.

Q4: What concentration of organic solvent is acceptable in my final aqueous solution?

A4: The acceptable concentration of organic solvents like DMSO or ethanol is highly dependent on the biological system being studied. It is crucial to perform a vehicle control experiment to determine the tolerance of your cells or organism to the solvent. Typically, final concentrations are kept below 1%, and often below 0.1%, to minimize off-target effects.

Q5: Are there any known signaling pathways affected by this compound?

A5: Yes, this compound has been reported to exhibit anti-proliferative activity through the inhibition of the mitogen-activated protein kinase (MAPK) pathway.[13][14][15][16] It has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines, which are often regulated by signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[17][18][19][20][21]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon dilution of stock solution The concentration of this compound in the final aqueous buffer exceeds its solubility limit.1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (if permissible for your experiment).3. Utilize a solubilizing agent like hydroxypropyl-β-cyclodextrin.4. Prepare a liposomal formulation of this compound.
Cloudiness or turbidity in the buffer over time Slow precipitation or aggregation of this compound molecules.1. Ensure the stock solution is fully dissolved before dilution.2. Use a freshly prepared solution for each experiment.3. Consider sterile filtering the final solution to remove any initial aggregates.4. Evaluate the stability of the formulation over time at the experimental temperature.
Inconsistent experimental results Variable amounts of soluble this compound due to precipitation.1. Visually inspect for any signs of precipitation before each use.2. Prepare fresh dilutions for each replicate or experiment.3. Implement a robust solubilization protocol, such as the use of cyclodextrins, to ensure consistent solubility.

Quantitative Data Summary

The following table summarizes solubility enhancement data for this compound and general strategies for similar hydrophobic compounds.

Compound Solubilization Method Solvent/Buffer Fold Increase in Solubility Reference
This compoundInclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD)WaterSignificantly Increased[6]
This compoundEncapsulation of Bar/HP-β-CD complex in liposomesAqueous BufferEntrapment efficiency increased four-fold compared to simple liposomes[8]
Quercetin (a flavonoid)Micellar solubilization with CTAB5% Methanol in water (pH 6.0)Enables quantification in aqueous media[22]
Apigenin (a flavonoid)Solid dispersion with PLU127pH 6.8 Buffer~100% dissolution after 360 min[23]
COX-2 Inhibitors (hydrophobic drugs)Co-solvent system (PEG 400-ethanol)Aqueous SolutionHighest solubilization potential among tested systems[4]

Experimental Protocols

Protocol 1: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is adapted from studies on the formation of inclusion complexes with hydrophobic drugs.[6][7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: Dissolve HP-β-CD in the desired aqueous buffer to make a stock solution (e.g., 10-50 mM). The concentration may need to be optimized.

  • Molar Ratio Determination: Based on literature for similar compounds, a molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.

  • Complex Formation: a. Weigh the appropriate amount of this compound and add it to the HP-β-CD solution. b. Vigorously vortex the mixture for 2-3 minutes. c. Place the mixture on a magnetic stirrer and stir at room temperature for 24-48 hours to ensure maximum complexation. Protect the solution from light if this compound is light-sensitive.

  • Purification (Optional): To remove any uncomplexed this compound, the solution can be centrifuged at high speed, and the supernatant collected.

  • Sterilization and Use: a. Sterile filter the final solution through a 0.22 µm syringe filter. b. Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). c. The resulting solution can be used directly in experiments or diluted further in the aqueous buffer.

Visualizations

experimental_workflow Workflow for Preparing Solubilized this compound cluster_stock Stock Preparation cluster_solubilization Solubilization Method cluster_final_prep Final Preparation stock_sol Dissolve this compound in Organic Solvent (e.g., DMSO) co_solvent Co-solvent Method stock_sol->co_solvent Choose Method cyclodextrin Cyclodextrin Method stock_sol->cyclodextrin Choose Method liposome Liposome Method stock_sol->liposome Choose Method dilution Dilute in Aqueous Buffer co_solvent->dilution cyclodextrin->dilution liposome->dilution filtration Sterile Filter (0.22 µm) dilution->filtration final_solution Final Solubilized This compound Solution filtration->final_solution

Caption: Workflow for Preparing Solubilized this compound.

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitation Observed? check_conc Is the final concentration too high? start->check_conc Yes no_precip No Precipitation Proceed with Experiment start->no_precip No reduce_conc Reduce this compound Concentration check_conc->reduce_conc Yes check_solvent Is the organic solvent percentage too low? check_conc->check_solvent No increase_solvent Increase Co-solvent % (if possible) check_solvent->increase_solvent Yes use_solubilizer Use a Solubilizing Agent (Cyclodextrin/Liposome) check_solvent->use_solubilizer No

Caption: Troubleshooting this compound Precipitation.

mapk_pathway This compound Inhibition of MAPK Signaling Pathway stimulus Growth Factors/ Mitogens receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription proliferation Cell Proliferation transcription->proliferation This compound This compound This compound->mek Inhibits

Caption: this compound Inhibition of MAPK Signaling Pathway.

nfkb_pathway This compound's Anti-Inflammatory Effect on NF-κB Pathway stimulus Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates gene_transcription Gene Transcription cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) gene_transcription->cytokines This compound This compound This compound->cytokines Reduces Levels

Caption: this compound's Effect on the NF-κB Pathway.

References

Technical Support Center: Enhancing Barbigerone Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of Barbigerone in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a natural pyranoisoflavone derived from the seeds of Tephrosia barbigeria.[1][2] It has demonstrated significant antioxidant and anti-inflammatory properties in preclinical studies, showing potential as a therapeutic agent for conditions like Parkinson's disease and diabetes.[1][3] However, like many flavonoids, this compound is expected to have poor aqueous solubility, which can lead to low oral bioavailability, limiting its therapeutic efficacy in in vivo models. Enhancing its bioavailability is crucial to achieve adequate plasma concentrations and therapeutic effects.

Q2: What are the primary strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[4][5][6] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area-to-volume ratio of the drug particles enhances dissolution rate.[5]

    • Micronization

    • Nanosizing (Nanoparticles)

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to improve wettability and dissolution.[6]

  • Lipid-Based Formulations: Incorporating the drug into lipidic vehicles to improve solubilization in the gastrointestinal tract.[4]

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility.[4][7]

  • Nanotechnology-Based Approaches: Encapsulating the drug within nanocarriers to improve stability, solubility, and targeting.[5][8]

Q3: Are there any existing in vivo studies on this compound that I can reference?

A3: Yes, several in vivo studies have been conducted, primarily in rat models, to investigate the therapeutic effects of this compound. These studies typically use oral administration and provide a starting point for dose selection.

Troubleshooting Guides

Issue 1: Low or variable plasma concentrations of this compound in pharmacokinetic studies.
Potential Cause Troubleshooting Step Rationale
Poor aqueous solubility Formulate this compound using a solubility-enhancing technique such as nanoparticle encapsulation, solid dispersion, or a lipid-based system.These formulations are designed to increase the dissolution rate and apparent solubility of the drug in the gastrointestinal fluids.[5][6]
First-pass metabolism Co-administer with a metabolic inhibitor (if the metabolic pathway is known and a safe inhibitor is available) or consider alternative routes of administration (e.g., intraperitoneal) for initial efficacy studies.This can help determine if metabolism is a significant barrier to systemic exposure.
Instability in GI fluids Encapsulate this compound in a protective carrier, such as a polymeric nanoparticle, to shield it from degradation in the harsh environment of the stomach and intestine.[9]Protecting the drug from enzymatic or pH-related degradation can increase the amount available for absorption.
Issue 2: Difficulty preparing a stable and consistent this compound formulation.
Potential Cause Troubleshooting Step Rationale
Drug precipitation out of solution For liquid formulations, ensure the use of appropriate co-solvents or solubilizing agents. For nanoparticle suspensions, optimize stabilizer concentrations.Maintaining the drug in a solubilized or stable nanosuspended state is critical for consistent dosing and absorption.
Inconsistent particle size in nanoparticle formulations Optimize the formulation parameters (e.g., polymer concentration, solvent-to-antisolvent ratio, sonication time) and ensure consistent processing conditions.Particle size is a critical determinant of dissolution rate and bioavailability; consistency is key for reproducible results.[10]
Phase separation in lipid-based formulations Screen different oils, surfactants, and co-surfactants to find a thermodynamically stable system. Construct a ternary phase diagram to identify the optimal component ratios.A stable self-emulsifying system will readily form a micro- or nanoemulsion upon contact with aqueous media, enhancing drug solubilization.[4]

Quantitative Data Summary

The following tables summarize data from published in vivo studies on this compound.

Table 1: Effect of this compound on Neuroinflammatory Markers in a Rotenone-Induced Parkinson's Disease Rat Model [1][2]

Treatment GroupIL-6 (pg/mg protein)IL-1β (pg/mg protein)TNF-α (pg/mg protein)NF-κB (pg/mg protein)
Control~25~150~100~2.5
Rotenone~75~400~300~7.5
This compound (10 mg/kg) + Rotenone~40~250~175~5.0
This compound (20 mg/kg) + Rotenone~30~175~125~3.5

Note: Values are approximated from graphical data for illustrative purposes.

Table 2: Effect of this compound on Antioxidant Enzymes in a Streptozotocin-Induced Diabetic Rat Model [3]

Treatment GroupSOD (U/mg protein)GSH (µmol/mg protein)Catalase (U/mg protein)MDA (nmol/mg protein)
Control~4.5~18~60~2.5
Diabetic Control~2.0~8~30~6.0
This compound (10 mg/kg) + STZ~3.0~12~45~4.0
This compound (20 mg/kg) + STZ~4.0~16~55~3.0

Note: Values are approximated from graphical data for illustrative purposes. STZ: Streptozotocin (B1681764), SOD: Superoxide Dismutase, GSH: Glutathione, MDA: Malondialdehyde.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles via Nanoprecipitation

This protocol describes a general method for encapsulating a hydrophobic compound like this compound into polymeric nanoparticles.

  • Organic Phase Preparation:

    • Dissolve 50 mg of a biodegradable polymer (e.g., PLGA) and 10 mg of this compound in 5 mL of a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation:

    • Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).

  • Nanoprecipitation:

    • Using a syringe pump, add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm).

    • The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Evaporation:

    • Leave the resulting nanoparticle suspension stirring overnight at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification and Concentration:

    • Centrifuge the nanoparticle suspension (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.

    • Discard the supernatant and resuspend the pellet in deionized water to remove excess stabilizer and unencapsulated drug.

    • Repeat the washing step twice.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content via HPLC.

Visualizations

Signaling Pathway Diagram

Barbigerone_Signaling_Pathway Rotenone Rotenone (Oxidative Stress Inducer) ROS Reactive Oxygen Species (ROS) Rotenone->ROS Induces This compound This compound This compound->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GSH) This compound->AntioxidantEnzymes Upregulates NFkB NF-κB Activation This compound->NFkB Inhibits ROS->NFkB Activates AntioxidantEnzymes->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage Nanoparticle_Formulation_Workflow Start Start: Poorly Soluble This compound OrganicPhase Prepare Organic Phase: This compound + Polymer in Acetone Start->OrganicPhase AqueousPhase Prepare Aqueous Phase: Stabilizer in Water Start->AqueousPhase Nanoprecipitation Nanoprecipitation: Inject Organic into Aqueous Phase OrganicPhase->Nanoprecipitation AqueousPhase->Nanoprecipitation Evaporation Solvent Evaporation Nanoprecipitation->Evaporation Purification Purification: Centrifugation & Washing Evaporation->Purification Characterization Characterization: Size, PDI, Drug Loading Purification->Characterization End End: this compound Nanoparticle Suspension Characterization->End

References

Barbigerone and Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for potential interference of the natural isoflavone, Barbigerone, with commonly used cell viability assays. Due to its antioxidant properties, this compound can directly interact with the chemistry of certain assays, leading to inaccurate results. This guide offers insights into these interferences and provides validated alternative protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my cell viability results inconsistent when using this compound with an MTT or similar tetrazolium-based assay?

A1: this compound is a pyranoisoflavone with significant antioxidant properties.[1] Antioxidants can directly reduce tetrazolium salts (like MTT, XTT, MTS, WST-1) to their colored formazan (B1609692) product in a cell-free environment.[1][2] This chemical reduction is independent of cellular metabolic activity, leading to a false positive signal and an overestimation of cell viability.[2]

Q2: How can I confirm if this compound is interfering with my cell viability assay?

A2: To confirm interference, run a cell-free control. Prepare wells with your complete cell culture medium and the same concentrations of this compound you are using in your experiment, but without any cells. Add the assay reagent (e.g., MTT, XTT) and incubate for the same duration as your experimental plates. If you observe a color change in these cell-free wells, it indicates direct chemical reduction of the assay reagent by this compound.

Q3: What are suitable alternative cell viability assays for use with this compound?

A3: It is recommended to use assays that are not based on redox reactions. Suitable alternatives include:

  • Sulforhodamine B (SRB) Assay: Measures total protein content.[3][4]

  • Crystal Violet Assay: Stains the DNA and proteins of adherent cells.

  • ATP-Based Assays (e.g., CellTiter-Glo®): Quantifies ATP as a marker of metabolically active cells.[5][6]

These methods are less likely to be affected by the antioxidant nature of this compound.

Q4: Can I modify my existing MTT assay protocol to work with this compound?

A4: While some protocols suggest washing the cells after treatment with the compound and before adding the MTT reagent, this may not completely eliminate the interference, especially if the compound is retained intracellularly.[2] Given the strong reducing potential of this compound, switching to a non-redox-based assay is the most reliable approach to ensure accurate and reproducible data.

Troubleshooting Guide: this compound Interference with Cell Viability Assays

The following table summarizes the potential interference of this compound with various cell viability assays and provides recommended solutions.

Assay Type Assay Principle Potential Interference with this compound Symptoms Recommended Action
Tetrazolium-Based (MTT, XTT, MTS, WST-1) Enzymatic reduction of tetrazolium salt to colored formazan by cellular dehydrogenases.High. This compound's antioxidant properties can directly reduce the tetrazolium salt.[1]High background absorbance in blank wells; overestimation of cell viability.Do not use. Switch to a non-redox-based assay like SRB, Crystal Violet, or an ATP-based assay.
Resazurin (B115843) (AlamarBlue)-Based Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells.[7]Moderate to High. The reducing nature of this compound can also directly reduce resazurin.[7]Increased fluorescence in cell-free controls.Use with caution. Perform thorough cell-free controls. Switching to a non-redox-based assay is preferable.
ATP-Based (e.g., CellTiter-Glo®) Luciferase-based quantification of ATP in viable cells.[5][6]Low. The assay chemistry is not based on a redox reaction.Unlikely to have direct chemical interference.Recommended alternative.
Protein Quantification (SRB, Crystal Violet) Staining of total cellular protein or DNA/proteins.[3][4]Low. These assays are based on the binding of a dye to macromolecules, not on redox chemistry.Unlikely to have direct chemical interference.Recommended alternative for adherent cells.

Experimental Protocols for Recommended Alternative Assays

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted for adherent cells in a 96-well plate format.[3][4][8]

Materials:

  • Trichloroacetic acid (TCA), cold (4°C)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

Procedure:

  • Seed cells in a 96-well plate and treat with this compound for the desired duration.

  • Gently aspirate the culture medium.

  • Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plate five times with deionized water and allow it to air dry completely.

  • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely at room temperature.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Read the absorbance at 510 nm using a microplate reader.

Crystal Violet Assay Protocol

This protocol is suitable for determining the viability of adherent cells.[9][10]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (100%)

  • Crystal Violet solution (0.5% in 25% methanol)

Procedure:

  • Seed cells in a multi-well plate and treat with this compound.

  • Aspirate the medium and gently wash the cells once with PBS.

  • Fix the cells by adding 100% methanol to each well and incubating for 10-15 minutes at room temperature.

  • Remove the methanol and let the plates air dry.

  • Add a sufficient volume of 0.5% Crystal Violet solution to cover the cell monolayer and incubate for 20 minutes at room temperature.

  • Gently wash the plate with deionized water until the excess stain is removed.

  • Allow the plates to air dry completely.

  • Add a solubilization solution (e.g., 10% acetic acid or 100% methanol) to each well and incubate on a shaker for 15-20 minutes to dissolve the stain.

  • Measure the absorbance at 570 nm using a microplate reader.

ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) Protocol

This is a homogeneous "add-mix-measure" assay.[5][11][12]

Materials:

  • Commercially available ATP-based assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Opaque-walled multi-well plates suitable for luminescence measurements.

Procedure:

  • Seed cells in opaque-walled 96-well plates and treat with this compound.

  • After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Visualizing this compound's Biological Context and Experimental Workflow

To further aid researchers, the following diagrams illustrate key signaling pathways affected by this compound and a recommended workflow for selecting a cell viability assay when working with this compound.

Barbigerone_Interference_Mechanism cluster_assay Tetrazolium-Based Assay (e.g., MTT) cluster_cell Viable Cell MTT Tetrazolium Salt (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Dehydrogenases Mitochondrial Dehydrogenases Dehydrogenases->MTT Reduces This compound This compound (Antioxidant) This compound->MTT Directly Reduces (Interference)

This compound's potential interference with tetrazolium assays.

Assay_Selection_Workflow Start Start: Testing this compound's Effect on Cell Viability Check_Redox Is the planned assay redox-based (e.g., MTT, XTT, Resazurin)? Start->Check_Redox Run_Control Run Cell-Free Control: Medium + this compound + Assay Reagent Check_Redox->Run_Control Yes Proceed_Assay Proceed with the chosen assay Check_Redox->Proceed_Assay No Interference_Check Is there a color/fluorescence change in the absence of cells? Run_Control->Interference_Check Use_Alternative Select a Non-Redox Assay: - SRB (Protein) - Crystal Violet (DNA/Protein) - ATP-based (Metabolism) Interference_Check->Use_Alternative Yes Interference_Check->Proceed_Assay No Use_Alternative->Proceed_Assay Non_Redox No Yes_Redox Yes Yes_Interference Yes (Interference) No_Interference No (Unlikely)

Workflow for selecting a suitable cell viability assay.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT MAPK MAPK Pathway (ERK, p38) VEGFR2->MAPK FAK FAK Pathway VEGFR2->FAK This compound This compound This compound->VEGFR2 Inhibits Phosphorylation Cell_Response Angiogenesis & Tumor Growth PI3K_AKT->Cell_Response MAPK->Cell_Response FAK->Cell_Response

Simplified VEGFR2 signaling pathway inhibited by this compound.

References

Optimizing incubation time for Barbigerone treatment in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro use of Barbigerone. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for relevant assays.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a naturally occurring pyranoisoflavone with several reported pharmacological properties.[1][2] Its mechanism of action is understood to be multifaceted, primarily revolving around its strong antioxidant and anti-inflammatory capabilities.[1][2][3] In vitro and in vivo studies have shown that this compound can reduce oxidative stress by modulating antioxidant enzymes.[1][2] It also exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[4] Additionally, some research indicates that this compound has antiproliferative activity in cancer cell lines through the inhibition of the mitogen-activated protein kinase (MAPK) pathway.[1]

Q2: What is the recommended starting concentration and incubation time for this compound in cell culture?

A2: A specific, universally optimal incubation time for this compound has not been established in the literature. The ideal concentration and duration of treatment are highly dependent on the cell type and the specific biological question being investigated. For initial experiments, it is recommended to perform a dose-response and time-course experiment. Based on in vivo studies where dosages of 10 and 20 mg/kg were used in rats, a starting point for in vitro concentrations could be in the low micromolar range.[4][5] We recommend a time-course experiment with incubation times of 12, 24, 48, and 72 hours to determine the optimal window for your experimental endpoint.[6]

Q3: How should I dissolve and store this compound?

A3: this compound is a lipophilic, water-insoluble compound.[7] For in vitro experiments, it is best to dissolve this compound in a sterile, high-purity solvent such as Dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing your working concentrations, dilute the DMSO stock directly into your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%, with 0.1% being a widely accepted safe level for most cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: Is this compound stable in cell culture medium?

A4: While specific stability data for this compound in various cell culture media is not extensively documented, compounds of this nature can be influenced by media components, pH, temperature, and the presence of enzymes.[8] It is advisable to prepare fresh dilutions of this compound in media for each experiment from a frozen DMSO stock. If long incubation periods are required, the stability of the compound should be considered, and media changes with fresh compound may be necessary to maintain the desired concentration.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with this compound.

Problem Potential Cause Recommended Solution
Low or No Observed Biological Effect Suboptimal Incubation Time: The selected time point may be too early or too late to observe the desired effect.Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for your specific cell line and endpoint.[6]
Insufficient Concentration: The concentration of this compound may be too low to elicit a response.Conduct a dose-response experiment with a wider range of concentrations, starting from nanomolar to high micromolar, to determine the EC50 or IC50.
Cell Line Resistance: The chosen cell line may be inherently resistant to this compound's effects.If possible, test the compound on a different, potentially more sensitive, cell line. Review literature for cell lines known to be responsive to isoflavones or MAPK inhibitors.
Compound Precipitation in Culture Medium Poor Solubility: this compound is lipophilic and may precipitate when diluted into aqueous culture medium, especially at high concentrations.[7]Ensure the DMSO stock is fully dissolved before dilution. When diluting, add the stock solution to the medium and mix immediately and thoroughly. Consider using a lower concentration or pre-warming the medium to 37°C. Using a serum-containing medium can also aid solubility.
High Final DMSO Concentration: A high percentage of DMSO can cause some media components to precipitate.Keep the final DMSO concentration in your culture medium as low as possible, ideally at or below 0.1%.
Inconsistent or Irreproducible Results Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Aliquot stock solutions and avoid repeated freezing and thawing. Store stocks at -80°C for long-term stability. Prepare fresh dilutions for each experiment.
Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in results.Optimize and standardize your cell seeding density to ensure consistent confluence at the time of treatment. Use a cell counter for accuracy.
Vehicle Control Issues: The solvent (DMSO) itself may be affecting the cells at the concentration used.Always include a vehicle control with the same final DMSO concentration as your highest treatment group to differentiate the compound's effect from the solvent's.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time via Cytotoxicity Assay (MTT)

This protocol outlines how to determine the optimal incubation time for this compound by assessing its effect on cell viability over time using a standard MTT assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Your target cell line

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose).

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours) at 37°C, 5% CO2.

  • MTT Addition: At the end of each incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly.[9]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: For each time point, calculate the percentage of cell viability relative to the vehicle control. Plot cell viability versus this compound concentration to determine the IC50 at each time point. The optimal incubation time will be the one that provides a robust and dose-dependent response suitable for your experimental goals.

Protocol 2: Measuring Anti-Inflammatory Effects (Cytokine Quantification)

This protocol describes how to measure the effect of this compound on the production of inflammatory cytokines like TNF-α or IL-6, which can be induced by lipopolysaccharide (LPS) in immune cells (e.g., macrophages).

Materials:

  • This compound stock solution

  • Immune cell line (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS)

  • Complete culture medium

  • ELISA kit for the target cytokine (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a short period (e.g., 1-2 hours) before inducing inflammation.

  • Inflammatory Stimulus: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.

  • Incubation: Co-incubate the cells with this compound and LPS for an optimized duration (determined from time-course experiments, e.g., 24 hours).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.[4]

  • Analysis: Compare the cytokine levels in this compound-treated wells to the LPS-only control to determine if this compound inhibits cytokine production.

Quantitative Data Summary

The following table summarizes dosage information from in vivo studies. Specific in vitro concentration and incubation time data are limited, underscoring the need for empirical determination as outlined in the protocols above.

Study Type Model Compound Dosage/Concentration Duration Observed Effects Reference
In VivoRotenone-induced Parkinson's rat modelThis compound10 and 20 mg/kg29 daysReduced oxidative stress and neuroinflammatory markers.[3]
In VivoScopolamine-induced memory impairment in ratsThis compound10 and 20 mg/kg14 daysMitigated memory deficits, reduced oxidative stress and neuroinflammation.[4]
In VivoLPS-induced memory deficit in ratsThis compound10 and 20 mg/kg-Improved learning and memory, reduced oxidative stress and inflammation markers.[5]
In Vivo3-NPA-induced Huntington's-like pathology in ratsThis compound10 and 20 mg/kg-Restored motor coordination and reduced oxidative stress and neuroinflammation.[10]

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and experimental design.

Barbigerone_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth_Factors Growth Factors/ Stress Stimuli MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Growth_Factors->MAPK_Pathway This compound This compound This compound->MAPK_Pathway Inhibition Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Pathway->Transcription_Factors Proliferation_Inflammation Cell Proliferation & Inflammation Transcription_Factors->Proliferation_Inflammation Experimental_Workflow A 1. Prepare this compound Stock in DMSO C 3. Dose-Response Treatment (Multiple Concentrations) A->C B 2. Seed Cells in 96-well Plates B->C D 4. Time-Course Incubation (e.g., 12, 24, 48, 72h) C->D E 5. Perform Viability Assay (e.g., MTT) at each time point D->E F 6. Analyze Data: Calculate IC50 vs. Time E->F G 7. Select Optimal Incubation Time F->G Troubleshooting_Logic Start Start Experiment Problem No/Low Effect Observed? Start->Problem Check_Sol Precipitation Observed? Problem->Check_Sol No Dose_Resp Action: Increase Concentration Range Problem->Dose_Resp Yes Sol_Action Action: Lower Concentration, Check DMSO % Check_Sol->Sol_Action Yes Proceed Proceed with Optimized Conditions Check_Sol->Proceed No Time_Course Action: Run Time-Course (12-72h) Time_Course->Start Dose_Resp->Time_Course Sol_Action->Start

References

Selecting the appropriate vehicle for Barbigerone administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Barbigerone. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its experimental use, with a focus on vehicle selection and preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a naturally occurring pyranoisoflavone known for its potent antioxidant and anti-inflammatory properties.[1][2][3][4] Its primary mechanisms of action include the inhibition of the mitogen-activated protein kinase (MAPK) pathway and the suppression of the NF-κB signaling pathway.[2][4] By modulating these pathways, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]

Q2: What are the key challenges in formulating this compound for experiments?

A2: The primary challenge in formulating this compound is its poor aqueous solubility. As a lipophilic compound, it is practically insoluble in water, which can lead to low bioavailability and precipitation in aqueous experimental media. This necessitates the use of specific vehicles or formulation strategies to ensure it remains in solution for effective delivery in both in vitro and in vivo models.

Q3: What are the recommended vehicles for in vivo oral administration of this compound?

A3: For oral gavage in rodent models, a common and effective vehicle is an aqueous suspension of 0.5% (w/v) sodium carboxymethyl cellulose (B213188) (CMC) . This has been successfully used in studies with rats. Another strategy for poorly soluble compounds involves a co-solvent mixture, such as one containing DMSO, polyethylene (B3416737) glycol (PEG), and a surfactant like Tween-80, diluted in saline or water.

Q4: How should I prepare a stock solution of this compound for in vitro cell culture experiments?

A4: For in vitro studies, a high-concentration stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally ≤ 0.1% ) to avoid solvent-induced cytotoxicity and to prevent the compound from precipitating out of solution.

Vehicle Selection and Solubility Data

Selecting the appropriate vehicle is critical for the successful administration of this compound. The choice depends on the experimental context (in vitro vs. in vivo) and the desired final concentration.

Quantitative Solubility Data

Solvent / VehicleThis compound (Qualitative)Genistein (Quantitative, as reference)Suitability / Comments
WaterPoorly Soluble / Insoluble~0.01 mg/mLNot suitable as a primary solvent.
DMSO (Dimethyl Sulfoxide)SolubleGood solubilityRecommended for in vitro stock solutions.
EthanolSolubleGood solubilityCan be used as a co-solvent.
PEG 400 (Polyethylene Glycol 400)Likely SolubleSolubleCommon co-solvent for in vivo formulations.
0.5% CMC (Sodium Carboxymethyl Cellulose)Forms a SuspensionForms a SuspensionRecommended for in vivo oral suspensions.
Corn OilLikely SolubleSolubleAlternative vehicle for in vivo oral administration.

Disclaimer: Quantitative data for Genistein is provided as a proxy to indicate the expected solubility profile of a structurally related isoflavone.

Experimental Protocols

Protocol 1: Preparation of 0.5% CMC Vehicle for Oral Gavage (in vivo)

This protocol describes how to prepare a 0.5% (w/v) sodium carboxymethyl cellulose (CMC) suspension, a commonly used vehicle for oral administration of hydrophobic compounds in rodents.

  • Heat Water: Heat approximately half of the final required volume of sterile deionized water (e.g., 50 mL for a final volume of 100 mL) to 70-80°C.

  • Disperse CMC: While stirring the hot water vigorously with a magnetic stirrer, slowly sprinkle in 0.5 g of CMC powder for every 100 mL of final volume. The CMC will not dissolve at this stage but will form a milky, homogeneous suspension.

  • Cool Down: In a separate beaker, cool the remaining half of the water on ice.

  • Combine and Mix: Add the cold water to the hot CMC suspension. Continue to stir the mixture on a magnetic stir plate at room temperature until the CMC is fully hydrated and the solution becomes clear and viscous. This may take several hours or can be left to stir overnight.

  • Add this compound: Weigh the required amount of this compound. Create a slurry by mixing the powder with a small volume of the prepared CMC vehicle.

  • Final Suspension: Gradually add the this compound slurry back into the bulk CMC vehicle while stirring continuously to ensure a uniform suspension.

  • Storage: Store the final formulation at 4°C. Ensure to re-suspend thoroughly by vortexing or stirring before each administration.

Protocol 2: Preparation of this compound Stock and Working Solutions (in vitro)

This protocol details the preparation of a DMSO stock solution and its subsequent dilution into cell culture medium to avoid precipitation.

  • Prepare Stock Solution (e.g., 10 mM):

    • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Final Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.

    • Crucial Step: To prevent precipitation, add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. Do not add the medium to the DMSO stock.

    • Ensure the final DMSO concentration remains below 0.1% (e.g., add 1 µL of a 10 mM stock to 10 mL of medium for a final concentration of 1 µM).

    • Visually inspect the final solution to ensure it is clear and free of precipitate before adding it to your cells.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Immediate Precipitation in Cell Culture Media 1. Final drug concentration exceeds its aqueous solubility.2. "Solvent shock" from rapid dilution of DMSO stock.3. Media is at a low temperature.1. Decrease the final working concentration.2. Add the DMSO stock dropwise into the pre-warmed (37°C) media while gently vortexing. Consider a serial dilution step in a small volume of media first.3. Always use media pre-warmed to 37°C.
Delayed Precipitation in Cell Culture (after incubation) 1. Compound instability in the culture medium over time.2. Interaction with serum proteins or other media components.1. Prepare the this compound-containing media fresh before each use.2. If the experimental design allows, try reducing the serum concentration.
Inconsistent Results in in vivo Studies 1. Inhomogeneous suspension of the drug in the vehicle.2. Degradation of the compound in the formulation.1. Ensure the oral suspension is thoroughly mixed (vortexed or stirred) immediately before each gavage.2. Prepare the formulation fresh at regular intervals (e.g., weekly) and store it protected from light at 4°C.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Barbigerone_Workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment (Oral Gavage) b_powder_iv This compound (Solid) stock_sol High-Concentration Stock Solution (e.g., 10 mM in DMSO) b_powder_iv->stock_sol Dissolve dmso DMSO dmso->stock_sol working_sol Final Working Solution (≤0.1% DMSO) stock_sol->working_sol Dilute Dropwise while mixing warm_media Pre-warmed (37°C) Cell Culture Medium warm_media->working_sol cell_culture Treat Cells working_sol->cell_culture b_powder_vo This compound (Solid) suspension Homogeneous Suspension b_powder_vo->suspension Suspend cmc_vehicle 0.5% CMC Vehicle cmc_vehicle->suspension gavage Administer via Oral Gavage suspension->gavage Vortex before use

Caption: Experimental workflows for preparing this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK P ERK ERK (MAPK) MEK->ERK P Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription This compound This compound This compound->Raf Inhibits

Caption: Simplified MAPK signaling pathway showing inhibition by this compound.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB P IkB->IkB Ubiquitination & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->NFkB_p65_p50 Releases This compound This compound This compound->IKK Inhibits Inflammation Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_p65_p50_nuc->Inflammation

References

Technical Support Center: Enhancing the Long-Term Stability of Barbigerone Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Barbigerone, maintaining the integrity and stability of stock solutions is paramount for reproducible and accurate experimental results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the long-term stability of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in water but soluble in organic solvents. For most in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. Ethanol and methanol (B129727) can also be used. For in vivo experiments, the choice of solvent should be carefully considered based on the administration route and animal model, often requiring a co-solvent system to maintain solubility upon dilution in aqueous media.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To maximize long-term stability, this compound stock solutions should be stored at -20°C or -80°C. They should be protected from light by using amber-colored vials or by wrapping the vials in aluminum foil. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation.

Q3: How long can I store my this compound stock solution?

A3: While specific long-term stability data for this compound is not extensively published, based on the stability of similar flavonoid compounds, a stock solution in anhydrous DMSO stored at -80°C and protected from light can be expected to be stable for several months. However, for critical experiments, it is advisable to use freshly prepared solutions or to periodically check the purity of the stock solution using analytical methods like HPLC.

Q4: My this compound stock solution appears cloudy or has visible precipitate. What should I do?

A4: Cloudiness or precipitation can indicate that the concentration of this compound has exceeded its solubility limit in the solvent, or that the compound is degrading into less soluble products. First, try gently warming the solution to room temperature to see if the precipitate redissolves. If it does, it may have precipitated due to low-temperature storage. If it does not redissolve, the solution may be supersaturated or degraded and should be discarded. To avoid this, ensure you are not exceeding the solubility limit and consider preparing a slightly lower concentration stock solution.

Q5: Can I store my diluted this compound working solutions?

A5: It is not recommended to store diluted aqueous working solutions of this compound for extended periods. The stability of flavonoids is known to decrease in aqueous solutions, especially at neutral or alkaline pH.[1] Prepare fresh working solutions from your frozen stock for each experiment to ensure consistent results.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and use of this compound solutions.

Issue 1: Precipitation Upon Dilution in Aqueous Media
  • Possible Cause: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium (e.g., cell culture media, buffer), the drastic change in solvent polarity can cause the compound to precipitate out of solution.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

    • Optimize Dilution Technique: Add the this compound stock solution to the aqueous medium while vortexing or stirring vigorously. This rapid mixing can help to disperse the compound and prevent localized high concentrations that lead to precipitation.

    • Use a Co-solvent: If experimentally permissible, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can enhance solubility. However, be mindful that high concentrations of organic solvents can be toxic to cells.[2][3]

    • Pre-warm the Aqueous Medium: Having the aqueous medium at 37°C before adding the stock solution can sometimes improve solubility.

    • Use a Solubilizer: For certain applications, non-ionic surfactants or cyclodextrins can be used to enhance the aqueous solubility of hydrophobic compounds.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Inconsistent results can arise from the degradation of the this compound stock solution over time. Flavonoids can be sensitive to light, oxygen, pH, and temperature.[1][4]

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: If you suspect your stock solution has degraded, prepare a fresh solution from solid this compound and repeat the experiment.

    • Aliquot Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, aliquot your stock solution into single-use vials immediately after preparation.

    • Protect from Light: Always store and handle this compound solutions in a manner that minimizes light exposure.

    • Perform a Stability Check: If you have access to analytical equipment, you can check the purity and concentration of your stock solution using HPLC. A decrease in the main this compound peak and the appearance of new peaks can indicate degradation.

Quantitative Data Summary

While specific quantitative long-term stability data for this compound is limited in published literature, the following table provides an illustrative example of expected stability based on general knowledge of flavonoid compounds. Researchers are encouraged to perform their own stability assessments for their specific storage conditions and solvent systems.

SolventStorage TemperatureEstimated Stability (Time to >10% Degradation)
DMSO (anhydrous)-80°C> 6 months
DMSO (anhydrous)-20°C3 - 6 months
DMSO (anhydrous)4°C< 1 month
Ethanol (anhydrous)-80°C> 6 months
Ethanol (anhydrous)-20°C3 - 6 months
Aqueous Buffer (pH 7.4)4°C< 24 hours

Note: This data is illustrative and should be used as a general guideline. Stability is highly dependent on the purity of the solvent, exposure to light and air, and the specific formulation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. The molecular weight of this compound is 422.45 g/mol .

    • For 1 mL of a 10 mM solution, you will need: 0.010 mol/L * 0.001 L * 422.45 g/mol = 0.0042245 g = 4.22 mg

  • Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to facilitate dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Methodology:

  • Prepare a fresh this compound stock solution as described in Protocol 1. This will serve as your time zero (T=0) reference.

  • Initial Analysis (T=0):

    • Dilute an aliquot of the fresh stock solution to a suitable concentration for HPLC analysis with the mobile phase.

    • Inject the sample into the HPLC system and record the chromatogram.

    • The area of the main this compound peak at T=0 is considered 100% purity.

  • Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • Sample Preparation and Analysis:

    • Allow the aliquot to thaw completely and come to room temperature.

    • Prepare a dilution for HPLC analysis in the same manner as the T=0 sample.

    • Inject the sample into the HPLC and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of this compound in the stored samples to the peak area of the T=0 sample.

    • Calculate the percentage of this compound remaining: (% Remaining) = (Peak Area at Time X / Peak Area at T=0) * 100

    • Observe the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.

Illustrative HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

Visualizations

Potential Degradation Pathway of this compound

Flavonoids are susceptible to oxidative and hydrolytic degradation. The following diagram illustrates a potential degradation pathway for this compound, focusing on the oxidation of the pyran ring, which is a common degradation route for similar compounds.

This compound This compound Degradation_Product_1 Oxidized Pyran Ring Derivative This compound->Degradation_Product_1 Oxidation Oxidative_Stress Oxidative Stress (Light, O2, Metal Ions) Oxidative_Stress->Degradation_Product_1 Further_Degradation Further Degradation Products (Ring Fission, etc.) Degradation_Product_1->Further_Degradation Hydrolysis/Oxidation

Caption: Potential oxidative degradation pathway of this compound.

Experimental Workflow for Stability Assessment

This workflow outlines the key steps in performing a stability study of a this compound stock solution.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into Single-Use Vials Prep_Stock->Aliquot Storage_1 -80°C Aliquot->Storage_1 Storage_2 -20°C Aliquot->Storage_2 Storage_3 4°C Aliquot->Storage_3 HPLC_T0 HPLC Analysis (T=0) Aliquot->HPLC_T0 HPLC_TX HPLC Analysis (Time Points) Storage_1->HPLC_TX Storage_2->HPLC_TX Storage_3->HPLC_TX Data_Analysis Data Analysis (% Remaining) HPLC_T0->Data_Analysis HPLC_TX->Data_Analysis

Caption: Workflow for assessing this compound stock solution stability.

Troubleshooting Logic for Solution Precipitation

This diagram provides a logical flow for troubleshooting precipitation issues with this compound solutions.

Start Precipitate Observed in Aqueous Working Solution Check_Conc Is the final concentration too high? Start->Check_Conc Reduce_Conc Action: Lower the final working concentration. Check_Conc->Reduce_Conc Yes Check_Dilution Was the dilution performed with vigorous mixing? Check_Conc->Check_Dilution No Prepare_Fresh Action: Prepare a fresh diluted solution. Reduce_Conc->Prepare_Fresh Improve_Dilution Action: Add stock solution dropwise while vortexing. Check_Dilution->Improve_Dilution No Check_Solvent Is the co-solvent percentage too low? Check_Dilution->Check_Solvent Yes Improve_Dilution->Prepare_Fresh Increase_Solvent Action: Increase co-solvent (if experiment allows). Check_Solvent->Increase_Solvent Yes Check_Solvent->Prepare_Fresh No Increase_Solvent->Prepare_Fresh

Caption: Troubleshooting decision tree for this compound precipitation.

References

Troubleshooting inconsistent results in Barbigerone experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Barbigerone research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent experimental results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during in vitro experiments with this compound.

Q1: My cell viability assay results with this compound are inconsistent and not reproducible. What are the possible causes?

A1: Inconsistent results in cell viability assays (e.g., MTT, MTS) are a common challenge. Several factors related to both the compound and the assay itself can contribute to this variability.

  • Compound Solubility and Stability: this compound is known to be water-insoluble.[1][2][3] Inadequate dissolution or precipitation of the compound in your cell culture medium can lead to significant variations in the effective concentration delivered to the cells. Isoflavones can also degrade in aqueous solutions at physiological pH and temperature.[4]

    • Troubleshooting:

      • Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

      • When diluting the stock in cell culture medium, ensure rapid and thorough mixing to prevent precipitation. Consider vortexing or brief sonication.

      • Prepare fresh dilutions of this compound for each experiment to minimize degradation.[4]

      • Visually inspect the medium for any signs of precipitation after adding this compound.

  • Interference with Assay Reagents: Some compounds can directly interact with the assay reagents, leading to false-positive or false-negative results. For example, compounds with reducing properties can directly reduce MTT, leading to an overestimation of cell viability.

    • Troubleshooting:

      • Run a cell-free control where this compound is added to the culture medium with the viability assay reagent (e.g., MTT) but without cells. This will help determine if the compound itself is reacting with the reagent.

  • Cell Culture Media Components: Standard cell culture media components can interfere with isoflavone (B191592) experiments.

    • Phenol (B47542) Red: This pH indicator is a weak estrogen agonist and can confound results in studies involving hormone-sensitive pathways.[4]

    • Fetal Bovine Serum (FBS): FBS contains endogenous steroids that can mask the effects of weakly estrogenic compounds like some isoflavones.[4]

    • Troubleshooting:

      • Use phenol red-free medium for your experiments.[4]

      • Consider using charcoal-stripped FBS to remove endogenous hormones.[4]

Q2: I am observing unexpected or inconsistent bands in my Western blot analysis of this compound-treated cells. How can I troubleshoot this?

A2: Western blotting can be prone to variability. Here are some common causes and solutions when working with this compound:

  • Protein Loading and Transfer: Uneven protein loading or inefficient transfer can lead to inconsistent band intensities.

    • Troubleshooting:

      • Ensure accurate protein quantification of your lysates.

      • Always run a loading control (e.g., GAPDH, β-actin) to normalize your results.

      • Verify complete and even transfer of proteins to the membrane by staining the gel with Coomassie Blue after transfer and/or using a Ponceau S stain on the membrane.

  • Antibody Issues: The quality and concentration of your primary and secondary antibodies are critical.

    • Troubleshooting:

      • Optimize the dilution of your primary and secondary antibodies. High concentrations can lead to non-specific bands, while low concentrations can result in weak or no signal.

      • Ensure your primary antibody is specific for the target protein and its phosphorylated form if you are studying signaling pathways.

  • Sample Preparation: The handling of cell lysates can impact the quality of your Western blot results.

    • Troubleshooting:

      • Work quickly and on ice during lysate preparation to prevent protein degradation.

      • Add protease and phosphatase inhibitors to your lysis buffer to preserve your target proteins and their phosphorylation status.

Q3: My qPCR results for gene expression changes after this compound treatment show high variability between replicates. What could be the reason?

A3: High variability in qPCR is a frequent issue that can often be traced back to several factors in the experimental workflow.

  • RNA Quality and Integrity: The quality of your starting RNA is paramount for reliable qPCR results.

    • Troubleshooting:

      • Assess the purity and integrity of your RNA using a spectrophotometer (checking A260/280 and A260/230 ratios) and gel electrophoresis or a bioanalyzer.

      • Use a DNase treatment step to remove any contaminating genomic DNA.

  • Reverse Transcription (RT) Efficiency: The conversion of RNA to cDNA can be a significant source of variability.

    • Troubleshooting:

      • Ensure you start with the same amount of RNA for each sample in the RT reaction.

      • Use a high-quality reverse transcriptase and optimized reaction conditions.

  • Primer Design and Efficiency: Poorly designed primers can lead to inefficient amplification and non-specific products.

    • Troubleshooting:

      • Design primers that span an exon-exon junction to avoid amplification of genomic DNA.

      • Validate your primer efficiency by running a standard curve. The efficiency should be between 90% and 110%.

Data Presentation

The following table summarizes the reported in vivo effects of this compound on various biochemical parameters. This data is compiled from a study investigating the neuroprotective effects of this compound in a rotenone-induced rat model of Parkinson's disease.[5][6]

ParameterTreatment GroupResult
Antioxidant Enzymes
Superoxide Dismutase (SOD)Rotenone (B1679576) + this compound (10 & 20 mg/kg)Significant increase compared to rotenone alone[5]
Glutathione (GSH)Rotenone + this compound (10 & 20 mg/kg)Significant increase compared to rotenone alone[5]
Malondialdehyde (MDA)Rotenone + this compound (10 & 20 mg/kg)Significant decrease compared to rotenone alone[5]
Catalase (CAT)Rotenone + this compound (10 & 20 mg/kg)Significant increase compared to rotenone alone[5]
Neuroinflammatory Cytokines
Interleukin-6 (IL-6)Rotenone + this compound (10 & 20 mg/kg)Significant decrease compared to rotenone alone[5][7]
Interleukin-1β (IL-1β)Rotenone + this compound (10 & 20 mg/kg)Significant decrease compared to rotenone alone[5][7]
Tumor Necrosis Factor-α (TNF-α)Rotenone + this compound (10 & 20 mg/kg)Significant decrease compared to rotenone alone[5][7]
Nuclear Factor kappa B (NF-κB)Rotenone + this compound (10 & 20 mg/kg)Significant decrease compared to rotenone alone[5][7]
Neurotransmitter Levels
DopamineRotenone + this compound (10 & 20 mg/kg)Significant increase compared to rotenone alone[5]
Serotonin (5-HT)Rotenone + this compound (10 & 20 mg/kg)Significant increase compared to rotenone alone[5]
5-HIAARotenone + this compound (10 & 20 mg/kg)Significant increase compared to rotenone alone[5]
DOPACRotenone + this compound (10 & 20 mg/kg)Significant decrease compared to rotenone alone[5]
HVARotenone + this compound (10 & 20 mg/kg)Significant decrease compared to rotenone alone[5]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Complete cell culture medium (phenol red-free recommended)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete, phenol red-free cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot for VEGFR2 and MAPK Signaling

This protocol details the steps to analyze the effect of this compound on the phosphorylation of VEGFR2 and downstream MAPK pathway proteins (ERK, p38).

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped and re-probed with the respective antibodies.

qPCR for VEGF mRNA Expression

This protocol describes how to measure changes in the mRNA expression of Vascular Endothelial Growth Factor (VEGF) in response to this compound treatment.

Materials:

  • This compound

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for VEGF and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound or vehicle control as described for the Western blot protocol.

    • Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA.

  • RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/280 and A260/230 ratios).

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either VEGF or the reference gene, and the diluted cDNA.

    • Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both VEGF and the reference gene in each sample.

    • Calculate the relative expression of VEGF mRNA using the ΔΔCt method, normalizing to the reference gene and comparing the this compound-treated samples to the vehicle control.

Visualizations

This compound Troubleshooting Workflow

cluster_compound Compound Issues cluster_assay Assay-Specific Issues cluster_cells Cell Culture Variables Inconsistent_Results Inconsistent this compound Experiment Results Check_Compound Check this compound Solubility & Stability Inconsistent_Results->Check_Compound Check_Assay Review Assay Protocol Inconsistent_Results->Check_Assay Check_Cells Evaluate Cell Health & Culture Inconsistent_Results->Check_Cells Prep_Stock Prepare Fresh Stock in DMSO Check_Compound->Prep_Stock Cell_Free_Control Run Cell-Free Control Check_Compound->Cell_Free_Control Viability_Assay Cell Viability Assay (e.g., MTT) Check_Assay->Viability_Assay Western_Blot Western Blot Check_Assay->Western_Blot qPCR qPCR Check_Assay->qPCR Contamination Check for Contamination Check_Cells->Contamination Passage_Number Verify Low Passage Number Check_Cells->Passage_Number Confluency Standardize Cell Confluency Check_Cells->Confluency Dilution Dilute Immediately Before Use Prep_Stock->Dilution Precipitation Inspect for Precipitation Dilution->Precipitation Media_Interference Media_Interference Viability_Assay->Media_Interference Media Interference? (Phenol Red, FBS) Loading_Control Loading_Control Western_Blot->Loading_Control Check Loading Control Antibody_Opt Antibody_Opt Western_Blot->Antibody_Opt Optimize Antibody Concentration RNA_Quality RNA_Quality qPCR->RNA_Quality Assess RNA Integrity Primer_Efficiency Primer_Efficiency qPCR->Primer_Efficiency Validate Primer Efficiency

Caption: Troubleshooting inconsistent this compound experiments.

This compound's Effect on the VEGFR2 Signaling Pathway

cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation This compound This compound This compound->P_VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K MAPK_Pathway MAPK Pathway (ERK, p38) PLCg->MAPK_Pathway Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Migration, Angiogenesis MAPK_Pathway->Cell_Response Akt->Cell_Response

Caption: this compound inhibits VEGFR2 signaling.

Experimental Workflow for Assessing this compound's Anti-Angiogenic Activity

cluster_protein Protein Level cluster_gene Gene Level Start Start: Treat Cells with This compound Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Protein_Analysis Protein Analysis (Western Blot) Start->Protein_Analysis Gene_Expression Gene Expression Analysis (qPCR) Start->Gene_Expression End End: Evaluate Anti-Angiogenic Effects Cell_Viability->End Protein_Analysis->End pVEGFR2 Measure p-VEGFR2 Protein_Analysis->pVEGFR2 pERK Measure p-ERK Protein_Analysis->pERK Gene_Expression->End VEGF_mRNA Measure VEGF mRNA Gene_Expression->VEGF_mRNA

References

Validation & Comparative

Barbigerone vs. Quercetin: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent neuroprotective agents is a paramount objective. In this context, two flavonoid compounds, Barbigerone and Quercetin, have emerged as promising candidates owing to their antioxidant and anti-inflammatory properties. This guide provides a comprehensive comparison of their neuroprotective effects, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Neuroprotective Properties

FeatureThis compoundQuercetin
Primary Mechanisms Antioxidant, Anti-inflammatory, Anti-apoptoticAntioxidant, Anti-inflammatory, Anti-apoptotic, Autophagy induction, Sirtuin activation
Key Signaling Pathways Modulates NF-κBNrf2-ARE, PI3K/Akt, NF-κB, MAPK
Evidence Level Preclinical (in vivo rodent models)Extensive Preclinical (in vitro and in vivo), some human studies
Bioavailability Under investigationLow, but metabolites are active

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the efficacy of this compound and Quercetin in mitigating key markers of neurodegeneration.

Table 1: Effects on Oxidative Stress Markers
CompoundModelDosageMDA LevelsGSH LevelsSOD ActivityCAT ActivityReference
This compound 3-NPA-induced Huntington's model (rats)10 & 20 mg/kgSignificantly reduced (P < 0.0001)Significantly enhancedSignificantly enhancedSignificantly enhanced[1][2]
This compound Rotenone-induced Parkinson's model (rats)10 & 20 mg/kgMarkedly diminished (p < 0.001)Markedly increased (p < 0.01; p < 0.001)Markedly increased (p < 0.01; p < 0.001)Markedly increased (p < 0.001)[3]
Quercetin Rotenone-induced Parkinson's model (rats)25 mg/kgSignificantly reducedSignificantly increased--[4]
Quercetin MPTP-induced Parkinson's model (rats)Not specifiedReduced---[5]

MDA: Malondialdehyde (marker of lipid peroxidation); GSH: Glutathione (endogenous antioxidant); SOD: Superoxide Dismutase; CAT: Catalase.

Table 2: Effects on Pro-inflammatory Cytokines
CompoundModelDosageTNF-α LevelsIL-1β LevelsIL-6 LevelsNF-κB LevelsReference
This compound Rotenone-induced Parkinson's model (rats)10 & 20 mg/kgMarkedly reduced (p < 0.001)Markedly reduced (p < 0.001)Markedly reduced (p < 0.001)Lowered (p < 0.05; p < 0.01)[3][6]
This compound LPS-induced memory deficit (rats)Not specifiedBeneficially affectedBeneficially affected-Potent interaction, high binding affinity[7][8]
Quercetin LPS-induced neuroinflammation (mice)30 mg/kgReduced productionReduced productionReduced productionDownregulated[4][9][10]
Quercetin Rotenone-induced Parkinson's model (rats)25 mg/kgSignificantly reducedSignificantly reducedSignificantly reduced-[4]

TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1beta; IL-6: Interleukin-6; NF-κB: Nuclear Factor kappa B.

Table 3: Effects on Apoptotic and Neurotrophic Factors
CompoundModelDosageCaspase-3 LevelsCaspase-9 LevelsBDNF LevelsReference
This compound 3-NPA-induced Huntington's model (rats)Not specifiedEffectively attenuatedEffectively attenuatedUpregulated[1][2]
Quercetin Various neurodegenerative modelsNot specified--Increased expression[11]

Caspase-3 & -9: Key executioner and initiator caspases in apoptosis; BDNF: Brain-Derived Neurotrophic Factor.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and Quercetin are mediated through the modulation of complex intracellular signaling pathways.

This compound's Neuroprotective Signaling

This compound primarily exerts its effects through the attenuation of oxidative stress and neuroinflammation. It has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[3][6]

Barbigerone_Pathway Neurotoxic_Insult Neurotoxic Insult (e.g., Rotenone (B1679576), 3-NPA) ROS_Inflammation ↑ Oxidative Stress ↑ Neuroinflammation Neurotoxic_Insult->ROS_Inflammation NFkB NF-κB Activation ROS_Inflammation->NFkB Apoptosis ↑ Apoptosis (Caspase-3, -9) ROS_Inflammation->Apoptosis Proinflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Neuronal_Damage Neuronal Damage & Cell Death Proinflammatory_Cytokines->Neuronal_Damage Apoptosis->Neuronal_Damage This compound This compound This compound->ROS_Inflammation Inhibits This compound->NFkB Inhibits Antioxidant_Enzymes ↑ Antioxidant Enzymes (GSH, SOD, CAT) This compound->Antioxidant_Enzymes Promotes BDNF ↑ BDNF This compound->BDNF Promotes

Caption: this compound's neuroprotective mechanism.

Quercetin's Multi-Targeted Neuroprotective Pathways

Quercetin's neuroprotective actions are more extensively characterized and involve a broader range of signaling cascades. It is a known activator of the Nrf2-ARE pathway, a critical regulator of endogenous antioxidant responses.[12][13] Additionally, it modulates the PI3K/Akt survival pathway and inhibits inflammatory pathways like NF-κB and MAPK.[11][14][15]

Quercetin_Pathway cluster_inflammation Inflammatory Response Quercetin Quercetin Nrf2 Nrf2 Activation Quercetin->Nrf2 Activates PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Activates NFkB_MAPK NF-κB & MAPK Pathways Quercetin->NFkB_MAPK Inhibits Neuroinflammation ↓ Neuroinflammation Quercetin->Neuroinflammation Inhibits Neuroprotection Neuroprotection ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (GSH, SOD, HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Neuroprotection Neuronal_Survival ↑ Neuronal Survival ↓ Apoptosis PI3K_Akt->Neuronal_Survival Neuronal_Survival->Neuroprotection

Caption: Quercetin's multi-pathway neuroprotection.

Experimental Protocols

The data presented in this guide are derived from established preclinical models of neurodegenerative diseases. The following provides an overview of the methodologies employed in the cited studies.

In Vivo Rodent Models of Neurodegeneration
  • Rotenone-Induced Parkinson's Disease Model:

    • Animal Model: Adult Wistar rats.[3]

    • Induction: Rats are treated with rotenone (e.g., 0.5 mg/kg/day, subcutaneously for 28 days) to induce dopaminergic neurodegeneration, mimicking features of Parkinson's disease.[3]

    • Treatment: this compound (10 and 20 mg/kg/day) or Quercetin is administered orally for a specified period, often commencing prior to rotenone induction.[3]

    • Assessments:

      • Behavioral Tests: Rotarod test, catalepsy, akinesia, and open-field test to assess motor deficits.[3]

      • Biochemical Analysis: Post-euthanasia, brain tissues (e.g., striatum) are collected to measure levels of oxidative stress markers (MDA, GSH, SOD, CAT), neurotransmitters, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, NF-κB) using techniques like ELISA.[3]

  • 3-Nitropropionic Acid (3-NPA)-Induced Huntington's Disease Model:

    • Animal Model: Adult male Wistar rats.[2]

    • Induction: 3-NPA is administered to induce striatal neurodegeneration, a key pathological feature of Huntington's disease.[2]

    • Treatment: this compound is administered at varying doses.[2]

    • Assessments:

      • Behavioral Tests: Grip strength, rotarod test, and narrow beam walk to evaluate motor coordination.[1]

      • Biochemical Assays: Measurement of oxidative stress markers, neurotransmitter levels, and apoptotic factors (caspase-3, caspase-9) in brain homogenates.[1][2]

      • Histopathology: Examination of striatal architecture to assess neurodegeneration.[1][2]

Experimental Workflow for Preclinical Neuroprotective Studies

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Wistar Rats) Grouping Randomization into Groups (Control, Disease Model, Treatment) Animal_Model->Grouping Induction Induction of Neurodegeneration (e.g., Rotenone, 3-NPA) Grouping->Induction Treatment Compound Administration (this compound or Quercetin) Grouping->Treatment Behavioral_Tests Behavioral Assessments Induction->Behavioral_Tests Treatment->Behavioral_Tests Sacrifice Euthanasia and Tissue Collection Behavioral_Tests->Sacrifice Biochemical Biochemical & Molecular Analysis (ELISA, Western Blot) Sacrifice->Biochemical Histology Histopathological Examination Sacrifice->Histology Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histology->Data_Analysis

Caption: General workflow for in vivo studies.

Conclusion

Both this compound and Quercetin demonstrate significant neuroprotective potential in preclinical models, primarily through their antioxidant and anti-inflammatory activities. Quercetin is a more extensively studied compound with a broader, well-defined range of molecular targets and signaling pathways. This compound, while less studied, shows comparable efficacy in reducing oxidative stress and neuroinflammation in rodent models of Parkinson's and Huntington's diseases.

For researchers and drug development professionals, Quercetin represents a benchmark natural compound with a wealth of available data. This compound, on the other hand, is an emerging candidate that warrants further investigation, particularly concerning its bioavailability, long-term safety, and efficacy in a wider array of neurodegenerative models. Direct, head-to-head comparative studies would be invaluable in definitively positioning these two promising neuroprotective agents in the therapeutic landscape.

References

Barbigerone vs. Levodopa in Parkinson's Disease Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of barbigerone and levodopa (B1675098) in preclinical animal models of Parkinson's disease (PD). While direct head-to-head studies are limited, this document synthesizes available data from separate studies to offer insights into their respective mechanisms and therapeutic potential. The information is presented to aid researchers and professionals in drug development in understanding the current landscape of these two compounds in PD research.

Executive Summary

Levodopa, the current gold standard for treating motor symptoms of Parkinson's disease, functions by replenishing dopamine (B1211576) levels in the brain.[1][2][3] this compound, a natural pyranoisoflavone, has demonstrated neuroprotective effects in a rotenone-induced rat model of PD, primarily through antioxidant and anti-inflammatory actions.[4][5][6] This guide will compare the experimental data on the efficacy of this compound in a rotenone-induced PD rat model with data on levodopa from a similar, though not identical, model. The key distinction lies in their mechanisms: levodopa offers symptomatic relief by dopamine replacement, while this compound appears to target the underlying neuroinflammatory and oxidative stress pathways.

Experimental Protocols

The following sections detail the methodologies used in the key studies referenced in this guide. It is crucial to note the differences in the experimental designs, particularly the method of rotenone (B1679576) administration and the treatment regimens, when comparing the outcomes.

This compound in a Rotenone-Induced Parkinson's Disease Rat Model

This protocol is based on the study by Alharthy et al. (2023).[4][5][6][7]

  • Animal Model: Adult Wistar rats (8 weeks old, weighing approximately 180 ± 20 g) were used.[4][5]

  • Induction of Parkinson's Disease: Parkinsonism was induced by subcutaneous (s.c.) injections of rotenone at a dose of 0.5 mg/kg/day for 28 consecutive days.[4][5][6][7]

  • Treatment Groups:

    • Normal Control: Received saline (5 mL/kg).[5]

    • Rotenone Control: Received rotenone (0.5 mg/kg/day, s.c.).[4][5]

    • This compound Group 1: Received this compound (10 mg/kg/day) one hour prior to rotenone administration for 28 days.[4][5][7]

    • This compound Group 2: Received this compound (20 mg/kg/day) one hour prior to rotenone administration for 28 days.[4][5][7]

  • Assessments: Behavioral tests were conducted on the 29th day, after which the animals were sacrificed for biochemical analysis.[4][5]

    • Behavioral Parameters: Rotarod test, catalepsy, akinesia, and open-field test.[4][5][6]

    • Biochemical Parameters: Levels of antioxidant enzymes (superoxide dismutase, glutathione, malondialdehyde, and catalase), neurotransmitters (dopamine, 5-hydroxyindoleacetic acid, serotonin, dihydroxyphenylacetic acid, and homovanillic acid), and neuroinflammatory cytokines (interleukin (IL)-1β, tumor necrosis factor-α, nuclear factor kappa B, and IL-6) were measured.[6][7]

Levodopa in a Rotenone-Induced Parkinson's Disease Rat Model

This protocol is based on a study investigating neurobehavioural changes in a hemiparkinsonian rat model.[8]

  • Animal Model: Male Wistar albino rats were used.

  • Induction of Parkinson's Disease: A unilateral lesion was induced by stereotaxic injection of rotenone (25 μg in 1 μl) into two sites of the striatum.[8]

  • Treatment Groups:

    • Sham Control: Received vehicle injection into the striatum.[8]

    • Rotenone Lesioned: Received rotenone injection.[8]

    • Levodopa Treated: Rotenone-lesioned animals were treated with Levodopa (L-Dopa) at 10 mg/kg (i.p.) daily for 10 days, starting on day 21 post-lesion. Benserazide hydrochloride (a peripheral decarboxylase inhibitor) was administered 30 minutes prior to L-Dopa.[8]

  • Assessments:

    • Behavioral Parameters: Motor performance was assessed.[8]

Data Presentation: this compound vs. Levodopa

The following tables summarize the quantitative data from the respective studies. Direct comparison should be made with caution due to the differing experimental protocols.

Table 1: Effects on Motor Function
ParameterRotenone ControlThis compound (10 mg/kg)This compound (20 mg/kg)Levodopa (10 mg/kg)
Rotarod Test (fall latency in seconds) Significantly decreasedSignificantly increased vs. RotenoneMore significantly increased vs. RotenoneMotor deficits were reversed
Catalepsy (time in seconds) Significantly increasedSignificantly decreased vs. RotenoneMore significantly decreased vs. RotenoneNot Reported
Akinesia (immobility time in seconds) Significantly increasedSignificantly decreased vs. RotenoneMore significantly decreased vs. RotenoneNot Reported
Open-Field Test (activity counts) Significantly decreasedSignificantly increased vs. RotenoneMore significantly increased vs. RotenoneNot Reported

Data for this compound is qualitative based on the provided search results. Levodopa data is also presented qualitatively as "motor deficits were reversed".

Table 2: Effects on Neurotransmitters and Metabolites
NeurochemicalRotenone ControlThis compound (10 mg/kg)This compound (20 mg/kg)
Dopamine Sharp declineIncreasedMore significantly increased
DOPAC (dihydroxyphenylacetic acid) IncreasedDecreasedMore significantly decreased
HVA (homovanillic acid) IncreasedDecreasedMore significantly decreased
Serotonin (5-HT) Not specifiedIncreasedIncreased
5-HIAA (5-hydroxyindoleacetic acid) Not specifiedIncreasedIncreased

Levodopa's primary function is to increase dopamine levels, though specific quantitative data from a comparable rotenone model was not available in the initial search results.

Table 3: Effects on Oxidative Stress and Neuroinflammation
MarkerRotenone ControlThis compound (10 mg/kg)This compound (20 mg/kg)
Oxidative Stress Markers (e.g., MDA) IncreasedDecreasedMore significantly decreased
Antioxidant Enzymes (e.g., SOD, CAT, GSH) DecreasedIncreasedMore significantly increased
Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) UpregulatedAttenuatedMore significantly attenuated
NF-κB UpregulatedAttenuatedMore significantly attenuated

Data on the direct effects of Levodopa on these specific oxidative stress and neuroinflammatory markers in a rotenone model was not available in the initial search results.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for this compound and levodopa, as well as a generalized experimental workflow for a preclinical Parkinson's disease study.

Barbigerone_Signaling_Pathway Rotenone Rotenone Mitochondrial_Dysfunction Mitochondrial Dysfunction (Complex I Inhibition) Rotenone->Mitochondrial_Dysfunction ROS Increased ROS (Oxidative Stress) Mitochondrial_Dysfunction->ROS Neuroinflammation Neuroinflammation ROS->Neuroinflammation Neuronal_Damage Dopaminergic Neuronal Damage ROS->Neuronal_Damage Cytokines ↑ IL-6, IL-1β, TNF-α ↑ NF-κB Neuroinflammation->Cytokines Cytokines->Neuronal_Damage This compound This compound Antioxidant Antioxidant Effects (↑ SOD, CAT, GSH) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Effects This compound->Anti_inflammatory Neuroprotection Neuroprotection Antioxidant->ROS Inhibits Anti_inflammatory->Neuroinflammation Inhibits Neuroprotection->Neuronal_Damage Prevents

Caption: Proposed neuroprotective mechanism of this compound.

Levodopa_Signaling_Pathway Levodopa Levodopa (L-DOPA) BBB Blood-Brain Barrier Levodopa->BBB Crosses AADC Aromatic L-amino acid decarboxylase (AADC) BBB->AADC Brain Brain Dopamine Dopamine AADC->Dopamine Converts to Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Activates Symptom_Relief Symptomatic Relief of Motor Symptoms Dopamine_Receptors->Symptom_Relief PD_Pathology Parkinson's Disease (Dopamine Deficiency) PD_Pathology->Symptom_Relief Addresses

Caption: Mechanism of action of Levodopa.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Group_Allocation Group Allocation (Control, Toxin, Treatment) Animal_Acclimatization->Group_Allocation PD_Induction Induction of Parkinson's Disease (e.g., Rotenone Administration) Group_Allocation->PD_Induction Treatment_Administration Drug Administration (this compound or Levodopa) PD_Induction->Treatment_Administration Behavioral_Assessment Behavioral Assessments (e.g., Rotarod, Open Field) Treatment_Administration->Behavioral_Assessment Sacrifice_Tissue_Collection Sacrifice and Tissue Collection Behavioral_Assessment->Sacrifice_Tissue_Collection Biochemical_Analysis Biochemical Analysis (Neurotransmitters, Cytokines) Sacrifice_Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: Generalized experimental workflow.

Conclusion

The available preclinical data suggests that this compound and levodopa have distinct but potentially complementary roles in the management of Parkinson's disease. Levodopa remains a cornerstone for symptomatic treatment by directly addressing the dopamine deficit.[1][2][3] this compound, on the other hand, shows promise as a neuroprotective agent by targeting the underlying oxidative stress and neuroinflammation that contribute to the progression of the disease.[4][5][6]

It is important to emphasize that this comparison is based on data from separate studies with different methodologies. Future research involving direct, head-to-head comparisons of this compound and levodopa in the same animal model of Parkinson's disease is warranted to provide a more definitive assessment of their relative and combined therapeutic efficacy. Such studies would be invaluable for guiding the development of novel therapeutic strategies for this debilitating neurodegenerative disorder.

References

Harnessing LC-MS/MS for the Elucidation of Barbigerone Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in the therapeutic potential of natural compounds necessitates a deep understanding of their metabolic fate within biological systems. Barbigerone, a pyranoisoflavone with promising pharmacological activities, is one such compound whose metabolic profile remains largely unexplored. This guide provides a comprehensive overview of utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification of this compound metabolites. It objectively compares this technique with other analytical approaches and presents supporting experimental frameworks derived from studies on analogous flavonoid compounds.

Comparative Analysis of Analytical Techniques

The identification and characterization of drug metabolites are pivotal in drug discovery and development. While several analytical techniques can be employed, LC-MS/MS stands out for its sensitivity and selectivity, particularly for complex biological matrices.

FeatureLC-MS/MSNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Sensitivity High (picogram to femtogram)Low (microgram to milligram)High (picogram)
Selectivity HighModerateHigh
Structural Information Provides molecular weight and fragmentation data for structural inference.Provides detailed structural information for unambiguous identification.Provides molecular weight and fragmentation patterns.
Sample Throughput HighLowModerate
Sample Preparation Relatively simple, often involving protein precipitation and filtration.Can be complex, requiring extensive purification.Requires derivatization for non-volatile compounds, which can be time-consuming.
Matrix Effects Susceptible to ion suppression or enhancement.Less susceptible to matrix effects.Can be affected by matrix interference.
Primary Application Ideal for initial screening, identification, and quantification of metabolites in complex mixtures.Gold standard for de novo structural elucidation of purified metabolites.Suitable for volatile and thermally stable metabolites.

Table 1: Comparison of Analytical Techniques for Metabolite Identification. This table highlights the key performance characteristics of LC-MS/MS in comparison to NMR and GC-MS for the analysis of drug metabolites.

Experimental Protocol: In Vitro Metabolism of this compound

The following protocol outlines a typical in vitro experiment to generate this compound metabolites using rat liver microsomes, a common model for studying drug metabolism. This protocol is based on established methods for flavonoid metabolism studies[1][2].

1. Materials and Reagents:

  • This compound

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine rat liver microsomes, phosphate buffer, and the this compound stock solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to precipitate proteins.

  • Collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

The following are general LC-MS/MS parameters suitable for the analysis of this compound and its potential metabolites, adapted from methods used for isoflavone (B191592) analysis[3][4][5][6].

  • Liquid Chromatography (LC) System:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used for the separation of flavonoids and their metabolites[6].

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 30 - 40°C

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to achieve comprehensive detection of metabolites[7].

    • Scan Mode: Full scan for initial metabolite screening and product ion scan (tandem MS) for structural elucidation.

    • Collision Energy: Optimized for each potential metabolite to generate informative fragment ions.

Visualization of Experimental Workflow and Metabolic Pathways

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the predicted metabolic pathways of this compound.

experimental_workflow cluster_sample_prep In Vitro Incubation cluster_analysis Analysis cluster_data_processing Data Interpretation This compound This compound Incubation_Mix Incubation (37°C) This compound->Incubation_Mix Quenching Quenching Incubation_Mix->Quenching Reaction Termination (ACN) RLM Rat Liver Microsomes RLM->Incubation_Mix NADPH NADPH NADPH->Incubation_Mix Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Supernatant->LCMS LC-MS/MS Analysis Data_Analysis Data_Analysis LCMS->Data_Analysis Metabolite Profiling Identification Metabolite Identification Data_Analysis->Identification Structural Elucidation metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylated Metabolites This compound->Hydroxylation CYP450 Demethylation Demethylated Metabolites This compound->Demethylation CYP450 Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation UGTs Demethylation->Glucuronidation UGTs

References

Validating Barbigerone's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the cellular target engagement of Barbigerone, a natural compound with demonstrated antioxidant, anti-inflammatory, and neuroprotective properties. While the precise molecular targets of this compound are still under investigation, current research points towards its modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

This document outlines experimental strategies to identify and confirm the direct molecular targets of this compound within these pathways and offers a comparative analysis with known inhibitors and activators.

Potential Target Pathways and Validation Strategies

Based on existing literature, three primary pathways are implicated in the mechanism of action of this compound. Validating direct target engagement within these pathways is crucial for its development as a therapeutic agent.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and stress responses. Some studies suggest that this compound may exert its anti-proliferative effects through inhibition of this pathway.

  • Western Blot Analysis of MAPK Phosphorylation: A foundational method to assess the effect of this compound on MAPK signaling is to measure the phosphorylation status of key kinases in the cascade (e.g., p38, ERK1/2) in cell lysates treated with the compound. A reduction in phosphorylation would indicate an inhibitory effect upstream.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to a specific kinase in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile, which can be detected by Western blotting or mass spectrometry.

  • In Vitro Kinase Assay: To confirm direct inhibition, purified MAPK pathway kinases can be incubated with this compound and ATP, followed by measurement of substrate phosphorylation.

The following table compares the effects of this compound on MAPK signaling with a known p38 MAPK inhibitor, SB239063.

CompoundTarget/PathwayAssayCell LineObserved EffectQuantitative Data (IC₅₀/EC₅₀)
This compound MAPK PathwayWestern BlotNot specifiedReduced phosphorylation of p38 MAPK[1]Not available
SB239063 p38 MAPKWestern BlotMouse LungDecreased phosphorylation of p38 MAPK[1]Not specified in the provided text
Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to reduce the levels of pro-inflammatory cytokines, suggesting it may inhibit NF-κB signaling. Molecular docking studies also indicate a potent interaction with NF-κB.

  • NF-κB Reporter Assay: Cells transfected with a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element can be used to quantify the effect of this compound on NF-κB transcriptional activity. A decrease in reporter signal upon stimulation (e.g., with TNF-α) would indicate inhibition.

  • Immunofluorescence Microscopy: This technique can be used to visualize the subcellular localization of NF-κB subunits (e.g., p65). In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus. This compound's ability to prevent this translocation would be evidence of pathway inhibition.

  • Western Blot for IκBα Phosphorylation and Degradation: The phosphorylation and subsequent degradation of the inhibitory protein IκBα is a key step in NF-κB activation. Western blotting can be used to assess this compound's effect on these events.

This table compares the inhibitory effects of this compound on the NF-κB pathway with a known IKKβ inhibitor, ML120B.

CompoundTarget/PathwayAssayCell LineObserved EffectQuantitative Data (IC₅₀)
This compound NF-κB PathwayMolecular Docking-Potent interaction with NF-κB[2]Not available
ML120B IKKβIκBα Kinase Complex Assay-Potent, selective, reversible, and ATP-competitive inhibitor of IKKβ[3]60 nM[3]
ML120B NF-κB SignalingWestern BlotHuman fibroblast-like synoviocytesInhibits TNFα-stimulated IκBα phosphorylation and degradation[3]~1 µM for inhibition of IL-1β-induced matrix metalloproteinase production in human chondrocytes[3]
Nrf2/KEAP1 Pathway

The Nrf2 pathway is the master regulator of the antioxidant response. This compound's strong antioxidant properties suggest it may activate this pathway, potentially by interacting with KEAP1, the negative regulator of Nrf2.

  • Nrf2 Nuclear Translocation Assay: The activation of the Nrf2 pathway involves the translocation of Nrf2 from the cytoplasm to the nucleus. This can be quantified by Western blot analysis of nuclear and cytoplasmic fractions or by immunofluorescence microscopy.

  • Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes: Upon nuclear translocation, Nrf2 induces the expression of antioxidant genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). qRT-PCR can be used to measure the mRNA levels of these genes in cells treated with this compound.

  • KEAP1-Nrf2 Interaction Assay: To determine if this compound directly disrupts the interaction between KEAP1 and Nrf2, a protein-protein interaction assay such as a fluorescence polarization (FP) or an enzyme-linked immunosorbent assay (ELISA) can be employed using purified proteins.

This table compares the potential Nrf2-activating effects of this compound with a known KEAP1-Nrf2 interaction inhibitor.

CompoundTarget/PathwayAssayCell LineObserved EffectQuantitative Data (EC₅₀/KD)
This compound Antioxidant EnzymesBiochemical AssaysRat brainIncreased levels of SOD, CAT, and GSH[4]Not available
Compound 2 (from Jiang et al., 2014) KEAP1-Nrf2 InteractionFluorescence Polarization-Disrupts Nrf2-Keap1 interaction[5]EC₅₀ of 28.6 nM[5]
Compound 2 (from Jiang et al., 2014) KEAP1 Binding--Potent binding to KEAP1[5]KD of 3.59 nM[5]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol provides a general workflow for performing a CETSA experiment to validate the binding of this compound to a target protein.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the samples by Western blotting using an antibody specific for the putative target protein.

    • Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

NF-κB Reporter Assay Protocol

This protocol outlines the steps for a luciferase-based NF-κB reporter assay.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) in a multi-well plate.

    • Transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.

  • Compound Treatment and Stimulation:

    • After 24-48 hours of transfection, treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a defined period (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of NF-κB inhibition by this compound relative to the stimulated control.

Nrf2 Nuclear Translocation Western Blot Protocol

This protocol describes how to assess Nrf2 nuclear translocation.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at various concentrations or a vehicle control for a specified time.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest and wash the cells.

    • Perform subcellular fractionation using a commercial kit or a standard protocol to separate the nuclear and cytoplasmic extracts.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions.

    • Resolve equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against Nrf2. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions.

  • Data Analysis:

    • Quantify the band intensities for Nrf2 in both fractions.

    • An increase in the nuclear-to-cytoplasmic ratio of Nrf2 in this compound-treated cells compared to the control indicates activation of the pathway.

Visualizations

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, Stress Receptor Receptor Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK p38/ERK MEK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors This compound This compound This compound->MAPK Inhibition? SB239063 SB239063 SB239063->MAPK Inhibition Gene_Expression Cell Proliferation, Inflammation Transcription_Factors->Gene_Expression

Caption: MAPK Signaling Pathway and Potential Inhibition by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α, IL-1β TNFR Receptor TNFa->TNFR IKK_Complex IKK Complex TNFR->IKK_Complex IkBa_NFkB IκBα-NF-κB IKK_Complex->IkBa_NFkB P IkBa_P P-IκBα IkBa_NFkB->IkBa_P Proteasome Proteasome IkBa_P->Proteasome Degradation NFkB_active NF-κB IkBa_P->NFkB_active NFkB_nuc NF-κB NFkB_active->NFkB_nuc This compound This compound This compound->IKK_Complex Inhibition? ML120B ML120B ML120B->IKK_Complex Inhibition Gene_Expression Inflammatory Genes NFkB_nuc->Gene_Expression

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress KEAP1_Nrf2 KEAP1-Nrf2 Oxidative_Stress->KEAP1_Nrf2 Inhibition Ub Ubiquitination KEAP1_Nrf2->Ub Nrf2_free Nrf2 KEAP1_Nrf2->Nrf2_free Proteasome Proteasome Ub->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc This compound This compound This compound->KEAP1_Nrf2 Activation? KEAP1_Inhibitor KEAP1 Inhibitor KEAP1_Inhibitor->KEAP1_Nrf2 Inhibition ARE ARE Nrf2_nuc->ARE Gene_Expression Antioxidant Genes (HO-1, NQO1) ARE->Gene_Expression

Caption: Nrf2/KEAP1 Pathway and Potential Activation by this compound.

Experimental_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_Reporter Reporter Assay (e.g., NF-κB) cluster_Translocation Nuclear Translocation Assay (e.g., Nrf2) CETSA_1 Cell Treatment (this compound) CETSA_2 Heat Shock CETSA_1->CETSA_2 CETSA_3 Cell Lysis CETSA_2->CETSA_3 CETSA_4 Centrifugation CETSA_3->CETSA_4 CETSA_5 Western Blot CETSA_4->CETSA_5 Reporter_1 Cell Transfection (Reporter Plasmid) Reporter_2 Compound Treatment & Stimulation Reporter_1->Reporter_2 Reporter_3 Cell Lysis Reporter_2->Reporter_3 Reporter_4 Luminometry Reporter_3->Reporter_4 Trans_1 Cell Treatment Trans_2 Subcellular Fractionation Trans_1->Trans_2 Trans_3 Western Blot (Nuclear & Cyto) Trans_2->Trans_3

Caption: Key Experimental Workflows for Target Engagement Validation.

References

Comparative analysis of Barbigerone's antioxidant capacity with Trolox

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antioxidant Capacity of Barbigerone and Trolox

In the field of antioxidant research, the identification and characterization of novel antioxidant compounds are of significant interest. This guide provides a comparative analysis of the antioxidant capacity of this compound, a naturally occurring pyranoisoflavone, and Trolox, a water-soluble analog of vitamin E widely used as an antioxidant standard. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's antioxidant potential relative to a well-established benchmark.

Quantitative Analysis of Antioxidant Capacity

Table 1: Antioxidant Activity of this compound

Assay/ModelKey FindingsReference
Rotenone-induced Parkinson's disease rat modelThis compound (10 and 20 mg/kg) significantly decreased malondialdehyde (MDA) and nitrite (B80452) levels, and attenuated the decrease in superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT) activities.[1]
Streptozotocin-induced diabetic ratsThis compound administration dose-dependently decreased MDA levels and restored the activities of antioxidant enzymes (SOD, GSH, Catalase).[2]
Lipopolysaccharide-induced memory deficit in ratsThis compound exhibited beneficial effects on oxidative stress markers.[3]

Table 2: Trolox as a Reference Antioxidant

AssayRole of TroloxKey CharacteristicsReference
Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS AssayUsed as the standard for measuring the antioxidant strength of other compounds. Results are expressed in Trolox Equivalents (TE).Water-soluble, allowing for its use in a wide range of biochemical assays.[4]
DPPH (2,2-diphenyl-1-picrylhydrazyl) AssayCommonly used as a positive control to validate the assay's performance.Scavenges free radicals by donating a hydrogen atom from the hydroxyl group of its chromanol ring.[5][6]
Oxygen Radical Absorbance Capacity (ORAC) AssayUtilized as a standard to quantify the antioxidant capacity of various substances.Effective against peroxyl radicals.[7]

Experimental Protocols

A variety of in vitro and in vivo methods are employed to assess antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward method.

DPPH Radical Scavenging Assay Protocol

This protocol outlines the general steps for determining the free radical scavenging activity of a compound like this compound, often with Trolox used as a standard for comparison.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the antioxidant activity of the sample.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compound (e.g., this compound)

  • Standard antioxidant (e.g., Trolox, Ascorbic acid)

  • Spectrophotometer or microplate reader

  • Pipettes

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[8]

  • Preparation of Test Samples and Standard: Prepare a series of dilutions of the test compound (this compound) and the standard (Trolox) in the same solvent.[6]

  • Reaction Mixture: Add a specific volume of the DPPH solution to each dilution of the test sample and the standard. A blank sample containing only the solvent and the DPPH solution is also prepared.[9]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8]

  • Absorbance Measurement: The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer or microplate reader.[6]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank (DPPH solution without the sample).

    • A_sample is the absorbance of the reaction mixture containing the sample.

  • IC50 Value Determination: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Visualizing Experimental and Biological Pathways

Experimental Workflow for DPPH Assay

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Working Solution start->prep_dpph prep_samples Prepare Sample and Standard Dilutions start->prep_samples reaction Mix DPPH with Sample/Standard prep_dpph->reaction prep_samples->reaction incubation Incubate in Dark reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end_node End calculation->end_node Barbigerone_Signaling_Pathway node_stimulus Oxidative Stress (e.g., LPS, Rotenone) node_nfkb NF-κB Activation node_stimulus->node_nfkb activates node_this compound This compound node_this compound->node_nfkb inhibits node_response Reduced Oxidative Damage & Inflammation node_this compound->node_response leads to node_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) node_nfkb->node_cytokines induces node_ros ROS Production node_cytokines->node_ros promotes

References

A Head-to-Head Comparison of Barbigerone with Other Isoflavones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of phytochemical research, isoflavones have garnered significant attention for their potential therapeutic applications. This guide provides a detailed, data-driven comparison of Barbigerone, a naturally occurring pyranoisoflavone, with two other prominent isoflavones, genistein (B1671435) and daidzein (B1669772). The focus is on their antioxidant and anti-inflammatory properties, supported by experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Comparative Overview

FeatureThis compoundGenisteinDaidzein
Chemical Class PyranoisoflavoneIsoflavone (B191592)Isoflavone
Primary Sources Seeds of Tephrosia barbigeriaSoybeans and other legumesSoybeans and other legumes
Key Biological Activities Antioxidant, Anti-inflammatory, Anti-mutagenic, Anti-plasmodial, Lipoxygenase-inhibiting, Antiproliferative[1][2]Antioxidant, Anti-inflammatory, Anticancer, Cardioprotective[3][4][5]Antioxidant, Anti-inflammatory, Neuroprotective, Cardioprotective[6][7]

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory effects of this compound, genistein, and daidzein. It is crucial to note that the experimental conditions in the cited studies are not identical; therefore, direct comparisons of absolute values should be made with caution. The provided context aims to facilitate an objective assessment.

Table 1: Comparative Antioxidant Activity
IsoflavoneModel SystemBiomarkerDosage/ConcentrationObserved EffectReference
This compound Rotenone-induced Parkinson's disease rat modelSuperoxide Dismutase (SOD)10 and 20 mg/kgSignificant increase in SOD activity[8]
Glutathione (B108866) (GSH)10 and 20 mg/kgSignificant increase in GSH levels[8]
Catalase (CAT)10 and 20 mg/kgSignificant increase in CAT activity[8]
Malondialdehyde (MDA)10 and 20 mg/kgSignificant decrease in MDA levels[8]
Genistein SENCAR miceCatalase (CAT)250 ppm in dietSignificant increase in CAT activity in small intestine, liver, and kidney[9]
Superoxide Dismutase (SOD)250 ppm in dietSignificant increase in SOD activity in the skin[9]
Glutathione Peroxidase (GPx)250 ppm in dietSignificant increase in GPx activity in the skin[9]
Daidzein IPEC-J2 cells (in vitro)Catalase (CAT)40 µMPrevention of H₂O₂-induced decrease in CAT activity[10]
Reactive Oxygen Species (ROS)40 µMPrevention of H₂O₂-induced increase in intracellular ROS[10]
Malondialdehyde (MDA)40 µMPrevention of H₂O₂-induced increase in MDA content[10]
Table 2: Comparative Anti-inflammatory Activity
IsoflavoneModel SystemBiomarkerDosage/ConcentrationObserved EffectReference
This compound Rotenone-induced Parkinson's disease rat modelInterleukin-6 (IL-6)10 and 20 mg/kgMarked reduction in IL-6 levels[1]
Interleukin-1β (IL-1β)10 and 20 mg/kgMarked reduction in IL-1β levels[1]
Tumor Necrosis Factor-α (TNF-α)10 and 20 mg/kgMarked reduction in TNF-α levels[1]
Nuclear Factor-κB (NF-κB)10 and 20 mg/kgSignificant reduction in NF-κB levels[1]
Genistein Activated Macrophages (in vitro)Nitric Oxide (NO) Production-Dose-dependent inhibition[11]
iNOS expression-Inhibition[11]
NF-κB Activation-Inhibition[4][11]
STAT-1 Activation-Inhibition[11]
Daidzein LPS-stimulated Hepatocytes (in vitro)Interleukin-1β (IL-1β)100 µM73.8% ± 5.3% reduction[12]
Interleukin-6 (IL-6)100 µM58.8% ± 9.0% reduction[12]
Tumor Necrosis Factor-α (TNF-α)100 µM55.5% ± 7.2% reduction[12]
NF-κB Signaling Pathway-Inhibition[12]

Experimental Protocols

This compound: In Vivo Antioxidant and Anti-inflammatory Activity Assessment

The following protocol is summarized from a study investigating this compound's effects in a rotenone-induced rat model of Parkinson's disease[1][8].

  • Animal Model: Male Wistar rats were used. Parkinson's disease-like symptoms were induced by subcutaneous injection of rotenone (B1679576) (0.5 mg/kg) for 28 days.

  • Treatment Groups:

    • Control group

    • Rotenone-induced group

    • Rotenone + this compound (10 mg/kg, orally)

    • Rotenone + this compound (20 mg/kg, orally)

  • Biochemical Analysis: On the 29th day, animals were sacrificed, and brain tissues were collected for the analysis of:

    • Antioxidant Enzymes: Superoxide dismutase (SOD), glutathione (GSH), catalase (CAT), and malondialdehyde (MDA) levels were measured using established spectrophotometric assays.

    • Neuroinflammatory Cytokines: Levels of Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Nuclear Factor-κB (NF-κB) were quantified using ELISA kits.

Signaling Pathways

The antioxidant and anti-inflammatory effects of these isoflavones are mediated through the modulation of complex signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways involved.

This compound's Neuroprotective Mechanism

This compound has been shown to exert its neuroprotective effects by mitigating oxidative stress and neuroinflammation. It is suggested to inhibit the mitogen-activated protein kinase (MAPK) pathway and reduce the expression of pro-inflammatory cytokines.

Barbigerone_Pathway Rotenone Rotenone Mitochondrial_Dysfunction Mitochondrial Dysfunction Rotenone->Mitochondrial_Dysfunction induces Oxidative_Stress Oxidative Stress (↑ ROS, ↓ Antioxidant Enzymes) Neuroinflammation Neuroinflammation (↑ IL-6, IL-1β, TNF-α, NF-κB) Oxidative_Stress->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage This compound This compound This compound->Oxidative_Stress inhibits This compound->Neuroinflammation inhibits Mitochondrial_Dysfunction->Oxidative_Stress

Caption: this compound's neuroprotective pathway.

Genistein's Anti-inflammatory Signaling

Genistein is known to inhibit multiple signaling pathways involved in inflammation, including the NF-κB and STAT-1 pathways, leading to a reduction in pro-inflammatory mediators.

Genistein_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway activates STAT1_Pathway STAT-1 Pathway Inflammatory_Stimuli->STAT1_Pathway activates Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NF_kB_Pathway->Proinflammatory_Genes STAT1_Pathway->Proinflammatory_Genes Genistein Genistein Genistein->NF_kB_Pathway inhibits Genistein->STAT1_Pathway inhibits Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Genistein's anti-inflammatory action.

Daidzein's Anti-inflammatory Signaling

Daidzein exerts its anti-inflammatory effects by targeting key signaling pathways such as the JNK and NF-κB pathways, thereby reducing the production of inflammatory cytokines.

Daidzein_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Palmitate, LPS) JNK_Pathway JNK Pathway Inflammatory_Stimuli->JNK_Pathway activates NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway activates Proinflammatory_Genes Pro-inflammatory Gene Expression (CCL2, IL-6, TNF-α) JNK_Pathway->Proinflammatory_Genes NF_kB_Pathway->Proinflammatory_Genes Daidzein Daidzein Daidzein->JNK_Pathway inhibits Daidzein->NF_kB_Pathway inhibits Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Daidzein's anti-inflammatory mechanism.

Conclusion

This compound, genistein, and daidzein all demonstrate significant antioxidant and anti-inflammatory properties. This compound, as a pyranoisoflavone, shows potent in vivo activity in a neurodegenerative disease model. Genistein and daidzein, being more extensively studied, have well-documented inhibitory effects on key inflammatory signaling pathways. The choice of isoflavone for further research and development will depend on the specific therapeutic target and desired mechanistic action. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head studies under standardized experimental conditions are warranted to delineate the comparative efficacy of these promising natural compounds.

References

Barbigerone Demonstrates Consistent Anti-Inflammatory Effects Across Diverse Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Barbigerone's Efficacy in Neuroinflammatory and Metabolic Disease Models

This compound, a natural pyranoisoflavone, has shown significant promise as a potent anti-inflammatory agent. Mounting evidence from various in vivo studies highlights its ability to mitigate inflammatory responses by modulating key signaling pathways. This guide provides a comparative analysis of this compound's anti-inflammatory effects in two distinct rat models: rotenone-induced neuroinflammation, which mimics aspects of Parkinson's disease, and streptozotocin (B1681764) (STZ)-induced diabetic inflammation, a model for diabetes mellitus. The data underscores this compound's consistent efficacy in reducing pro-inflammatory markers across different pathological conditions.

Comparative Analysis of In Vivo Models

This compound's anti-inflammatory properties were evaluated in two robust rodent models of disease, each characterized by a significant inflammatory component.

  • Rotenone-Induced Neuroinflammation Model: This model is used to study the pathology of Parkinson's disease, where neuroinflammation is a key contributor to neuronal damage.[1][2] Rotenone (B1679576), a pesticide, induces oxidative stress and a strong inflammatory response in the brain.[1][3] In this context, this compound was assessed for its ability to suppress the production of inflammatory cytokines in neuronal tissue.

  • Streptozotocin (STZ)-Induced Diabetic Inflammation Model: STZ is a chemical that selectively destroys pancreatic β-cells, leading to hyperglycemia and a systemic inflammatory state characteristic of diabetes mellitus.[4][5] This model was used to investigate this compound's potential to reduce inflammation associated with metabolic disease.[4]

Data Presentation: Efficacy on Pro-Inflammatory Cytokines

In both experimental models, this compound administration led to a significant and dose-dependent reduction in key pro-inflammatory cytokines. The tables below summarize the quantitative outcomes, demonstrating a consistent suppressive effect on markers such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Nuclear Factor kappa B (NF-κB).

Table 1: Effect of this compound on Pro-Inflammatory Markers in a Rotenone-Induced Neuroinflammation Rat Model

MarkerThis compound Dose (10 mg/kg)This compound Dose (20 mg/kg)Statistical Significance vs. Rotenone Group
TNF-α Marked ReductionMarked Reductionp < 0.001
IL-6 Marked ReductionMarked Reductionp < 0.001
IL-1β Marked ReductionMarked Reductionp < 0.001
NF-κB Lowered LevelLowered Levelp < 0.05
p < 0.01 for 20 mg/kg dose

Data sourced from studies on rotenone-induced Parkinson's disease models in rats.[1][3]

Table 2: Effect of this compound on Pro-Inflammatory Markers in an STZ-Induced Diabetic Rat Model

MarkerThis compound Dose (10 mg/kg)This compound Dose (20 mg/kg)Statistical Significance vs. Diabetic Group
TNF-α Dose-dependent DecreaseDose-dependent Decreasep < 0.001
IL-6 Dose-dependent DecreaseDose-dependent Decreasep < 0.001
IL-1β Dose-dependent DecreaseDose-dependent Decreasep < 0.001

Data sourced from a study on streptozotocin-induced diabetic rats.[4]

The results clearly indicate that this compound at doses of 10 and 20 mg/kg effectively counteracts the inflammatory cascade in both neuroinflammatory and metabolic disease models.[1][4]

Experimental Protocols

The methodologies for the two in vivo studies are detailed below, providing a basis for reproducibility and further investigation.

Rotenone-Induced Neuroinflammation Model Protocol

  • Subjects: Wistar rats.[6]

  • Inflammation Induction: A dose of 0.5 mg/kg of rotenone was injected subcutaneously into rats daily for 28 days to induce Parkinson's disease-like symptoms and neuroinflammation.[1][3]

  • Treatment Regimen: this compound was administered at doses of 10 and 20 mg/kg one hour prior to rotenone injection over the 28-day period.[1][7]

  • Biochemical Analysis: On the 29th day, the animals were euthanized, and brain tissues were collected. The levels of neuroinflammatory cytokines (TNF-α, IL-6, IL-1β, and NF-κB) were quantified using rat-specific enzyme-linked immunosorbent assay (ELISA) kits.[1][6]

Streptozotocin (STZ)-Induced Diabetic Model Protocol

  • Subjects: Wistar rats.[4]

  • Inflammation Induction: A single intraperitoneal (i.p.) injection of STZ (60 mg/kg) was administered to induce diabetes and associated inflammation.[4]

  • Animal Groups: The animals were segregated into a control group, an STZ control group, and two treatment groups receiving this compound (10 and 20 mg/kg, respectively).[4]

  • Biochemical Analysis: Following the treatment period, blood and tissue samples were collected. The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) were measured using commercially available rat ELISA kits.[4]

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways that are central to the inflammatory response.[8] The primary pathways implicated are the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory process. Upon stimulation by toxins or pathological signals, the transcription factor NF-κB is activated and moves into the nucleus, where it triggers the transcription of genes for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9] this compound has been shown to suppress the levels of NF-κB, thereby inhibiting this entire downstream cascade.[1][3]

MAPK Signaling Pathway: The MAPK pathway is another crucial system that regulates inflammation.[10] It is involved in cellular responses to a variety of external stimuli and plays a role in the production of inflammatory mediators.[9][11] Studies have indicated that this compound can inhibit the MAPK pathway, which contributes to its anti-proliferative and anti-inflammatory activities.[1][3]

Visualizations

The following diagrams illustrate the key signaling pathways and the general experimental workflow.

NF_kB_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., Rotenone, LPS) ikk IKK Activation stimulus->ikk ikb_complex IκB-NF-κB (Inactive) ikb_p IκB Phosphorylation & Degradation ikb_complex->ikb_p ikk->ikb_p nfkb NF-κB (Active) ikb_p->nfkb translocation Translocation nfkb->translocation nucleus Nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) translocation->cytokines Gene Transcription This compound This compound This compound->ikk This compound->nfkb

This compound's Inhibition of the NF-κB Signaling Pathway.

MAPK_Pathway stimulus Cellular Stress / Cytokines mapkkk MAPKKK stimulus->mapkkk mapkk MAPKK (MEK) mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk response Inflammatory Response mapk->response This compound This compound This compound->mapk Inhibits Phosphorylation

This compound's Modulation of the MAPK Signaling Pathway.

Experimental_Workflow start Animal Grouping (Control, Disease, Treatment) induction Induction of Disease Model (e.g., Rotenone or STZ injection) start->induction treatment Daily Administration of this compound induction->treatment monitoring Observation & Monitoring (28 Days) treatment->monitoring collection Sample Collection (Brain Tissue / Blood) monitoring->collection analysis Biochemical Analysis (ELISA for Cytokines) collection->analysis end Data Comparison & Conclusion analysis->end

General Workflow for In Vivo Anti-Inflammatory Studies.

References

Quantitative Analysis of Barbigerone and its Metabolites in Tissue Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of investigational compounds and their metabolites in biological tissues is paramount for pharmacokinetic, pharmacodynamic, and toxicological assessments. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of Barbigerone, a naturally occurring pyranoisoflavone, and its putative metabolites in tissue samples.

This compound and its Predicted Metabolism

This compound is an isoflavone (B191592) derivative with potential therapeutic properties. While specific metabolic pathways for this compound have not been extensively elucidated in published literature, based on the well-established metabolism of other isoflavones, it is anticipated to undergo extensive phase II metabolism in the liver and intestines.[1][2][3] The primary metabolic transformations are expected to be glucuronidation and sulfation at its hydroxyl groups. Therefore, quantitative methods should ideally be capable of measuring the parent compound as well as its glucuronide and sulfate (B86663) conjugates.

Primary Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the gold standard for the quantitative analysis of small molecules like this compound and its metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed.[4][5][6]

Hypothetical UPLC-MS/MS Method for this compound and its Metabolites in Tissue

The following is a proposed UPLC-MS/MS method for the simultaneous quantification of this compound, this compound-glucuronide, and this compound-sulfate in tissue samples, based on established methods for the isoflavone genistein (B1671435).[4][7]

Experimental Protocol

  • Sample Preparation (Tissue Homogenization and Extraction):

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Homogenize the tissue using a bead-based homogenizer or a Dounce homogenizer on ice.

    • Add an internal standard (IS) solution (e.g., a deuterated analog of this compound).

    • Perform protein precipitation by adding 1 mL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: [M-H]⁻ → fragment ion

      • This compound-glucuronide: [M-H]⁻ → [this compound-H]⁻

      • This compound-sulfate: [M-H]⁻ → [this compound-H]⁻

      • Internal Standard: [M-H]⁻ → fragment ion

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Method Validation Parameters (Hypothetical)

The following table presents hypothetical validation parameters for the proposed UPLC-MS/MS method, based on typical performance characteristics for similar assays.[4][7][8]

ParameterThis compoundThis compound-glucuronideThis compound-sulfate
Linearity Range 1 - 1000 ng/mL2 - 2000 ng/mL2 - 2000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL0.5 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL2 ng/mL2 ng/mL
Recovery 85 - 95%80 - 90%80 - 90%
Matrix Effect < 15%< 20%< 20%
Intra-day Precision (%CV) < 10%< 12%< 12%
Inter-day Precision (%CV) < 15%< 15%< 15%

Comparison with Alternative Methods

While UPLC-MS/MS is the preferred method, other techniques can be employed for the extraction and quantification of flavonoids, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
UPLC-MS/MS Chromatographic separation followed by mass-based detection.High sensitivity, high selectivity, can quantify parent drug and metabolites simultaneously, requires small sample volume.High initial instrument cost, requires skilled operators.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the tissue matrix.[9][10][11][12][13]Reduced extraction time, lower solvent consumption compared to conventional methods.[9][11]Requires specialized equipment, potential for thermal degradation of analytes if not optimized.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the extraction solvent.[14][15][16][17][18]Environmentally friendly ("green") technique, tunable selectivity by modifying pressure and temperature.[14][16]High equipment cost, may not be efficient for highly polar compounds without a co-solvent.[14]
Enzyme-Linked Immunosorbent Assay (ELISA) Uses antibodies specific to the target analyte for quantification.High throughput, relatively low cost per sample, does not require extensive sample cleanup.Potential for cross-reactivity with structurally similar compounds (metabolites), may not distinguish between parent drug and metabolites, requires development of specific antibodies.

Visualizations

Experimental Workflow for UPLC-MS/MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing tissue Tissue Sample homogenization Homogenization tissue->homogenization extraction Protein Precipitation & Extraction homogenization->extraction cleanup Evaporation & Reconstitution extraction->cleanup uplc UPLC Separation cleanup->uplc Inject msms MS/MS Detection uplc->msms data Data Acquisition msms->data quantification Quantification data->quantification Process reporting Reporting quantification->reporting

Caption: A generalized workflow for the quantitative analysis of this compound in tissue samples.

Hypothetical Signaling Pathway of this compound

signaling_pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates NFkB NF-κB This compound->NFkB inhibits ROS Reactive Oxygen Species (ROS) ROS->Nrf2 activates ROS->NFkB activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS scavenges Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines upregulates Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: A putative signaling pathway for the antioxidant and anti-inflammatory effects of this compound.

References

Harnessing Cellular Thermal Shift Assay (CETSA) for Unveiling Barbigerone's Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with other target validation methodologies for the natural product barbigerone. While the direct molecular targets of this compound remain largely elusive, its demonstrated antioxidant, anti-inflammatory, and neuroprotective properties suggest interactions with key cellular signaling pathways.[1][2][3][4][5] This document will explore how CETSA can be effectively employed to identify these targets and validate engagement within a cellular context, alongside a critical evaluation of alternative approaches.

Introduction to this compound and the Imperative of Target Validation

This compound, a pyranoisoflavone found in plants like Tephrosia barberi, has shown promising therapeutic potential in preclinical studies.[2] Its bioactivities, including the inhibition of the mitogen-activated protein kinase (MAPK) pathway and reduction of neuroinflammatory cytokines, point towards specific molecular interactions that are yet to be fully characterized.[1][3] Identifying the direct binding targets of this compound is a critical step in its development as a therapeutic agent, enabling a deeper understanding of its mechanism of action and potential off-target effects.

Target validation techniques are essential in this process. Among these, the Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to assess drug-target engagement in a physiologically relevant environment.[6][7][8][9]

CETSA: A Powerful Tool for Target Discovery

CETSA operates on the principle that the binding of a ligand, such as a small molecule drug, to its target protein alters the protein's thermal stability.[7][10] This change in stability can be detected by heating cell lysates or intact cells treated with the compound of interest to various temperatures. Ligand-bound proteins are typically more resistant to heat-induced denaturation and aggregation, thus remaining soluble at higher temperatures compared to their unbound counterparts.[7][10] The abundance of the soluble protein at different temperatures can be quantified, often by Western blotting or mass spectrometry, to determine the extent of target engagement.[10][11]

Given this compound's known effects on inflammatory and kinase signaling pathways, a CETSA-based approach could be employed to screen for its direct targets within these cascades. For instance, key proteins involved in the MAPK pathway (e.g., ERK1/2, p38) or inflammatory response (e.g., NF-κB, various interleukins) could be investigated.

Hypothetical CETSA Data for this compound:

The following table summarizes hypothetical data from a CETSA experiment investigating the interaction of this compound with p38α, a key kinase in the MAPK signaling pathway.

Target ProteinTreatmentMelting Temperature (Tm) in °CFold Change in Soluble Protein at 52°C
p38αVehicle (DMSO)48.51.0
p38αThis compound (10 µM)53.23.5
ERK1/2Vehicle (DMSO)50.11.0
ERK1/2This compound (10 µM)50.31.1
GAPDH (Control)Vehicle (DMSO)55.81.0
GAPDH (Control)This compound (10 µM)55.70.9

This is hypothetical data for illustrative purposes.

This hypothetical data suggests that this compound directly binds to and stabilizes p38α, as indicated by the significant shift in its melting temperature and increased abundance in the soluble fraction at a higher temperature. In contrast, minimal changes are observed for ERK1/2 and the control protein GAPDH, suggesting selectivity.

Experimental Protocols

A detailed protocol for a Western blot-based CETSA experiment to validate this compound's engagement with a target protein is provided below.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human macrophage cell line for inflammation studies) to 80-90% confluency.

    • Treat the cells with either this compound (at a desired concentration, e.g., 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under standard cell culture conditions.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein of interest (e.g., anti-p38α).

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

    • Plot the relative amount of soluble protein as a function of temperature to generate a melting curve and determine the melting temperature (Tm).

Visualizing the Workflow and Pathways

To better illustrate the experimental process and the potential biological context of this compound's action, the following diagrams are provided.

G cluster_0 Cell Treatment and Lysis cluster_1 Fractionation and Analysis A Cells Treated with this compound or Vehicle B Heat Treatment (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Western Blot / Mass Spectrometry D->E F Data Analysis (Melting Curve) E->F

CETSA Experimental Workflow

G cluster_0 MAPK Signaling Pathway Stress Cellular Stress p38 p38 MAPK Stress->p38 MK2 MK2 p38->MK2 Inflammation Inflammation MK2->Inflammation This compound This compound This compound->p38 Inhibition

Hypothesized this compound Interaction with the MAPK Pathway

Comparison with Alternative Target Validation Methods

While CETSA offers significant advantages, several other techniques are available for target deconvolution.[12] The choice of method often depends on the specific research question, the nature of the compound, and available resources.

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[7]Label-free; applicable in intact cells and tissues; provides evidence of direct target engagement in a physiological context.[6][8][9]Not all proteins exhibit a clear thermal shift; may not be suitable for membrane proteins or large protein complexes.[11][13]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.[13]Label-free; can detect weak or transient interactions.[13]Data can be less quantitative than CETSA; not suitable for proteins resistant to proteolysis.[13]
Affinity Chromatography The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.Can identify a broad range of interacting proteins.Requires chemical modification of the compound, which may alter its binding properties; prone to identifying non-specific binders.[6]
Activity-Based Protein Profiling (ABPP) Uses reactive chemical probes to label the active sites of enzymes.Can provide information about the functional state of the target.Limited to proteins with a reactive catalytic residue; requires the synthesis of specialized probes.[6]
Stability of Proteins from Rates of Oxidation (SPROX) Ligand binding alters the rate of chemical denaturation (oxidation) of the target protein.[14]Can identify targets of compounds with unknown mechanisms of action.Can be technically complex and may not be as high-throughput as other methods.

Conclusion

The Cellular Thermal Shift Assay is a robust and versatile method for validating the molecular targets of natural products like this compound. Its ability to confirm target engagement in a native cellular environment without the need for compound modification makes it a superior choice for many target deconvolution studies.[6][7] While alternative methods have their own merits, CETSA, particularly when coupled with mass spectrometry (MS-CETSA), provides a powerful platform to elucidate the mechanism of action of promising therapeutic candidates.[7][15][16] For this compound, a CETSA-driven approach holds the potential to definitively identify its direct binding partners, thereby accelerating its journey from a natural product with interesting biological activities to a well-characterized therapeutic agent.

References

A Comparative Analysis of the Safety Profiles of Barbigerone and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel anticancer agents with improved safety profiles is a paramount objective in oncological research. Barbigerone, a pyranoisoflavone, has demonstrated promising antiproliferative activity against various cancer cell lines. This guide provides a comparative overview of the safety profile of this compound against two standard chemotherapeutic agents, Doxorubicin and Cisplatin. While comprehensive safety data for this compound is still emerging, this document synthesizes the available preclinical information and contrasts it with the well-established toxicological profiles of these conventional drugs. A notable finding from preliminary studies suggests that this compound may exhibit a degree of selectivity, showing less toxicity to non-cancerous cells compared to tumor cells. However, a significant data gap remains regarding its genotoxicity and specific effects on sensitive tissues such as bone marrow.

Comparative Safety and Toxicity

A direct comparison of the safety profiles is challenging due to the limited availability of head-to-head studies. The following sections summarize the known toxicities of this compound and the standard chemotherapeutics, Doxorubicin and Cisplatin.

This compound

Preclinical data on the safety of this compound is sparse. An acute oral toxicity study in rats indicated no morbidity or observable clinical symptoms over a 14-day period at doses of 10 and 20 mg/kg, which were subsequently used in efficacy studies. Furthermore, a study on ethanol-induced gastric ulcers in rats suggested that this compound not only lacks gastrointestinal toxicity at these doses but also exhibits protective effects through its anti-inflammatory and antioxidant properties. While one study mentioned that this compound exhibits less toxicity to non-cancer cells than to tumor cells, specific IC50 values on non-cancerous human cell lines are not yet publicly available.

Standard Chemotherapeutics: Doxorubicin and Cisplatin

Doxorubicin and Cisplatin are cornerstones of many chemotherapy regimens, but their use is frequently limited by significant toxicities. These agents primarily affect rapidly dividing cells, leading to a range of adverse effects.

  • Myelosuppression: Both drugs can cause bone marrow suppression, leading to decreased production of white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia). This increases the risk of infections, fatigue, and bleeding.

  • Gastrointestinal Toxicity: Nausea, vomiting, diarrhea, and mucositis are common side effects due to the damage to the rapidly dividing cells of the gastrointestinal tract.

  • Cardiotoxicity: Doxorubicin is particularly known for its dose-dependent cardiotoxicity, which can lead to irreversible heart damage.

  • Nephrotoxicity: Cisplatin is associated with significant kidney damage, which can be a dose-limiting factor.

  • Neurotoxicity: Cisplatin can also cause peripheral neuropathy, characterized by tingling, numbness, and pain in the hands and feet.

  • Ototoxicity: Hearing loss is another potential side effect of Cisplatin.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Doxorubicin and Cisplatin on various non-cancerous human cell lines. This quantitative data highlights the non-selective nature of these standard chemotherapeutics. No quantitative in vitro cytotoxicity data for this compound on normal human cell lines is currently available in the public domain.

Cell LineCell TypeCompoundIC50Citation
Data Not Available Normal Human FibroblastsThis compoundData Not Available
Normal Human Dermal Fibroblasts (NHDF)Normal Human FibroblastsDoxorubicin~1.2 µM (on dermal equivalents)[1]
Human Dermal Fibroblasts (HDF)Normal Human FibroblastsCisplatin≤30 µM[2]
Data Not Available Human Renal Proximal Tubule Epithelial CellsThis compoundData Not Available
Human Primary Renal Epithelial CellsHuman Renal Proximal Tubule Epithelial CellsCisplatin> 64 µM[3]
Data Not Available Human Bone Marrow CellsThis compoundData Not Available
Granulocyte, Erythrocyte, Monocyte, Macrophage (GEMM) ProgenitorsHuman Bone Marrow Progenitor CellsDoxorubicin< 20 µM (indicative of toxicity)[4]
Granulocyte, Erythrocyte, Monocyte, Macrophage (GEMM) ProgenitorsHuman Bone Marrow Progenitor CellsCisplatin< 20 µM (indicative of toxicity)[4]

Genotoxicity Profile

Genotoxicity assessment is a critical component of the safety evaluation of any new chemical entity. Standard assays include the Ames test for mutagenicity and the in vivo micronucleus test for clastogenicity and aneugenicity.

This compound

There are currently no publicly available studies on the genotoxicity of this compound using standard assays like the Ames test or the in vivo micronucleus test. However, studies on other isoflavones, the chemical class to which this compound belongs, have shown mixed results. Some isoflavones have been reported to induce genotoxic effects in in vitro assays, such as the micronucleus assay in V79 cells.[3] Therefore, the genotoxic potential of this compound warrants further investigation.

Standard Chemotherapeutics

Both Doxorubicin and Cisplatin are known genotoxic agents. Their mechanism of action involves direct damage to DNA, which is the basis of their anticancer activity but also contributes to their toxicity and the risk of secondary malignancies.

Signaling Pathways and Mechanisms of Toxicity

The diagrams below illustrate the known signaling pathways associated with the anticancer activity and toxicity of the compounds.

Barbigerone_Pathway This compound This compound MAPK_Pathway MAPK Pathway (e.g., p42/44 MAPK) This compound->MAPK_Pathway Inhibits Akt_Pathway Akt Pathway This compound->Akt_Pathway Inhibits Mitochondrial_Pathway Mitochondrial Apoptotic Pathway This compound->Mitochondrial_Pathway Induces Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes Akt_Pathway->Proliferation Promotes Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Hypothetical signaling pathway for this compound's anticancer activity.

Doxorubicin_Pathway Doxorubicin Doxorubicin Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage DNA_Intercalation->DNA_Damage Cardiomyocyte_Damage Cardiomyocyte Damage ROS_Generation->Cardiomyocyte_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified mechanism of action and toxicity for Doxorubicin.

Cisplatin_Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts Forms Renal_Tubular_Cell_Damage Renal Tubular Cell Damage Cisplatin->Renal_Tubular_Cell_Damage Induces DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified mechanism of action and toxicity for Cisplatin.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the safety profile of a compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate non-cancerous human cells (e.g., normal human dermal fibroblasts, human renal proximal tubule epithelial cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (this compound or standard chemotherapeutics) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to assess the mutagenic potential of a chemical.

  • Strain Selection: Use multiple strains of Salmonella typhimurium that are auxotrophic for histidine (his-).

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence of a small amount of histidine.

  • Plating: Plate the treated bacteria on a histidine-deficient agar (B569324) medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

  • Animal Dosing: Administer the test substance to rodents (usually mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, along with a vehicle control and a positive control.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last administration.

  • Slide Preparation: Prepare smears of the collected cells and stain them to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Micronucleus Scoring: Analyze a statistically significant number of PCEs for the presence of micronuclei under a microscope.

  • Toxicity Assessment: Determine bone marrow toxicity by calculating the ratio of PCEs to NCEs.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result for genotoxicity.[5][6][7]

Conclusion and Future Directions

  • Determining the IC50 values of this compound on a panel of normal human cell lines.

  • Conducting standard genotoxicity assays (Ames test and in vivo micronucleus test).

  • Evaluating the in vitro and in vivo effects of this compound on bone marrow progenitor cells.

  • Performing direct comparative toxicity studies against standard chemotherapeutic agents.

Addressing these research questions will be crucial in determining the therapeutic potential and safety of this compound as a novel anticancer agent.

References

A Comparative Guide to the Pharmacological Effects of Barbigerone: In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of Barbigerone, a naturally occurring pyranoisoflavone. The information is intended to support research and development efforts by offering a detailed overview of its biological activities, underlying mechanisms, and a comparison with relevant alternatives.

Executive Summary

This compound has demonstrated a range of pharmacological properties, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer effects in various preclinical models. In vivo studies highlight its potential in mitigating neurodegenerative disease models and diabetic complications. These effects are attributed to its ability to modulate key signaling pathways, including the VEGFR2 and NF-κB pathways, and to counteract oxidative stress. In vitro studies corroborate these findings, showing direct effects on cellular processes such as proliferation, inflammation, and angiogenesis. This guide synthesizes the available experimental data to provide a clear correlation between the in vitro mechanisms and the in vivo outcomes of this compound treatment.

Data Presentation: Comparative Efficacy of this compound

Table 1: In Vivo Neuroprotective and Anti-inflammatory Effects of this compound in Rodent Models
Model Treatment Key Findings Alternative Compound Comparison
Rotenone-induced Parkinson's Disease (Rats) This compound (10 and 20 mg/kg/day)Attenuated motor deficits; Increased dopamine, 5-HIAA, and 5-HT levels; Decreased IL-6, IL-1β, TNF-α, and NF-κB levels; Corrected antioxidant enzyme levels (SOD, GSH, MDA, catalase).[1]Quercetin & Genistein: Other flavonoids known for anti-neuroinflammatory actions, but direct comparative quantitative data with this compound is limited.[1]
LPS-induced Memory Impairment (Rats) This compound (10 and 20 mg/kg, p.o.)Improved learning and memory (Morris water maze and Y-maze); Reduced oxidative stress and inflammation markers.Not specified in the study.
Scopolamine-induced Memory Impairment (Rats) This compound (10 and 20 mg/kg)Reduced neurobehavioral deficits; Improved endogenous antioxidants; Restored AChE activity.Not specified in the study.
3-Nitropropionic Acid-induced Huntington's Disease (Rats) This compound (doses not specified)Restored motor coordination and grip strength; Reduced MDA and NO levels; Enhanced GSH, SOD, and CAT; Modulated pro-inflammatory cytokines; Attenuated caspase-3 and -9 elevation; Upregulated BDNF.Not specified in the study.
Streptozotocin-induced Diabetes (Rats) This compound (10 and 20 mg/kg)Reduced blood glucose; Reversed altered lipid profiles; Decreased MDA and TAC levels; Corrected antioxidant enzyme levels.Not specified in the study.
Table 2: In Vitro Anti-proliferative and Anti-angiogenic Effects of this compound
Cell Line Assay This compound Concentration Key Findings IC50 Value (µM)
HUVECs Proliferation, Migration, Tube FormationDose-dependentInhibited VEGF-induced proliferation, migration, and capillary-like tube formation.Not explicitly stated.
A549 (Non-small cell lung cancer) VEGF SecretionNot specifiedDown-regulated VEGF secretion.Not Found
MCF-7/ADR (Adriamycin-resistant breast cancer) Cytotoxicity (in combination with Adriamycin)0.5 µMIncreased cytotoxicity of Adriamycin.Not applicable (synergistic effect)[2]
A549, HCT116, MCF-7, HepG2 CytotoxicityNot specifiedAntiproliferative activity has been reported, but specific IC50 values for this compound were not found in the searched literature.Data Not Available

Experimental Protocols

In Vivo Neuroprotective Efficacy in a Rotenone-Induced Parkinson's Disease Rat Model
  • Animal Model: Adult Wistar rats (180 ± 20 g).

  • Induction of Parkinson's Disease: Subcutaneous injection of rotenone (B1679576) (0.5 mg/kg/day) for 28 days.

  • Treatment Groups:

    • Group I: Normal control (saline).

    • Group II: Rotenone control.

    • Group III: this compound (10 mg/kg/day) + Rotenone.

    • Group IV: this compound (20 mg/kg/day) + Rotenone.

  • Administration: this compound was administered orally one hour prior to rotenone injection for 28 days.

  • Behavioral Assessments (Day 29):

    • Rotarod Test: To assess motor coordination.

    • Catalepsy Test: To measure muscle rigidity.

    • Akinesia Test: To evaluate the inability to initiate movement.

    • Open-Field Test: To assess locomotor activity and anxiety.

  • Biochemical Analysis (Post-sacrifice):

    • Neurotransmitter Levels: Dopamine, 5-HIAA, 5-HT, DOPAC, and HVA levels in brain tissue were measured using appropriate kits.

    • Antioxidant Enzymes: Superoxide dismutase (SOD), glutathione (B108866) (GSH), malondialdehyde (MDA), and catalase levels were determined.

    • Neuroinflammatory Cytokines: Interleukin (IL)-1β, IL-6, tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB) were quantified using ELISA kits.[1]

In Vitro Anti-Angiogenic Activity - HUVEC Tube Formation Assay
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

  • Assay Principle: This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel).

  • Procedure:

    • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells in the presence of a pro-angiogenic stimulus (e.g., VEGF).

    • Treat the cells with various concentrations of this compound.

    • Incubate for 4-18 hours to allow for tube formation.

    • Visualize and photograph the tube network using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

In Vitro Anti-inflammatory Activity - NF-κB Luciferase Reporter Assay
  • Cell Line: A suitable cell line (e.g., HEK293T or a relevant immune cell line like RAW 264.7 macrophages) is used.

  • Assay Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

  • Procedure:

    • Transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Pre-treat the cells with different concentrations of this compound for a specified period.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Signaling Pathways and Mechanisms of Action

VEGFR2 Signaling Pathway in Angiogenesis

This compound has been shown to inhibit tumor angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Phosphorylation ERK ERK pVEGFR2->ERK p38 p38 pVEGFR2->p38 FAK FAK pVEGFR2->FAK AKT AKT pVEGFR2->AKT Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis p38->Angiogenesis FAK->Angiogenesis AKT->Angiogenesis This compound This compound This compound->pVEGFR2 Inhibits

Caption: this compound inhibits angiogenesis by blocking VEGFR2 phosphorylation.

NF-κB Signaling Pathway in Inflammation

In vivo studies suggest that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Rotenone IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degradation NFkB NF-κB NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NFkB_nuc->Cytokines Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of this compound.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Correlation AnimalModel Animal Model (e.g., Wistar Rats) Induction Disease Induction (e.g., Rotenone) AnimalModel->Induction Treatment This compound Treatment Induction->Treatment Behavioral Behavioral Tests Treatment->Behavioral Biochemical Biochemical Analysis Behavioral->Biochemical Post-mortem CellCulture Cell Culture (e.g., Neuronal Cells) Toxicity Toxicity Induction (e.g., MPP+) CellCulture->Toxicity Barbigerone_vitro This compound Treatment Toxicity->Barbigerone_vitro Viability Cell Viability Assay Barbigerone_vitro->Viability Mechanism Mechanistic Studies (e.g., Western Blot for NF-κB, Apoptosis markers) Viability->Mechanism

Caption: Workflow for assessing this compound's neuroprotective effects.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological activities demonstrated in both in vitro and in vivo models. Its ability to modulate key signaling pathways involved in inflammation, angiogenesis, and cell survival provides a strong rationale for its therapeutic potential. The correlation between its in vitro mechanistic actions and its in vivo efficacy underscores its promise as a lead compound for drug development, particularly in the areas of neurodegenerative diseases and cancer. Further research, including direct comparative studies with existing therapies and elucidation of its pharmacokinetic and safety profiles, is warranted to translate these preclinical findings into clinical applications.

References

Assessing Barbigerone's Therapeutic Efficacy: A Comparative Guide to Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of biomarker discovery strategies for evaluating the therapeutic response to Barbigerone, a promising natural pyranoisoflavone. By objectively comparing potential this compound-responsive biomarkers with alternative and established markers, this document aims to equip researchers with the necessary information to design robust preclinical and clinical studies. Detailed experimental methodologies and visual representations of key biological pathways are included to facilitate a deeper understanding of the scientific principles and practical applications.

Introduction to this compound and its Therapeutic Potential

This compound, a compound isolated from Tephrosia barbigeria, has demonstrated significant therapeutic potential in preclinical models of various diseases, primarily owing to its potent antioxidant and anti-inflammatory properties.[1][2] Studies have highlighted its efficacy in models of neurodegenerative disorders such as Parkinson's and Huntington's disease, as well as in conditions characterized by memory impairment and gastric ulcers. The primary mechanisms of action of this compound involve the modulation of key signaling pathways related to oxidative stress and inflammation. Specifically, it has been shown to enhance the activity of endogenous antioxidant enzymes while suppressing the production of pro-inflammatory cytokines.[1][2]

Biomarker Discovery for this compound: A Multi-Omics Approach

To effectively assess the therapeutic response to this compound, a multi-pronged biomarker discovery approach is recommended, integrating proteomics, transcriptomics, and metabolomics. This allows for a comprehensive understanding of the drug's impact on various biological levels.

Table 1: Comparison of "Omics" Technologies for Biomarker Discovery

TechnologyDescriptionAdvantagesDisadvantages
Proteomics Large-scale study of proteins, their structures, and functions.Directly assesses the functional molecules of the cell. Can identify post-translational modifications.Wide dynamic range of protein concentrations can be challenging. Technically complex and can be expensive.[3][4]
Transcriptomics Study of the complete set of RNA transcripts produced by the genome.Highly sensitive for detecting changes in gene expression. Provides insights into regulatory mechanisms.RNA levels do not always correlate with protein levels. RNA is less stable than DNA or protein.
Metabolomics Scientific study of the set of small-molecule metabolites present within an organism, cell, or tissue.Provides a snapshot of the phenotype and physiological status. Can identify novel pathways affected by the drug.Metabolite identification can be challenging. The metabolome is highly dynamic and can be influenced by many factors.

Candidate Biomarkers for Assessing this compound's Therapeutic Response

Based on its known mechanisms of action, two primary categories of biomarkers are proposed for monitoring this compound's therapeutic efficacy: markers of oxidative stress and markers of inflammation.

Oxidative Stress Biomarkers

This compound has been shown to mitigate oxidative stress by modulating the activity of key antioxidant enzymes and reducing the levels of lipid peroxidation products.

Table 2: Quantitative Effects of this compound on Oxidative Stress Markers

BiomarkerEffect of this compoundDisease ModelReference
Superoxide (B77818) Dismutase (SOD)Increased activityRotenone-induced Parkinson's Disease[1][2]
Catalase (CAT)Increased activityRotenone-induced Parkinson's Disease[1][2]
Glutathione (GSH)Increased levelsRotenone-induced Parkinson's Disease[1][2]
Malondialdehyde (MDA)Decreased levelsRotenone-induced Parkinson's Disease[1][2]
Nitric Oxide (NO)Decreased levelsRotenone-induced Parkinson's Disease[1]

Comparison with Alternative Oxidative Stress Biomarkers:

While the markers listed above are directly modulated by this compound and represent strong candidates, other established markers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and F2-isoprostanes, could also be considered for a more comprehensive assessment. A modest association has been observed between F2-isoprostanes and the comet assay for DNA damage, while no significant correlation was found with 8-oxo-dG, highlighting the importance of using a panel of markers.[5]

Inflammatory Biomarkers

This compound exerts potent anti-inflammatory effects by downregulating the expression of key pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.

Table 3: Quantitative Effects of this compound on Inflammatory Markers

BiomarkerEffect of this compoundDisease ModelReference
Tumor Necrosis Factor-alpha (TNF-α)Decreased levelsRotenone-induced Parkinson's Disease[2]
Interleukin-6 (IL-6)Decreased levelsRotenone-induced Parkinson's Disease[2]
Interleukin-1beta (IL-1β)Decreased levelsRotenone-induced Parkinson's Disease[2]
Nuclear Factor-kappa B (NF-κB)Decreased activationRotenone-induced Parkinson's Disease[2]

Comparison with Alternative Inflammatory Biomarkers:

The pro-inflammatory cytokines TNF-α, IL-6, and IL-1β are well-established biomarkers for neuroinflammation. However, their levels can be influenced by various factors. Neurofilament light chain (NfL) has emerged as a sensitive marker of neuroaxonal damage and has shown better diagnostic and prognostic value in some neurodegenerative diseases compared to inflammatory markers like CHIT1 and MCP-1.[6][7] Therefore, a combined assessment of both cytokine levels and markers of neuronal injury like NfL would provide a more complete picture of this compound's therapeutic effects.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and the overall process of biomarker discovery, the following diagrams are provided.

Barbigerone_Signaling_Pathway This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Inhibits Inflammation Inflammation This compound->Inflammation Inhibits SOD SOD This compound->SOD Activates CAT CAT This compound->CAT Activates GSH GSH This compound->GSH Increases Therapeutic_Effect Therapeutic Effect (Neuroprotection) This compound->Therapeutic_Effect MDA MDA Oxidative_Stress->MDA Increases NO NO Oxidative_Stress->NO Increases NFkB NF-κB Inflammation->NFkB Activates SOD->Therapeutic_Effect CAT->Therapeutic_Effect GSH->Therapeutic_Effect TNFa TNF-α NFkB->TNFa Induces IL6 IL-6 NFkB->IL6 Induces IL1b IL-1β NFkB->IL1b Induces

Caption: this compound's dual-action signaling pathway.

Biomarker_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Patient_Samples Patient Samples (e.g., Plasma, CSF) Omics_Analysis Multi-Omics Analysis (Proteomics, Transcriptomics, Metabolomics) Patient_Samples->Omics_Analysis Candidate_Biomarkers Candidate Biomarker Identification Omics_Analysis->Candidate_Biomarkers Assay_Development Targeted Assay Development (e.g., ELISA, Western Blot) Candidate_Biomarkers->Assay_Development Large_Cohort_Validation Validation in Large Patient Cohorts Assay_Development->Large_Cohort_Validation Clinical_Utility Assessment of Clinical Utility Large_Cohort_Validation->Clinical_Utility

Caption: General experimental workflow for biomarker discovery.

Experimental Protocols

Sample Collection and Preparation
  • Blood: Collect whole blood in EDTA or heparin tubes. Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma. Aliquot and store at -80°C.

  • Tissue: Homogenize tissue samples on ice in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge at 13,000 x g for 10 minutes to remove cellular debris. Collect the supernatant and store at -80°C.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a highly sensitive and specific method for quantifying protein levels.

  • Advantages: High throughput, quantitative, and relatively easy to perform.[8]

  • Disadvantages: Can be time-consuming, and susceptible to cross-reactivity and matrix effects.[8][9]

Protocol:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Wash the plate and add a TMB substrate solution. Incubate in the dark until a color change is observed.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentration based on the standard curve.

Western Blot for Protein Expression Analysis

Western blotting is a widely used technique for the semi-quantitative analysis of protein expression.

  • Advantages: High specificity, can provide information on protein size.[10][11]

  • Disadvantages: Semi-quantitative, can be time-consuming and technically demanding.[10][11]

Protocol:

  • Separate protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Oxidative Stress Marker Assays

a) Superoxide Dismutase (SOD) Activity Assay:

  • Prepare a reaction mixture containing a substrate that is reduced by superoxide anions (e.g., WST-1).

  • Add the sample to the reaction mixture.

  • Initiate the reaction by adding an enzyme that generates superoxide anions (e.g., xanthine (B1682287) oxidase).

  • Measure the rate of substrate reduction at the appropriate wavelength. The inhibition of this rate is proportional to the SOD activity in the sample.

b) Catalase (CAT) Activity Assay:

  • Add the sample to a solution of hydrogen peroxide (H2O2).

  • Monitor the decomposition of H2O2 over time by measuring the decrease in absorbance at 240 nm.

  • The rate of decrease in absorbance is proportional to the catalase activity.

c) Glutathione (GSH) Assay:

  • Lyse cells or homogenize tissue to release GSH.

  • Add a reagent that reacts with GSH to produce a colored or fluorescent product (e.g., DTNB).

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Quantify the GSH concentration using a standard curve.

d) Malondialdehyde (MDA) Assay:

  • React the sample with thiobarbituric acid (TBA) at high temperature and acidic conditions.

  • The MDA-TBA adduct forms a pink-colored product.

  • Measure the absorbance of the product at approximately 532 nm.

  • Calculate the MDA concentration from a standard curve.

Conclusion

The discovery and validation of robust biomarkers are crucial for advancing the therapeutic development of this compound. This guide proposes a focused approach on monitoring biomarkers of oxidative stress and inflammation, which are directly modulated by this compound's known mechanisms of action. By employing a combination of "omics" technologies for discovery and targeted assays like ELISA and Western blot for validation, researchers can effectively assess the therapeutic response to this compound. The provided experimental protocols and visual aids are intended to serve as a practical resource for designing and executing these critical studies, ultimately accelerating the translation of this promising natural compound into clinical practice.

References

Safety Operating Guide

Proper Disposal of Barbigerone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of Barbigerone, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Waste Identification and Segregation

Proper identification and segregation of this compound waste is the first critical step.

  • Solid Waste:

    • Pure this compound: Unused or expired pure this compound should be treated as hazardous chemical waste.

    • Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that have come into contact with this compound should be considered chemically contaminated solid waste.[3] These items must be segregated from regular laboratory trash.

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected as hazardous liquid chemical waste.

    • Rinsate: Solvents used to rinse containers that held this compound must be collected as hazardous waste.[5]

II. Waste Collection and Storage

All this compound waste must be collected in designated, compatible containers.

  • Container Selection:

    • Use containers made of materials that are chemically resistant to this compound and any solvents used.[2]

    • Ideally, use the original manufacturer's container for disposal of unused solid this compound.[3][6]

    • For liquid waste, use leak-proof containers with secure, screw-on caps.[3] Avoid using food-grade containers.[2]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[5]

    • The label should also include the full chemical name ("this compound") and a clear description of the contents (e.g., "this compound in methanol," "this compound contaminated gloves").

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area.

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]

    • Keep waste containers closed except when adding waste.[3][5]

III. Disposal Procedures

Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste.[2][5]

  • Follow Institutional Guidelines: Adhere to your organization's specific procedures for hazardous waste collection, including any time and quantity limits for waste accumulation.[3][6]

IV. Spill Management

In the event of a this compound spill, follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves volatile solvents, evacuate the area.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean up a small spill.

  • Containment and Cleanup:

    • For liquid spills, use an inert absorbent material to soak up the substance.[7]

    • For solid spills, carefully sweep or wipe up the material, avoiding the creation of dust.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be disposed of as hazardous chemical waste.[7]

  • Report: Report the spill to your laboratory supervisor and EH&S department.

V. Experimental Protocol Waste Management

For experimental protocols involving this compound, such as those studying its effects on oxidative stress and neuroinflammation, all resulting waste must be managed as hazardous.[8] This includes animal bedding from treated subjects, unused dosing solutions, and any contaminated surgical or dissection equipment.

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes general guidelines for hazardous waste management.

ParameterGuidelineCitation
pH of Aqueous Waste for Drain Disposal Between 5.5 and 10.5 (Note: this compound solutions should not be drain disposed without neutralization and institutional approval)[4]
Maximum Accumulation Time Typically 90 days from the start of waste accumulation in a container.[3]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream before requiring collection within three days.[3]
Secondary Containment Volume Must be able to hold 110% of the volume of the primary waste container.[3]

Diagrams

This compound Disposal Workflow

cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Storage cluster_3 Disposal start This compound Use in Lab solid_waste Solid Waste (Pure compound, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsate) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage pickup Arrange for EH&S Waste Pickup storage->pickup end Proper Disposal by Licensed Contractor pickup->end

A workflow for the proper disposal of this compound waste.

Spill Response Logic

cluster_major Major Spill Response cluster_minor Minor Spill Response node_rect node_rect spill This compound Spill Occurs is_major Major Spill? spill->is_major evacuate Evacuate Area is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No alert_ehs Alert EH&S/ Emergency Services evacuate->alert_ehs contain Contain & Absorb Spill don_ppe->contain collect Collect Cleanup Debris as Hazardous Waste contain->collect report Report to Supervisor collect->report

Decision-making process for responding to a this compound spill.

References

Essential Safety and Operational Guidance for Handling Barbigerone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring workplace safety through the proper handling of chemical compounds is paramount. This document provides essential safety and logistical information for the handling and disposal of Barbigerone, a naturally occurring pyranoisoflavone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling similar flavonoid and isoflavone (B191592) compounds in a research laboratory setting.

Personal Protective Equipment (PPE)

The primary defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The required level of PPE is contingent on the specific task being performed with this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid this compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not working in a fume hood)- Disposable sleeve covers
Preparing and Handling this compound Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving, particularly when using organic solvents
Procedures with a Risk of Aerosolization - All PPE listed above- Work must be conducted within a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's Environmental Health and Safety (EHS) office for proper selection)

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for minimizing risks throughout the experimental workflow.

Receiving and Storage

Upon receiving a shipment of this compound, visually inspect the container for any signs of damage. The compound should be stored in a cool, dry, and dark location, away from incompatible materials. Ensure the container is clearly labeled with the compound's name, date of receipt, and any known hazards.

Handling and Preparation

Engineering Controls: To mitigate the risk of inhaling fine powders, always handle solid this compound and prepare stock solutions inside a certified chemical fume hood.[1]

Procedure:

  • Before commencing any work, ensure the workspace is clean and free of clutter.

  • Don the appropriate PPE as detailed in Table 1.

  • Use dedicated spatulas and weighing boats when handling the solid powder to prevent cross-contamination.

  • Handle the powder carefully to avoid the creation of dust.

  • When dissolving this compound, add the solvent to the powder slowly and carefully to prevent splashing.

  • All prepared solutions must be clearly labeled with the compound name, concentration, solvent used, and the date of preparation.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.

  • Solid Waste: All solid waste, including unused this compound powder, contaminated gloves, weighing paper, and other disposable items, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office. Aqueous solutions containing this compound should not be disposed of down the drain.[1]

  • Waste Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent accidental reactions.[1]

  • Waste Pickup: Arrange for the disposal of all hazardous chemical waste through your institution's licensed hazardous waste management professionals.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect this compound Store Store in Cool, Dry, Dark Place Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_Area Prepare Clean Work Area in Fume Hood Don_PPE->Work_Area Weigh Weigh Solid this compound Work_Area->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Segregate_Waste Segregate Solid & Liquid Waste Experiment->Segregate_Waste Solid_Waste Collect Solid Waste in Labeled Container Segregate_Waste->Solid_Waste Liquid_Waste Collect Liquid Waste in Labeled Container Segregate_Waste->Liquid_Waste Store_Waste Store Waste in Satellite Accumulation Area Solid_Waste->Store_Waste Liquid_Waste->Store_Waste Waste_Pickup Arrange for Professional Waste Disposal Store_Waste->Waste_Pickup

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barbigerone
Reactant of Route 2
Reactant of Route 2
Barbigerone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.